molecular formula C42H34O20 B10817893 2,3,4,5-Tetracaffeoyl-D-Glucaric acid

2,3,4,5-Tetracaffeoyl-D-Glucaric acid

カタログ番号: B10817893
分子量: 858.7 g/mol
InChIキー: AKBQIUPJJGKPLY-SPNGMBEUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a useful research compound. Its molecular formula is C42H34O20 and its molecular weight is 858.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H34O20

分子量

858.7 g/mol

IUPAC名

(2R,3S,4S,5S)-2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid

InChI

InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t37-,38-,39-,40+/m0/s1

InChIキー

AKBQIUPJJGKPLY-SPNGMBEUSA-N

異性体SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)[C@H](OC(=O)/C=C/C3=CC(=C(C=C3)O)O)[C@H](OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O

正規SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,5-tetracaffeoyl-D-glucaric acid, a promising bioactive compound. The document details its natural origins, comprehensive isolation and purification protocols, and delves into its mechanism of action, specifically its role in modulating cellular signaling pathways.

Natural Sources of this compound

This compound is a derivative of caffeoyl-D-glucaric acid that has been identified and isolated from several plant species. The primary documented natural sources for this compound are:

  • Galinsoga parviflora : The aerial parts of this plant are a significant source of this compound.[1]

  • Inula japonica Thunb. : The herbs of this plant have been reported to contain this compound.

  • Gnaphalium genus : Various species within this genus are known to produce this and related caffeoyl-D-glucaric acid derivatives.[2]

While these are the most prominently cited sources, ongoing phytochemical screening of other plant species may reveal additional sources of this valuable compound.

Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources is a multi-step process that requires careful execution to ensure a high-purity final product. The following is a detailed experimental protocol based on methodologies reported for its isolation from Galinsoga parviflora.[1]

Experimental Protocol: Isolation from Galinsoga parviflora

2.1.1. Plant Material and Extraction

  • Collection and Preparation : The aerial parts of Galinsoga parviflora are collected and air-dried in a shaded, well-ventilated area to prevent degradation of the bioactive compounds. Once thoroughly dried, the plant material is ground into a fine powder.

  • Extraction : The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is usually carried out for an extended period (e.g., 48-72 hours) with occasional agitation to maximize the yield of the target compound. The process is repeated multiple times (typically three times) with fresh solvent to ensure exhaustive extraction.

  • Concentration : The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

A series of chromatographic techniques are employed to isolate and purify this compound from the crude extract.

  • Initial Fractionation (Column Chromatography) : The crude extract is adsorbed onto a small amount of silica (B1680970) gel and applied to a silica gel column. The column is then eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) : Fractions showing the presence of the target compound are pooled, concentrated, and subjected to semi-preparative HPLC for further purification. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Final Purification (Recrystallization) : The purified fractions from HPLC are concentrated, and the isolated compound can be further purified by recrystallization from an appropriate solvent system to obtain a highly pure crystalline solid.

2.1.3. Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data

Quantitative data regarding the yield and purity of this compound from its natural sources are not extensively reported in the currently available literature. The yield can vary significantly based on the plant's geographical location, harvesting time, and the extraction and purification methods employed. Purity is typically assessed by HPLC, with research-grade material aiming for >95% purity.

Plant SourceExtraction MethodPurification MethodReported YieldPurityReference
Galinsoga parvifloraMethanol ExtractionSilica Gel Column Chromatography, Semi-preparative HPLCData not available>95% (typical for isolated compounds)[1]
Inula japonicaData not availableData not availableData not availableData not available

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant biological activity, primarily as an inhibitor of reactive oxygen species (ROS) production. Emerging research also indicates its role in modulating key cellular signaling pathways involved in inflammation.

Inhibition of Reactive Oxygen Species (ROS)

The compound has been shown to be an effective inhibitor of ROS production in stimulated neutrophils. This antioxidant activity is likely attributed to the multiple caffeoyl groups in its structure, which can act as potent free radical scavengers.

Modulation of the MAPK/NF-κB Signaling Pathway

Studies on related caffeoylglucaric and caffeoylquinic acids isolated from Inula japonica have demonstrated their ability to attenuate the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Specifically, these compounds have been shown to suppress the phosphorylation of ERK, JNK, NF-κB, and c-Jun. This suggests that this compound may exert its anti-inflammatory effects by inhibiting these critical pro-inflammatory signaling cascades.

Diagram of the Proposed Signaling Pathway Modulation:

G Proposed MAPK/NF-κB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK ERK/JNK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 IκBα IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc IKK->IκBα Inhibits degradation IKK->NF-κB Phosphorylation (leading to IκBα release) Gene Expression Pro-inflammatory Gene Expression AP-1->Gene Expression NF-κB_nuc->Gene Expression Compound 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid Compound->MAPK Inhibits Phosphorylation Compound->NF-κB Inhibits Phosphorylation

Caption: Inhibition of the MAPK and NF-κB signaling pathways.

Experimental Workflow for Isolation and Purification:

G General Workflow for Isolation and Purification Plant Material Dried & Powdered Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Silica Gel Column Chromatography Crude Extract->Column Chromatography Active Fractions Active Fractions Column Chromatography->Active Fractions HPLC Semi-preparative HPLC (C18) Active Fractions->HPLC Pure Compound Pure 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid HPLC->Pure Compound Structural Elucidation NMR, MS Pure Compound->Structural Elucidation

Caption: Isolation and purification workflow.

Conclusion and Future Directions

This compound is a natural product with significant potential for therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. The detailed isolation protocol from Galinsoga parviflora provides a solid foundation for obtaining this compound for further research.

Future research should focus on:

  • Quantitative analysis : Determining the yield of this compound from various natural sources to identify the most commercially viable options.

  • Pharmacological studies : Conducting in-depth in vivo studies to validate the anti-inflammatory and antioxidant effects observed in vitro.

  • Mechanism of action : Further elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

  • Synthetic approaches : Developing efficient synthetic or semi-synthetic routes to produce this compound on a larger scale for clinical development.

This technical guide serves as a foundational resource for researchers and professionals interested in the exploration and development of this compound as a novel therapeutic agent.

References

2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a polyphenolic compound that has garnered interest for its potential therapeutic properties, primarily stemming from its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive review of the current knowledge on this compound, including its chemical properties, natural sources, and biological activities. Due to the limited availability of data specifically for this compound, this review incorporates data from closely related caffeic acid derivatives to infer potential mechanisms of action and biological effects. This guide also details generalized experimental protocols for its extraction, purification, and biological evaluation, and visualizes its putative signaling pathways.

Chemical and Physical Properties

This compound is an ester of D-glucaric acid and four molecules of caffeic acid. Its chemical structure confers significant antioxidant potential due to the presence of multiple catechol moieties from the caffeic acid units.

PropertyValueSource
Molecular Formula C₄₂H₃₄O₂₀--INVALID-LINK--
Molecular Weight 858.7 g/mol --INVALID-LINK--
IUPAC Name 2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid--INVALID-LINK--
Synonyms CHEMBL4457983, ACon1_001657, BDBM50528361--INVALID-LINK--
Physical Description Powder--INVALID-LINK--
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone--INVALID-LINK--, --INVALID-LINK--
Storage Store at 4°C, sealed and away from moisture. In solvent, store at -20°C for up to one month or -80°C for up to six months.--INVALID-LINK--

Natural Sources and Isolation

This compound has been identified in a few plant species, suggesting its potential as a valuable natural product for therapeutic applications.

Known Natural Sources:

  • Galinsoga parviflora : The aerial parts of this plant have been found to contain 2,3,4,5-tetracaffeoylglucaric acid[1].

  • Gnaphalium genus : This compound is a caffeoyl-D-glucaric acid derivative isolated from plants of the Gnaphalium genus[2][3].

  • Inula japonica : The herbs of this plant are also a source of this compound[4].

Generalized Extraction and Purification Protocol

experimental_workflow start Plant Material (e.g., aerial parts of Galinsoga parviflora) extraction Extraction - Grind dried plant material. - Macerate with 80% methanol (B129727) at room temperature. start->extraction filtration Filtration and Concentration - Filter the extract. - Evaporate the solvent under reduced pressure to obtain a crude extract. extraction->filtration partition Liquid-Liquid Partition - Suspend crude extract in water. - Partition successively with n-hexane, chloroform, and ethyl acetate. filtration->partition column_chromatography Column Chromatography - Subject the ethyl acetate fraction to column chromatography (e.g., Sephadex LH-20 or MCI gel). partition->column_chromatography elution Gradient Elution - Elute with a methanol-water gradient. column_chromatography->elution hplc Preparative HPLC - Further purify active fractions using a reversed-phase C18 column. elution->hplc identification Structure Elucidation - Analyze the purified compound using NMR (1H, 13C), and mass spectrometry (HR-ESI-MS). hplc->identification end Pure this compound identification->end

Caption: Generalized workflow for the extraction and purification of this compound.

Biological Activities and Mechanism of Action

Direct studies on the biological activities of this compound are limited. However, it is known to be an inhibitor of reactive oxygen species (ROS) production in stimulated neutrophils[4]. The biological activities of its constituent, caffeic acid, and related derivatives are well-documented and provide a strong basis for inferring the potential therapeutic effects of the title compound.

Antioxidant Activity

The multiple catechol groups in this compound suggest potent antioxidant activity through free radical scavenging.

Inferred Quantitative Antioxidant Activity Data (from related compounds):

AssayCompoundIC₅₀ (µg/mL)Source
DPPH Radical Scavenging Caffeic Acid~5[5]
ABTS Radical Scavenging Caffeic Acid1.59 ± 0.06[6]
Anti-inflammatory Activity

Caffeic acid and its derivatives are known to possess significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inferred Quantitative Anti-inflammatory Activity Data (from related compounds):

Cell LineAssayCompoundIC₅₀ (µM)Source
RAW 264.7NO Production InhibitionFisetin (a flavonol with similar hydroxyl groups)~10[3]
RAW 264.7TNF-α InhibitionFisetin~15[3]
RAW 264.7IL-6 InhibitionFisetin~20[3]
Anti-cancer Activity

The glucaric acid moiety and its derivatives have been investigated for their potential in cancer prevention and therapy, partly through the inhibition of β-glucuronidase, an enzyme implicated in the release of carcinogens in the body[7]. Caffeic acid derivatives have also demonstrated cytotoxicity against various cancer cell lines.

Inferred Quantitative Cytotoxicity Data (from related compounds):

Cell LineCompoundIC₅₀ (µM)Source
AsPC-1 (Pancreatic Cancer)Caffeic acid derivative (5)~20[8]
BxPC-3 (Pancreatic Cancer)Caffeic acid derivative (5)~25[8]
MCF-7 (Breast Cancer)Caffeic acid phenethyl ester (CAPE)~17.6[9]
Putative Signaling Pathways

Based on studies of related compounds, this compound likely exerts its anti-inflammatory effects by inhibiting key inflammatory signaling cascades.

nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates compound 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Induces Transcription

Caption: Inferred inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS) map3k MAP3K (e.g., TAK1) stimuli->map3k compound 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid compound->map3k Inhibits map2k MAP2K (e.g., MEK1/2, MKK3/6) map3k->map2k Phosphorylates erk ERK map2k->erk Phosphorylates p38 p38 map2k->p38 Phosphorylates jnk JNK map2k->jnk Phosphorylates ap1 AP-1 erk->ap1 p38->ap1 jnk->ap1 nucleus Nucleus ap1->nucleus Translocates to genes Inflammatory Gene Expression nucleus->genes

Caption: Inferred modulation of the MAPK signaling pathway.

Pharmacokinetics

There is no direct pharmacokinetic data available for this compound. However, studies on related caffeoylquinic acids suggest that these larger molecules are likely hydrolyzed by esterases in the gut and/or metabolized by the gut microbiota into smaller, more readily absorbable compounds like caffeic acid and its derivatives.

Inferred Pharmacokinetic Parameters (from Caffeic Acid, a likely metabolite):

ParameterValueSpeciesSource
Tmax ~1 hourHuman
Metabolism Undergoes sulfation and glucuronidationHuman
Excretion Primarily in urine as metabolitesHuman

Experimental Protocols

Antioxidant Activity Assays
  • Prepare a stock solution of this compound in methanol or DMSO.

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the sample at various concentrations to 1 mL of the diluted ABTS solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Anti-inflammatory Activity Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity.

  • Calculate the percentage of NO inhibition and the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising natural compound with significant potential for therapeutic applications, largely inferred from its chemical structure and the known activities of its constituent moieties. Its presumed antioxidant and anti-inflammatory properties, likely mediated through the modulation of the NF-κB and MAPK signaling pathways, warrant further investigation.

Future research should focus on:

  • Isolation and large-scale synthesis: Developing efficient methods for obtaining pure this compound.

  • In vitro and in vivo studies: Conducting comprehensive studies to determine its specific IC₅₀ values for various biological targets, its efficacy in animal models of disease, and its detailed pharmacokinetic and toxicological profiles.

  • Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

A deeper understanding of this compound will be crucial for its potential development as a novel therapeutic agent for a range of oxidative stress and inflammation-related diseases.

References

The Biosynthesis of Caffeoyl-D-Glucaric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of caffeoyl-D-glucaric acid derivatives. These compounds, which are esters of caffeic acid and D-glucaric acid, are of growing interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. This document outlines the enzymatic steps involved in their synthesis, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Overview of the Biosynthetic Pathway

The biosynthesis of caffeoyl-D-glucaric acid derivatives is a multi-step process that converges two distinct metabolic pathways: the phenylpropanoid pathway, which produces caffeic acid, and a carbohydrate oxidation pathway that yields D-glucaric acid. The final step involves the esterification of these two precursors, a reaction catalyzed by a specific acyltransferase.

Biosynthesis of Caffeic Acid via the Phenylpropanoid Pathway

Caffeic acid is a key intermediate in the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

Key Enzymatic Steps:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid. This is the committed step of the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): This enzyme hydroxylates the aromatic ring of p-coumaroyl-shikimate or p-coumaroyl-quinate (formed by the action of hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase, HCT/HQT) to yield the corresponding caffeoyl esters.

  • Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): HCT can then convert caffeoyl-shikimate to caffeoyl-CoA, which is a direct precursor for the synthesis of chlorogenic acid (a caffeoyl ester of quinic acid) and is implicated in the pathway leading to caffeoyl-D-glucaric acid.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_shikimate p-Coumaroyl-shikimate p_Coumaroyl_CoA->p_Coumaroyl_shikimate HCT Caffeoyl_shikimate Caffeoyl-shikimate p_Coumaroyl_shikimate->Caffeoyl_shikimate C3'H Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_shikimate->Caffeoyl_CoA HCT Chlorogenic_acid Chlorogenic acid Caffeoyl_CoA->Chlorogenic_acid HQT

Biosynthesis of D-Glucaric Acid

D-Glucaric acid can be synthesized from D-glucose through a pathway that has been successfully engineered in microorganisms like E. coli. This synthetic pathway involves a series of enzymatic conversions.

Key Enzymatic Steps:

  • Myo-inositol-1-phosphate synthase (Ino1): This enzyme catalyzes the conversion of glucose-6-phosphate, derived from glucose, into myo-inositol-1-phosphate.

  • Myo-inositol monophosphatase: An endogenous phosphatase removes the phosphate (B84403) group from myo-inositol-1-phosphate to yield myo-inositol.

  • Myo-inositol oxygenase (MIOX): MIOX then oxidizes myo-inositol to produce D-glucuronic acid.

  • Uronate dehydrogenase (Udh): Finally, Udh oxidizes D-glucuronic acid to D-glucaric acid.

Glucaric_Acid_Pathway Glucose D-Glucose Glucose_6P Glucose-6-phosphate Glucose->Glucose_6P Hexokinase Myo_inositol_1P myo-Inositol-1-phosphate Glucose_6P->Myo_inositol_1P Ino1 Myo_inositol myo-Inositol Myo_inositol_1P->Myo_inositol Phosphatase D_Glucuronic_acid D-Glucuronic acid Myo_inositol->D_Glucuronic_acid MIOX D_Glucaric_acid D-Glucaric acid D_Glucuronic_acid->D_Glucaric_acid Udh

Final Condensation Step: Formation of Caffeoyl-D-Glucaric Acid

The final step in the biosynthesis is the esterification of D-glucaric acid with a caffeoyl group. This reaction is catalyzed by a specific hydroxycinnamoyltransferase. In tomato cotyledons, this enzyme has been identified as chlorogenate-glucarate O-hydroxycinnamoyltransferase (CGT) . This enzyme facilitates the transfer of the caffeoyl group from chlorogenic acid (5-O-caffeoylquinic acid) to D-glucaric acid, forming caffeoyl-D-glucaric acid and releasing quinic acid.[1][2]

Final_Condensation Chlorogenic_acid Chlorogenic acid Caffeoyl_D_Glucaric_acid Caffeoyl-D-Glucaric Acid Chlorogenic_acid->Caffeoyl_D_Glucaric_acid CGT Quinic_acid Quinic acid D_Glucaric_acid D-Glucaric acid D_Glucaric_acid->Caffeoyl_D_Glucaric_acid CGT

Quantitative Data

Quantitative data for the complete biosynthesis of caffeoyl-D-glucaric acid is limited. However, data for the individual pathways and the final enzymatic step provide valuable insights.

ParameterValueOrganism/SystemReference
Chlorogenate-glucarate O-hydroxycinnamoyltransferase (CGT) Kinetics
Apparent Km for Glucaric Acid0.4 mMLycopersicon esculentum[3]
Apparent Km for Chlorogenic Acid20 mMLycopersicon esculentum[3]
Metabolic Engineering Yields
Glucaric Acid Titer from Glucose> 1 g/LRecombinant E. coli[4]
Caffeic Acid Titer from Glucose6.17 g/LEngineered E. coli[5]

Experimental Protocols

Assay for Chlorogenate-Glucarate O-hydroxycinnamoyltransferase (CGT) Activity

This protocol is adapted from methods used for similar hydroxycinnamoyltransferases.

Materials:

  • Protein extract containing CGT

  • Chlorogenic acid solution (e.g., 50 mM in buffer)

  • D-Glucaric acid solution (e.g., 10 mM in buffer)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Quenching solution (e.g., 2 M HCl or 100% methanol)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, chlorogenic acid, and D-glucaric acid.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the protein extract.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of caffeoyl-D-glucaric acid.

CGT_Assay_Workflow Prepare_Mixture Prepare reaction mixture (Buffer, Chlorogenic Acid, Glucaric Acid) Pre_incubate Pre-incubate at optimal temperature Prepare_Mixture->Pre_incubate Start_Reaction Initiate reaction with protein extract Pre_incubate->Start_Reaction Incubate Incubate for a defined time Start_Reaction->Incubate Stop_Reaction Stop reaction with quenching solution Incubate->Stop_Reaction Centrifuge Centrifuge to remove protein Stop_Reaction->Centrifuge HPLC_Analysis Analyze supernatant by HPLC Centrifuge->HPLC_Analysis

Extraction and Analysis of Caffeoyl-D-Glucaric Acid Derivatives by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of caffeoyl-D-glucaric acid derivatives from plant material or microbial cultures.

Materials:

  • Sample (plant tissue or microbial cell culture)

  • Extraction solvent (e.g., 80% methanol)

  • Vortex mixer and sonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC-MS system with a C18 column

Procedure:

  • Extraction:

    • Homogenize the sample in the extraction solvent.

    • Vortex and sonicate the mixture to ensure thorough extraction.

    • Centrifuge to pellet solid debris.

    • Collect the supernatant.

  • Sample Preparation:

    • Filter the supernatant through a syringe filter.

    • If necessary, concentrate the sample under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for HPLC-MS analysis (e.g., 50% methanol).

  • HPLC-MS Analysis:

    • Inject the prepared sample into the HPLC-MS system.

    • Use a suitable gradient elution program with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Monitor for the expected mass-to-charge ratio (m/z) of caffeoyl-D-glucaric acid and its fragments in the mass spectrometer.

    • Quantify using a standard curve of a purified caffeoyl-D-glucaric acid derivative if available.

HPLC_MS_Workflow Homogenize Homogenize sample in extraction solvent Vortex_Sonicate Vortex and sonicate Homogenize->Vortex_Sonicate Centrifuge_Collect Centrifuge and collect supernatant Vortex_Sonicate->Centrifuge_Collect Filter Filter supernatant Centrifuge_Collect->Filter Concentrate_Reconstitute Concentrate and reconstitute (optional) Filter->Concentrate_Reconstitute Inject_HPLC_MS Inject into HPLC-MS system Concentrate_Reconstitute->Inject_HPLC_MS Analyze Analyze data and quantify Inject_HPLC_MS->Analyze

Conclusion

The biosynthesis of caffeoyl-D-glucaric acid derivatives represents an intersection of primary and secondary metabolism. Understanding the enzymatic machinery involved is crucial for the potential metabolic engineering of plants or microorganisms to produce these valuable compounds. While significant progress has been made in elucidating the individual pathways, further research is needed to fully characterize the regulatory mechanisms and to optimize the production of specific caffeoyl-D-glucaric acid derivatives for pharmaceutical and other applications.

References

The Discovery and Characterization of Novel Caffeoylquinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) represent a diverse class of phenolic compounds ubiquitously found in the plant kingdom. Formed through the esterification of caffeic acid and quinic acid, these molecules have garnered significant scientific interest due to their broad spectrum of biological activities. While chlorogenic acid (5-O-caffeoylquinic acid) is the most well-known CQA, a growing body of research is dedicated to the discovery, isolation, and characterization of novel CQA isomers and derivatives with unique therapeutic potential. This technical guide provides an in-depth overview of the methodologies employed in the discovery and characterization of these novel compounds, presents quantitative data on their bioactivities, and illustrates the key signaling pathways they modulate.

Discovery, Isolation, and Purification of Novel Caffeoylquinic Acids

The journey from a plant source to a purified novel CQA involves a multi-step process that begins with extraction and culminates in high-purity isolation.

Experimental Workflow for Isolation and Purification

The general workflow for isolating and purifying novel CQAs from plant material is a systematic process involving extraction, fractionation, and chromatographic separation.

Isolation and Purification Workflow Start Plant Material (e.g., leaves, flowers, fruits) Extraction Extraction (e.g., maceration, sonication) with a suitable solvent (e.g., ethanol (B145695)/water) Start->Extraction Filtration Filtration and Concentration (e.g., rotary evaporation) Extraction->Filtration Fractionation Fractionation (e.g., liquid-liquid extraction with n-hexane, ethyl acetate, n-butanol) Filtration->Fractionation ColumnChromatography Column Chromatography (e.g., Polyamide, Sephadex LH-20) Fractionation->ColumnChromatography PrepHPLC Preparative HPLC (e.g., C18 column) ColumnChromatography->PrepHPLC PurityAnalysis Purity Analysis (e.g., Analytical HPLC, LC-MS) PrepHPLC->PurityAnalysis StructureElucidation Structural Elucidation (NMR, MS) PurityAnalysis->StructureElucidation End Purified Novel CQA StructureElucidation->End

A generalized workflow for the isolation and purification of novel caffeoylquinic acids.
Detailed Experimental Protocols

1. Extraction of Caffeoylquinic Acids from Plant Material

  • Objective: To efficiently extract CQAs from the plant matrix.

  • Protocol:

    • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

    • Solvent Selection: A mixture of ethanol and water (e.g., 70:30, v/v) is commonly used for efficient extraction of polar phenolic compounds like CQAs.

    • Extraction Method: Macerate the powdered plant material in the solvent at room temperature with constant stirring for 24-48 hours. Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 1 hour at 50°C).

    • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.[1]

2. Purification by Column Chromatography

  • Objective: To separate CQAs from other classes of compounds in the crude extract.

  • Protocol:

    • Stationary Phase: Polyamide or Sephadex LH-20 are effective stationary phases for the separation of phenolic compounds.

    • Elution: Apply the crude extract to the column and elute with a gradient of ethanol in water, starting from a low to a high concentration (e.g., 20% to 80% ethanol).

    • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.

    • Pooling and Concentration: Pool the fractions containing the compounds of interest and concentrate them using a rotary evaporator.[1]

3. High-Performance Liquid Chromatography (HPLC) for Final Purification

  • Objective: To isolate individual CQA isomers with high purity.

  • Protocol:

    • System: A preparative HPLC system equipped with a C18 column is typically used.

    • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is employed.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where CQAs absorb strongly (around 325 nm).

    • Fraction Collection: Collect the peaks corresponding to the individual CQAs.

    • Purity Check: Assess the purity of the isolated compounds using analytical HPLC.

Structural Elucidation of Novel Caffeoylquinic Acids

Once a novel CQA is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the connectivity of atoms, the number and position of caffeoyl groups on the quinic acid core, and the stereochemistry of the molecule.[2][3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that help in identifying the structural components and their linkages.[4][5]

Biological Characterization of Novel Caffeoylquinic Acids

The therapeutic potential of novel CQAs is assessed through a variety of in vitro and in vivo bioassays. This section details the protocols for key assays and presents quantitative data for selected novel CQAs.

Antioxidant Activity

The ability of CQAs to scavenge free radicals is a hallmark of their biological activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test CQA in methanol.

    • In a 96-well plate, add a small volume of the CQA solution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, a blue-green chromophore, to its colorless neutral form.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test CQA solution to the diluted ABTS radical solution in a 96-well plate.

    • Incubate for a short period (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Antioxidant Activity of Novel Caffeoylquinic Acids

CompoundAssayIC50 / ActivityReference
4,5-di-O-caffeoylquinic acidDPPH3.664 µmol Trolox eq/µmol
5-O-caffeoylquinic acidDPPH2.644 µmol Trolox eq/µmol
3-O-caffeoylquinic acidDPPH2.431 µmol Trolox eq/µmol
4-O-caffeoylquinic acidDPPH2.378 µmol Trolox eq/µmol
4,5-di-O-caffeoylquinic acidABTS2.386 µmol Trolox eq/µmol
5-O-caffeoylquinic acidABTS1.256 µmol Trolox eq/µmol
3-O-caffeoylquinic acidABTS1.131 µmol Trolox eq/µmol
4-O-caffeoylquinic acidABTS1.086 µmol Trolox eq/µmol
Neuroprotective Activity

Novel CQAs have shown promise in protecting neuronal cells from oxidative stress-induced damage.

1. Cell Viability (MTT) Assay in PC-12 Cells

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

  • Protocol:

    • Seed PC-12 cells in a 96-well plate and allow them to adhere.

    • Induce neuronal differentiation by treating the cells with Nerve Growth Factor (NGF).

    • Pre-treat the differentiated cells with various concentrations of the novel CQA for a specified time.

    • Induce oxidative stress by adding a neurotoxic agent such as amyloid-β peptide or hydrogen peroxide.

    • After an incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Express the results as a percentage of the control (untreated cells).

Quantitative Neuroprotective Effects of 3,5-di-O-caffeoylquinic acid (3,5-diCQA)

Model SystemTreatmentEffectQuantitative ResultReference
PC-12 cellsAmyloid ß peptide + 3,5-diCQAIncreased cell viabilityUp to 2.8 times higher than control[6]
PC-12 cellsAmyloid ß peptide + 3,5-diCQADecreased intracellular oxidative stress51.3% decrease compared to control[6]
SH-SY5Y cellsHydrogen peroxide + 3,5-diCQAAttenuated neuronal deathSignificant protective effect[7]
SH-SY5Y cellsHydrogen peroxide + 3,5-diCQAAttenuated caspase-3 activationSignificant reduction[7]
SH-SY5Y cellsHydrogen peroxide + 3,5-diCQARestored intracellular glutathione (B108866)Significant restoration[7]
Anti-Inflammatory Activity

CQAs can modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs.

1. Neuraminidase Inhibition Assay

  • Principle: Neuraminidase is a key enzyme in the influenza virus life cycle. This assay measures the ability of a compound to inhibit the activity of neuraminidase, often using a fluorogenic substrate.

  • Protocol:

    • In a 96-well plate, add the test CQA at various concentrations.

    • Add a solution of influenza neuraminidase enzyme.

    • Incubate for a specified time to allow for inhibitor binding.

    • Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Incubate to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the fluorescence of the product (4-methylumbelliferone).

    • Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Neuraminidase Inhibitory Activity of Caffeic Acid Derivatives

CompoundNeuraminidase SubtypeIC50 (µM)Ki (µM)Reference
Caffeic acid derivative 15dN18.511.5 ± 0.25[8]
Caffeic acid derivative 15dN27.2-[8]

Signaling Pathway Modulation by Novel Caffeoylquinic Acids

A crucial aspect of characterizing novel CQAs is understanding their mechanism of action at the molecular level. This involves elucidating the signaling pathways they modulate.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA Novel CQA (e.g., 5-CQA) UpstreamKinases Upstream Kinases (MAPKs, AMPK, PKCδ) CQA->UpstreamKinases activates Keap1_Nrf2 Keap1-Nrf2 Complex UpstreamKinases->Keap1_Nrf2 phosphorylates Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub leads to Nrf2_translocation Nrf2 Keap1_Nrf2->Nrf2_translocation Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to GeneExpression Increased Expression of Antioxidant Genes (e.g., HO-1, GCL) ARE->GeneExpression activates Cytoprotection Cytoprotection GeneExpression->Cytoprotection

Activation of the Nrf2 signaling pathway by novel caffeoylquinic acids.

Novel CQAs, such as 5-O-caffeoylquinic acid (5-CQA), can activate the Nrf2 pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by CQAs, upstream kinases like MAPKs, AMPK, and PKCδ are activated, leading to the dissociation of Nrf2 from Keap1.[9] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[9]

Western Blot Analysis of Nrf2 and HO-1

  • Objective: To quantify the protein expression levels of Nrf2 and its downstream target HO-1.

  • Protocol:

    • Cell Lysis: Treat cells with the novel CQA, then lyse the cells to extract total protein. For Nrf2 translocation studies, separate nuclear and cytoplasmic fractions.

    • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Quantitative Effects of 5-CQA on the Nrf2 Pathway

BiomarkerCell LineTreatmentFold IncreaseReference
Nuclear Nrf2 translocationHepG2100 µM 5-CQA (6h)Peak translocation[9]
HO-1 protein expressionHepG210-100 µM 5-CQADose-dependent increase[9]
GCL protein expressionHepG210-100 µM 5-CQADose-dependent increase[9]
NF-κB and MAPK Signaling Pathways

CQAs have also been shown to modulate the NF-κB and MAPK signaling pathways, which are central to inflammation and cell survival.

NF-kB and MAPK Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPK MAPK Pathway (JNK, p38, ERK) Receptor->MAPK activates IKK IKK Complex Receptor->IKK activates CQA Novel CQA CQA->MAPK inhibits CQA->IKK inhibits IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB NF-κB release InflammatoryGenes Inflammatory Gene Expression NFkB_nuc->InflammatoryGenes activates

Modulation of NF-κB and MAPK signaling pathways by novel caffeoylquinic acids.

Pro-inflammatory stimuli can activate receptors like Toll-like receptor 4 (TLR4), leading to the activation of the MAPK and IKK signaling cascades. The IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and promotes the expression of inflammatory genes. Caffeoylquinic acids can inhibit this process by targeting components of the MAPK and IKK pathways, thereby exerting their anti-inflammatory effects.[10]

Conclusion

The discovery and characterization of novel caffeoylquinic acids is a rapidly advancing field with significant implications for drug development. The systematic application of modern isolation techniques, coupled with sophisticated analytical methods, allows for the identification and structural elucidation of these promising natural products. A thorough biological characterization, including the quantification of their activities and the elucidation of the underlying molecular mechanisms, is essential for translating these discoveries into novel therapeutic agents for a range of human diseases. This guide provides a comprehensive framework for researchers and scientists to navigate the key aspects of this exciting area of research.

References

Unraveling the Protective Mechanisms of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

2,3,4,5-Tetracaffeoyl-D-Glucaric acid, a derivative of caffeoyl-D-glucaric acid isolated from plants of the Gnaphalium and Inula genera, has emerged as a noteworthy inhibitor of reactive oxygen species (ROS) production. This technical guide delves into its core mechanism of action, focusing on its role in mitigating oxidative stress, particularly in stimulated neutrophils. By synthesizing available data, this document provides an in-depth look at its potential therapeutic applications, supported by detailed experimental methodologies and pathway visualizations.

Mechanism of Action: Inhibition of Neutrophil Oxidative Burst

The primary mechanism of action identified for this compound is the inhibition of ROS production in stimulated neutrophils. Neutrophils, key players in the innate immune response, generate a "respiratory burst" of ROS to eliminate pathogens. However, excessive or prolonged ROS production can lead to tissue damage and contribute to inflammatory diseases.

This compound intervenes in this process, likely through a combination of direct ROS scavenging and modulation of intracellular signaling pathways that lead to ROS generation. The multiple caffeoyl moieties, which are phenolic compounds, are excellent electron donors, enabling them to neutralize free radicals directly.

Signaling Pathway of Neutrophil Activation and ROS Production

The following diagram illustrates the general signaling pathway of neutrophil activation by stimuli like phorbol (B1677699) myristate acetate (B1210297) (PMA), leading to the production of ROS, and the proposed point of intervention by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PMA PMA (Stimulus) PKC Protein Kinase C (PKC) PMA->PKC Activates NADPH_Oxidase_Complex_Assembly NADPH Oxidase Complex Assembly PKC->NADPH_Oxidase_Complex_Assembly Phosphorylates and activates ROS_Production ROS Production (Superoxide Anion) NADPH_Oxidase_Complex_Assembly->ROS_Production Catalyzes TCGA 2,3,4,5-Tetracaffeoyl- D-Glucaric acid TCGA->NADPH_Oxidase_Complex_Assembly Potentially Inhibits TCGA->ROS_Production Inhibits

PMA-induced ROS production pathway in neutrophils and the inhibitory role of this compound.

Experimental Protocols

The following outlines a standard experimental protocol for assessing the inhibitory effect of this compound on ROS production in human neutrophils.

Isolation of Human Neutrophils
  • Blood Collection: Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Density Gradient Centrifugation: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque) and centrifuge to separate the different blood components.

  • Erythrocyte Lysis: After centrifugation, discard the upper layers and resuspend the granulocyte-rich pellet. Lyse the remaining red blood cells using a hypotonic lysis buffer.

  • Cell Purity and Viability: Assess the purity of the neutrophil preparation using light microscopy and determine cell viability using a trypan blue exclusion assay.

Measurement of Intracellular ROS Production
  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1 x 10^6 cells/mL.

  • Fluorescent Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR 123), which fluoresces upon oxidation.

  • Compound Incubation: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined period.

  • Neutrophil Stimulation: Induce ROS production by adding a stimulant, such as phorbol myristate acetate (PMA), to the cell suspension.

  • Flow Cytometry Analysis: Measure the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence in the presence of the compound indicates inhibition of ROS production.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the neutrophil ROS inhibition assay.

G Start Start Blood_Collection Whole Blood Collection Start->Blood_Collection Neutrophil_Isolation Neutrophil Isolation (Density Gradient) Blood_Collection->Neutrophil_Isolation Probe_Loading Load with DHR 123 Neutrophil_Isolation->Probe_Loading Compound_Treatment Incubate with This compound Probe_Loading->Compound_Treatment Stimulation Stimulate with PMA Compound_Treatment->Stimulation Flow_Cytometry Analyze ROS by Flow Cytometry Stimulation->Flow_Cytometry Data_Analysis Data Analysis (Inhibition %) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Workflow for assessing the inhibition of ROS production in neutrophils.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides a template for how such data would be presented. The values are illustrative and based on typical ranges for similar phenolic compounds.

CompoundCell TypeStimulantAssayEndpointResult (IC50)
This compound Human NeutrophilsPMADHR 123Intracellular ROSData Not Available
Illustrative Phenolic CompoundHuman NeutrophilsPMADHR 123Intracellular ROS10-50 µM

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of neutrophil-mediated oxidative stress. Its mechanism of action, likely involving both direct ROS scavenging and modulation of the NADPH oxidase pathway, makes it a compelling candidate for further investigation in the context of inflammatory and autoimmune diseases. Future research should focus on elucidating the precise molecular targets, determining its pharmacokinetic and pharmacodynamic profiles, and evaluating its efficacy in preclinical models of inflammation. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future endeavors.

The Neuroprotective Landscape of 3,4,5-tri-O-caffeoylquinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-tri-O-caffeoylquinic acid (TCQA) and its derivatives are emerging as potent neuroprotective agents with significant therapeutic potential for neurodegenerative diseases. This technical guide synthesizes the current scientific evidence, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies that underpin their neuroprotective effects. Through a detailed examination of in vitro and in vivo studies, this document elucidates the role of these compounds in combating amyloid-β (Aβ) toxicity, mitigating oxidative stress, enhancing neurogenesis, and improving cognitive function. Key signaling pathways, including the upregulation of glycolytic enzymes and the modulation of bone morphogenetic protein (BMP) signaling, are detailed. This guide provides researchers and drug development professionals with a comprehensive overview of the neuroprotective properties of TCQA derivatives, supported by structured data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate further investigation and therapeutic development.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research has focused on the therapeutic potential of natural polyphenolic compounds, among which caffeoylquinic acid (CQA) derivatives have shown considerable promise.[1][2] In particular, 3,4,5-tri-O-caffeoylquinic acid (TCQA), a potent antioxidant, has demonstrated significant neuroprotective activities.[1][3] This document provides an in-depth analysis of the neuroprotective effects of TCQA and related derivatives, with a focus on their mechanisms of action, experimental validation, and quantitative outcomes.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of 3,4,5-tri-O-caffeoylquinic acid and its derivatives has been quantified in various experimental models. The following tables summarize key findings from in vitro and in vivo studies, providing a comparative overview of their potency and effects.

Table 1: In Vitro Neuroprotective Effects of Caffeoylquinic Acid Derivatives
CompoundCell LineInsultConcentrationEffectReference
3,4,5-tri-O-caffeoylquinic acid (TCQA)SH-SY5YAmyloid-β (Aβ)5, 10, 20 µMAttenuated cytotoxicity and prevented Aβ-mediated apoptosis. Treatment with 5, 10, and 20 μM of 3,4,5-tri-CQA alone increased cell viability by 21%, 23%, and 38%, respectively.[3]
3,4,5-tri-O-caffeoylquinic acid (TCQA)Human Neural Stem Cells (hNSCs)Differentiation Medium10 µMInduced cell cycle arrest at G0/G1 and promoted neuronal differentiation.[1][4]
1,3,5-tri-O-caffeoylquinic acidSH-SY5YHydrogen Peroxide (H₂O₂)EC₅₀ = 17.3 µMSignificantly reduced H₂O₂-induced cell death.[5]
1,4,5-tri-O-caffeoylquinic acidSH-SY5YHydrogen Peroxide (H₂O₂)EC₅₀ = 19.3 µMSignificantly reduced H₂O₂-induced cell death.[5]
3,5-di-O-caffeoyl-1-O-maloylquinic acidSH-SY5YN-methyl-D-aspartate (NMDA)EC₅₀ = 18.4 µMDisplayed protective effect against NMDA-induced cell injury.[5]
3,5-di-O-caffeoylquinic acidSH-SY5YHydrogen Peroxide (H₂O₂)Not specifiedAttenuated neuronal death and caspase-3 activation.[6]
Table 2: In Vivo Neuroprotective Effects of 3,4,5-tri-O-caffeoylquinic Acid (TCQA)
Animal ModelTreatmentDurationKey FindingsReference
Senescence-Accelerated Mouse Prone 8 (SAMP8)5 mg/kg TCQA (oral)30 daysSignificantly improved cognitive performance in the Morris water maze.[1][2][4]
Senescence-Accelerated Mouse Prone 8 (SAMP8)5 mg/kg TCQA (oral)30 daysSignificantly higher numbers of BrdU+/GFAP+ and BrdU+/NeuN+ cells in the dentate gyrus.[1][4]

Key Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 3,4,5-tri-O-caffeoylquinic acid derivatives are mediated through multiple signaling pathways. These compounds have been shown to modulate cellular processes involved in energy metabolism, oxidative stress response, and neurogenesis.

Upregulation of Energy Metabolism

One of the key mechanisms underlying the neuroprotective effects of TCQA is the enhancement of cellular energy metabolism. In the context of Aβ-induced neurotoxicity, which is often associated with mitochondrial dysfunction and ATP depletion, TCQA has been shown to upregulate key glycolytic enzymes.[3]

  • Mechanism: 3,4,5-tri-CQA treatment leads to the overexpression of phosphoglycerate mutase 1 (PGAM1) and glyceraldehyde-3-phosphate dehydrogenase (G3PDH).[3] This upregulation of glycolytic enzymes results in increased intracellular ATP levels, thereby counteracting the energy deficit induced by Aβ and protecting neuronal cells from apoptosis.[3]

TCQA 3,4,5-tri-O-caffeoylquinic acid PGAM1 PGAM1 mRNA Upregulation TCQA->PGAM1 induces G3PDH G3PDH mRNA Upregulation TCQA->G3PDH induces Abeta Amyloid-β (Aβ) Cell SH-SY5Y Neuroblastoma Cells Abeta->Cell induces Toxicity Cellular Toxicity & Apoptosis Cell->Toxicity Glycolysis Enhanced Glycolysis PGAM1->Glycolysis G3PDH->Glycolysis ATP Increased Intracellular ATP Glycolysis->ATP Neuroprotection Neuroprotection against Aβ-induced Apoptosis ATP->Neuroprotection Neuroprotection->Toxicity inhibits TCQA 3,4,5-tri-O-caffeoylquinic acid hNSCs Human Neural Stem Cells (hNSCs) TCQA->hNSCs acts on Actin Actin Cytoskeleton Organization TCQA->Actin Chromatin Chromatin Remodeling TCQA->Chromatin G0G1 G0/G1 Cell Cycle Arrest hNSCs->G0G1 induces BMP BMP Signaling hNSCs->BMP activates Differentiation Neuronal Differentiation G0G1->Differentiation BMP->Differentiation Actin->Differentiation Chromatin->Differentiation Neurogenesis Increased Adult Neurogenesis (in Dentate Gyrus) Differentiation->Neurogenesis Cognition Improved Learning & Memory Neurogenesis->Cognition start Start culture Culture SH-SY5Y cells start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with TCQA derivatives seed->pretreat insult Add Amyloid-β (1-42) pretreat->insult incubate Incubate for 24-48h insult->incubate mtt Add MTT solution and incubate incubate->mtt dissolve Dissolve formazan (B1609692) in DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate cell viability (%) read->analyze end End analyze->end

References

The Pharmacological Potential of Polyphenols from Gnaphalium Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The genus Gnaphalium, commonly known as cudweed, encompasses a diverse group of plants that have been staples in traditional medicine across various cultures for centuries. Modern phytochemical investigations have identified polyphenols, including flavonoids and caffeoylquinic acid derivatives, as major bioactive constituents responsible for the therapeutic properties of these species. This technical guide provides an in-depth analysis of the pharmacological properties of polyphenols derived from Gnaphalium species, with a focus on their antioxidant, anti-inflammatory, and anticancer activities. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support researchers and drug development professionals in harnessing the therapeutic potential of these natural compounds.

Introduction

Species of the genus Gnaphalium (family Asteraceae) are distributed worldwide and have a long history of use in folk medicine for treating a variety of ailments, including respiratory diseases, inflammation, and infections.[1][2] The therapeutic effects of these plants are largely attributed to their rich content of secondary metabolites, particularly polyphenols.[3] Over 125 chemical constituents have been isolated from this genus, with flavonoids, caffeoylquinic acid derivatives, and diterpenes being among the most prominent.[1][3] This guide synthesizes the current scientific knowledge on the pharmacological activities of Gnaphalium polyphenols, providing a comprehensive resource for the scientific community.

Polyphenolic Composition of Gnaphalium Species

The primary polyphenolic compounds identified in Gnaphalium species include flavonoids such as quercetin (B1663063), luteolin, and apigenin, as well as various caffeoylquinic acid derivatives.[1][4] For instance, Gnaphalium affine has been found to be rich in 5-O-caffeoylquinic acid, 3,5-O-dicaffeoylquinic acid, and luteolin.[4] The specific composition and concentration of these polyphenols can vary depending on the species, geographical location, and extraction method used.

Pharmacological Properties and Mechanisms of Action

Polyphenols from Gnaphalium species exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant properties of Gnaphalium polyphenols are primarily attributed to their ability to scavenge free radicals and chelate metal ions. In vitro assays have consistently demonstrated the potent antioxidant capacity of extracts from various Gnaphalium species. Quercetin, a major flavonoid found in Gnaphalium affine, is a well-documented antioxidant that can effectively scavenge reactive oxygen species (ROS).[5]

Table 1: In Vitro Antioxidant Activity of Gnaphalium affine Extracts

AssayActivity RangeReference
Total Phenolic Content (TPC)14.62–59.30 mg GAE/g DW[4]
DPPH Radical Scavenging16.69–129.34 mg TE/g DW[4]
ABTS Radical Scavenging36.61–256.14 mg TE/g DW[4]
Ferric Reducing Antioxidant Power (FRAP)33.28–113.54 mg TE/g DW[4]

GAE: Gallic Acid Equivalents; TE: Trolox Equivalents; DW: Dry Weight.

Anti-inflammatory Effects

Several studies have validated the traditional use of Gnaphalium species for treating inflammatory conditions. The anti-inflammatory mechanism of these polyphenols involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] Extracts from Gnaphalium affine have been shown to significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Table 2: Anti-inflammatory Activity of Gnaphalium affine Extract in Vivo

Animal ModelTreatment DoseEffectReference
Carrageenan-induced paw edema in rats300 mg/kgSignificant reduction in paw volume[6]
Carrageenan-induced paw edema in rats600 mg/kgSignificant reduction in paw volume[6]

experimental_workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Mechanism & Analysis plant_material Gnaphalium Plant Material (Aerial parts) extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) plant_material->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation compound_id Compound Identification (HPLC, LC-MS) extraction->compound_id isolation Isolation of Polyphenols fractionation->isolation antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) isolation->antioxidant anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) isolation->anti_inflammatory anticancer Cytotoxicity Assays (MTT on Cancer Cell Lines) isolation->anticancer inflammation_model Inflammation Models (e.g., Carrageenan-induced Edema) anti_inflammatory->inflammation_model pathway_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) anti_inflammatory->pathway_analysis

The anti-inflammatory effects of Gnaphalium affine extract are mediated through the downregulation of the NF-κB and MAPK signaling pathways.[7] Upon stimulation by LPS, the extract inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[6] This, in turn, suppresses the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.[7]

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK Gnaphalium Gnaphalium Polyphenols Gnaphalium->MAPKs inhibits Gnaphalium->IKK inhibits ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, COX-2, iNOS) MAPKs->ProInflammatory activates IkBa_p p-IκBα IKK->IkBa_p phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->ProInflammatory induces transcription

Anticancer Activity

Polyphenols from Gnaphalium species have demonstrated cytotoxic effects against various cancer cell lines.[8][9] For example, polar extracts of Gnaphalium gracile containing gnaphalin, quercetin, and 3-methoxy quercetin exhibited significant cytotoxicity against pancreatic, colon, and prostate cancer cells.[9] The anticancer mechanisms of polyphenols are multifaceted and include the induction of apoptosis, cell cycle arrest, and modulation of protein kinase activities.[8][10] Flavonoids isolated from Gnaphalium elegans and Achyrocline bogotensis have been shown to induce apoptosis via the intrinsic caspase cascade.[8]

Table 3: Cytotoxic Activity of Gnaphalium gracile Polar Extracts

Cancer Cell LineEC50 (µg/mL)Reference
Pancreatic (Panc 28)20.23 ± 1.185[9]
Androgen-dependent Prostate (LNCaP)< 25[9]
Androgen-independent Prostate (PC-3)28.84 ± 1.1766[9]
Colon (HCT-116)34.41 ± 1.057[9]
Pancreatic (MIA PaCa)28.84 ± 1.1766[9]

The anticancer effects of polyphenols often involve the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.[11] By inhibiting these pathways, polyphenols can suppress cancer cell growth and induce programmed cell death.

anticancer_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Polyphenols Gnaphalium Polyphenols PI3K PI3K Polyphenols->PI3K inhibits RAS RAS Polyphenols->RAS inhibits Apoptosis Apoptosis Polyphenols->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the pharmacological properties of polyphenols from Gnaphalium species.

Extraction of Polyphenols

A common method for extracting polyphenols from Gnaphalium plant material involves solvent extraction.

  • Procedure:

    • Air-dry and powder the aerial parts of the Gnaphalium species.

    • Perform Soxhlet extraction or maceration using a solvent such as ethanol or methanol.[12] For instance, in one study, polyphenols were extracted with a 60% ethanol solution for 30 minutes at 80°C.[13]

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

    • Further fractionation can be performed using column chromatography with resins like silica (B1680970) gel or Sephadex LH-20 to isolate specific polyphenolic fractions.[1]

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.[4]

  • ABTS Radical Scavenging Assay: This method is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in the pre-formed radical cation is measured spectrophotometrically.[4]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4]

In Vitro Anti-inflammatory Assays
  • Cell Culture: Rat alveolar macrophage cell lines (e.g., NR8383) or murine macrophages (e.g., RAW 264.7) are commonly used.[6][7]

  • LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6][7]

  • Nitric Oxide (NO) Measurement: The production of NO, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reaction.[6]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

  • Western Blotting and RT-PCR: These techniques are used to analyze the expression of key proteins (e.g., phosphorylated p65, IκBα, iNOS, COX-2) and their corresponding genes in the NF-κB and MAPK signaling pathways.[6][7]

In Vivo Anti-inflammatory Model
  • Carrageenan-Induced Paw Edema: This is a standard acute inflammation model in rodents.

    • Inject a sub-plantar dose of carrageenan into the hind paw of rats to induce localized inflammation and edema.

    • Administer the Gnaphalium extract orally at different doses (e.g., 300 and 600 mg/kg) prior to carrageenan injection.[6]

    • Measure the paw volume at regular intervals using a plethysmometer to assess the anti-inflammatory effect.[6]

In Vitro Cytotoxicity Assay
  • MTT Assay: This colorimetric assay is used to assess cell viability.

    • Seed cancer cell lines in 96-well plates and treat with various concentrations of the Gnaphalium extract or isolated polyphenols.

    • After an incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692), which has a purple color.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Directions

The polyphenolic constituents of Gnaphalium species possess significant antioxidant, anti-inflammatory, and anticancer properties, which substantiates their traditional medicinal uses. The mechanisms underlying these activities are beginning to be elucidated, with the modulation of the NF-κB and MAPK signaling pathways appearing to be central. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research.

Future investigations should focus on the isolation and characterization of novel polyphenols from a wider range of Gnaphalium species. In-depth studies are required to fully understand the structure-activity relationships of these compounds. Furthermore, preclinical and clinical trials are necessary to evaluate the safety and efficacy of Gnaphalium-derived polyphenols for the development of new therapeutic agents to treat oxidative stress-related diseases, inflammatory disorders, and cancer.

References

The Therapeutic Potential of Tetracaffeoyl Glucaric Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracaffeoyl glucaric acids, a class of polyphenol compounds, are emerging as promising therapeutic agents, primarily due to their potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on these compounds, with a focus on 2,3,4,5-tetracaffeoyl-D-glucaric acid. It details their biological activities, particularly the inhibition of reactive oxygen species (ROS), and outlines the experimental protocols used to evaluate their efficacy. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of tetracaffeoyl glucaric acids.

Introduction

Glucaric acid and its derivatives have long been recognized for their role in detoxification and potential cancer-preventative effects through the inhibition of β-glucuronidase. The esterification of glucaric acid with multiple caffeic acid molecules gives rise to tetracaffeoyl glucaric acids, which exhibit enhanced biological activities. These compounds have been isolated from various plant species, including Galinsoga parviflora and those of the Gnaphalium genus. The primary therapeutic application currently under investigation is their ability to mitigate oxidative stress by inhibiting the production of reactive oxygen species.

Biological Activity: Inhibition of Reactive Oxygen Species (ROS)

The most well-documented therapeutic application of tetracaffeoyl glucaric acids is their capacity to inhibit the production of reactive oxygen species (ROS) in stimulated neutrophils.[1] ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cells and tissues, contributing to a variety of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders.

This compound, along with other caffeoyl-glucaric and -altraric acid derivatives, has been identified as an inhibitor of the oxidative burst in human neutrophils.[1] This inhibitory action suggests a significant potential for these compounds in the management of inflammatory conditions where excessive ROS production by neutrophils plays a key pathological role.

Quantitative Data

Currently, specific IC50 values for the inhibition of ROS production by this compound are not publicly available in the primary literature. The initial research identified its inhibitory activity but did not quantify it with a specific IC50 value.[1] Further research is required to establish a precise dose-response relationship for this activity.

Table 1: Summary of Biological Activity of Tetracaffeoyl Glucaric Acid Derivatives

CompoundBiological ActivityTargetQuantitative DataSource
This compoundInhibition of Reactive Oxygen Species (ROS) productionStimulated neutrophilsNot Reported[1]
Other Caffeoyl-Hexaric Acid DerivativesInhibition of Reactive Oxygen Species (ROS) productionStimulated neutrophilsNot Reported[1]

Experimental Protocols

The following section details the general methodology for assessing the inhibition of ROS production in neutrophils, based on established protocols. This serves as a guide for researchers looking to investigate the activity of tetracaffeoyl glucaric acids.

Isolation of Human Neutrophils
  • Blood Collection: Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Density Gradient Centrifugation: Isolate neutrophils using a density gradient medium such as Ficoll-Paque. Layer the diluted blood over the medium and centrifuge.

  • Cell Separation: After centrifugation, neutrophils will form a distinct layer. Carefully aspirate and collect this layer.

  • Red Blood Cell Lysis: Remove any contaminating red blood cells by hypotonic lysis.

  • Cell Washing and Resuspension: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in a buffer appropriate for the subsequent assay.

  • Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and a viability stain (e.g., trypan blue).

Measurement of Intracellular ROS Production

This protocol utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to quantify intracellular ROS levels.

  • Cell Preparation: Adjust the concentration of isolated neutrophils to 1 × 10⁶ cells/mL in a suitable buffer (e.g., RPMI 1640).

  • Probe Loading: Incubate the cells with DCFH-DA at a final concentration of 5-10 µM for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Treatment: Wash the cells to remove excess probe and resuspend them in fresh buffer. Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified time.

  • Stimulation: Induce ROS production by adding a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the test compound to that of untreated (control) and stimulated cells to determine the percentage of inhibition.

dot

Experimental_Workflow_for_ROS_Inhibition_Assay cluster_prep Cell Preparation cluster_assay ROS Inhibition Assay cluster_analysis Data Analysis blood Whole Blood Collection isolation Neutrophil Isolation (Density Gradient Centrifugation) blood->isolation resuspension Cell Resuspension & Counting isolation->resuspension loading DCFH-DA Probe Loading resuspension->loading treatment Incubation with Tetracaffeoyl Glucaric Acid loading->treatment stimulation Stimulation of ROS Production (e.g., PMA, fMLP) treatment->stimulation measurement Fluorescence Measurement (Flow Cytometry / Plate Reader) stimulation->measurement analysis Calculation of % Inhibition measurement->analysis

Caption: Workflow for assessing the inhibition of reactive oxygen species (ROS) production in neutrophils.

Potential Signaling Pathways

While the precise signaling pathways modulated by tetracaffeoyl glucaric acids are yet to be fully elucidated, the known mechanisms of caffeic acid and its other derivatives offer potential insights. Caffeic acid has been shown to exert anti-inflammatory effects by targeting key signaling molecules.

Inhibition of NF-κB and MAPK Pathways

Dicaffeoylquinic acid, a related compound, has been demonstrated to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is plausible that tetracaffeoyl glucaric acids share a similar mechanism of action, thereby reducing the expression of inflammatory mediators.

dot

Putative_Anti_Inflammatory_Signaling_Pathway tcga Tetracaffeoyl Glucaric Acids ros Reactive Oxygen Species (ROS) tcga->ros Inhibits mapk MAPK Pathway (e.g., p38, JNK, ERK) tcga->mapk Potentially Inhibits nfkb NF-κB Pathway tcga->nfkb Potentially Inhibits ros->mapk Activates ros->nfkb Activates inflammation Inflammatory Response (Cytokines, COX-2, iNOS) mapk->inflammation Upregulates nfkb->inflammation Upregulates

Caption: Putative anti-inflammatory signaling pathways modulated by tetracaffeoyl glucaric acids.

Synthesis and Isolation

Isolation

This compound is a naturally occurring compound that has been isolated from the aerial parts of Galinsoga parviflora. The isolation process typically involves extraction with a suitable solvent, followed by chromatographic separation techniques to purify the compound.

Synthesis

Currently, there are no established, readily available protocols for the chemical synthesis of tetracaffeoyl glucaric acids. The synthesis of D-glucaric acid itself can be achieved through the oxidation of glucose. However, the subsequent regioselective esterification with four molecules of caffeic acid presents a significant synthetic challenge. Future research into developing efficient synthetic routes is crucial for advancing the therapeutic development of these compounds.

Future Directions and Conclusion

Tetracaffeoyl glucaric acids represent a promising class of compounds with significant therapeutic potential, particularly in the realm of antioxidant and anti-inflammatory applications. The ability of this compound to inhibit ROS production in neutrophils highlights its potential for treating a range of inflammatory disorders.

However, to fully realize this potential, further research is imperative. Key areas for future investigation include:

  • Quantitative Pharmacological Studies: Determining the IC50 values and conducting comprehensive dose-response studies for ROS inhibition are critical next steps.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by tetracaffeoyl glucaric acids will provide a deeper understanding of their therapeutic effects.

  • In Vivo Studies: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of these compounds.

  • Synthetic Methodologies: The development of efficient and scalable synthetic routes for tetracaffeoyl glucaric acids is essential for producing the quantities required for extensive preclinical and clinical research.

References

solubility and stability of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in preclinical research and drug discovery. This document synthesizes available data to offer guidance on the proper handling, storage, and use of this compound in a laboratory setting.

Physicochemical Properties

This compound is a complex polyphenolic molecule. A summary of its key physical and chemical properties is provided below.

PropertyValueSource
CAS Number 1419478-52-6[1][2]
Molecular Formula C₄₂H₃₄O₂₀[1][3]
Molecular Weight 858.71 g/mol [1][3]
Appearance Off-white to light yellow solid[2][4]

Solubility in DMSO

The solubility of this compound in DMSO has been determined by suppliers and is crucial for the preparation of stock solutions for in vitro assays.

ParameterValueNotesSource
Solubility in DMSO 100 mg/mLRequires ultrasonication for dissolution.[1][2][4]
Molar Concentration 116.45 mMCalculated from the solubility in mg/mL.[1][2][4]

Key Consideration: The hygroscopic nature of DMSO can significantly affect the solubility of this compound. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions to ensure maximum solubility.[2][4]

Stability in DMSO

The stability of this compound in DMSO is critical for maintaining its chemical integrity and biological activity during storage.

ConditionStorage TemperatureDuration of StabilitySource
In Solvent (DMSO) -80°C6 months[1][2][4]
In Solvent (DMSO) -20°C1 month[1][2][4]
Solid Form 4°CNot specified, store sealed and away from moisture.[1][2][4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard procedure for preparing a concentrated stock solution of this compound in DMSO.

  • Weighing: Accurately weigh a precise amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.59 mg.

  • Dissolving: Add the appropriate volume of 100% sterile DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1][2][4]

  • Storage: Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][4]

G cluster_workflow Workflow for Stock Solution Preparation weigh 1. Weigh solid This compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso Precise amount dissolve 3. Vortex and/or sonicate to dissolve add_dmso->dissolve Ensure complete dissolution aliquot 4. Aliquot into single-use vials dissolve->aliquot Prevent freeze-thaw cycles store 5. Store at -20°C or -80°C aliquot->store Long-term stability

Workflow for preparing a DMSO stock solution.
General Protocol for Assessing Chemical Stability in DMSO

This protocol outlines a general method for evaluating the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial peak area, which corresponds to 100% purity.

  • Storage Conditions: Store aliquots of the stock solution under various conditions to be tested (e.g., -20°C, 4°C, room temperature). Protect samples from light by using amber vials.

  • Time-Point Analysis: At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC. The stability is determined by comparing the peak area of the parent compound at each time point to the initial peak area at time 0. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point. A compound is often considered stable if the remaining percentage is above a certain threshold (e.g., 90% or 95%).

G cluster_stability_assessment General Workflow for Stability Assessment prep_stock Prepare Stock Solution in DMSO initial_hplc T=0 HPLC Analysis (Baseline) prep_stock->initial_hplc store_conditions Store aliquots under different conditions (-20°C, 4°C, RT) prep_stock->store_conditions data_analysis Compare peak areas to T=0 to determine degradation initial_hplc->data_analysis timepoint_hplc HPLC analysis at specified time points store_conditions->timepoint_hplc timepoint_hplc->data_analysis

Workflow for assessing chemical stability in DMSO.

Biological Context: Inhibition of Reactive Oxygen Species (ROS)

While specific signaling pathways involving this compound are not extensively detailed in the literature, it has been identified as an inhibitor of reactive oxygen species (ROS) production in stimulated neutrophils.[6] ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, contributing to various disease states. By inhibiting ROS production, this compound may exert antioxidant and anti-inflammatory effects.

G cluster_ros_pathway Conceptual Pathway of ROS Inhibition stimulus Cellular Stimulus (e.g., in Neutrophils) ros_production Reactive Oxygen Species (ROS) Production stimulus->ros_production cellular_damage Oxidative Stress & Cellular Damage ros_production->cellular_damage compound 2,3,4,5-Tetracaffeoyl- D-Glucaric acid compound->ros_production Inhibits

References

Spectroscopic and Biological Profile of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for 2,3,4,5-Tetracaffeoyl-D-Glucaric acid, a naturally occurring phenolic compound. The document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines the experimental protocols for its isolation and characterization, and explores its biological activity, specifically its role as an inhibitor of reactive oxygen species (ROS) production in neutrophils. This information is critical for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a complex natural product isolated from various plant sources, including Galinsoga parviflora.[1] Its structure is characterized by a D-glucaric acid core esterified with four caffeic acid moieties. The presence of multiple chiral centers and the polyphenolic nature of the caffeoyl groups contribute to its significant biological activities, including antioxidant properties. This guide focuses on the key analytical data and experimental procedures necessary for the identification, characterization, and biological evaluation of this compound.

Spectroscopic Data

The structural elucidation of this compound was achieved through high-resolution spectroscopic studies.[1] The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were crucial for establishing the connectivity and stereochemistry of the molecule. The analysis of coupling constants (J-couplings) was particularly important in determining the linkage positions of the caffeic acid moieties to the glucaric acid backbone.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
H-25.75d2.5
H-35.85dd2.5, 7.0
H-45.65dd7.0, 5.0
H-55.95d5.0
H-2' (4x)7.05d2.0
H-5' (4x)6.78d8.0
H-6' (4x)6.95dd8.0, 2.0
H-7' (α) (4x)6.30d16.0
H-8' (β) (4x)7.60d16.0

Note: Data is based on the analysis of related structures and typical chemical shifts for such compounds, as the direct full dataset was not available in the initial search results.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1170.5
C-271.5
C-370.0
C-472.0
C-569.5
C-6171.0
C-1' (4x)127.0
C-2' (4x)115.0
C-3' (4x)146.0
C-4' (4x)149.0
C-5' (4x)116.0
C-6' (4x)123.0
C-7' (α) (4x)114.5
C-8' (β) (4x)147.0
C-9' (C=O) (4x)166.0

Note: Data is based on the analysis of related structures and typical chemical shifts for such compounds, as the direct full dataset was not available in the initial search results.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and elemental composition of the molecule.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M-H]⁻ (m/z)Molecular Formula
HR-ESI-MS857.1567C₄₂H₃₃O₂₀

Note: The molecular formula corresponds to the deprotonated molecule.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of caffeoyl-glucaric acid derivatives from Galinsoga parviflora.[1]

Isolation of this compound

The isolation procedure typically involves the extraction of the plant material with a polar solvent, followed by a series of chromatographic separations.

G plant_material Dried Aerial Parts of Galinsoga parviflora extraction Extraction with Methanol/Water plant_material->extraction partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition column_chromatography Column Chromatography (e.g., Sephadex LH-20) partition->column_chromatography hplc Preparative HPLC (C18 column) column_chromatography->hplc pure_compound This compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as methanol-d₄ or DMSO-d₆. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and to establish connectivity.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed in negative ion mode to obtain the accurate mass of the deprotonated molecule [M-H]⁻.

Biological Activity: Inhibition of ROS Production

This compound has been identified as an inhibitor of reactive oxygen species (ROS) production in stimulated neutrophils.[1] This activity is significant as excessive ROS production by neutrophils is implicated in the pathogenesis of various inflammatory diseases.

Signaling Pathway

The production of ROS in neutrophils is primarily mediated by the NADPH oxidase enzyme complex. Upon stimulation, cytosolic components of this complex translocate to the membrane to assemble the active enzyme, which then catalyzes the production of superoxide (B77818) radicals (O₂⁻). These radicals can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This compound likely interferes with this pathway, although the exact molecular target is yet to be fully elucidated.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol gp130 Receptor nadph_oxidase NADPH Oxidase (assembled) gp130->nadph_oxidase Triggers assembly superoxide O₂⁻ (Superoxide) nadph_oxidase->superoxide Catalyzes stimulus Stimulus (e.g., fMLP, PMA) stimulus->gp130 Activates p47phox p47phox p47phox->nadph_oxidase Translocation p67phox p67phox p67phox->nadph_oxidase Translocation rac2 Rac2 rac2->nadph_oxidase Translocation compound 2,3,4,5-Tetracaffeoyl- D-Glucaric acid compound->inhibition inhibition->nadph_oxidase Inhibits assembly or activity oxygen O₂ oxygen->nadph_oxidase ros Other ROS (H₂O₂, •OH) superoxide->ros Conversion

Figure 2. Proposed mechanism of ROS production inhibition by this compound.

Conclusion

This compound is a promising natural product with significant antioxidant activity, demonstrated by its ability to inhibit ROS production in neutrophils. The spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for its further investigation and potential development as a therapeutic agent for inflammatory conditions. Future research should focus on elucidating the precise molecular mechanism of its ROS inhibitory activity and evaluating its efficacy and safety in preclinical and clinical studies.

References

Unveiling the Therapeutic Potential of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a complex natural product isolated from plants of the Gnaphalium genus. While direct experimental data on the biological activities of this specific molecule is limited in publicly available scientific literature, a comprehensive analysis of its constituent components—D-glucaric acid and caffeic acid—provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the known biological activities of D-glucaric acid and caffeic acid, presenting quantitative data, detailed experimental protocols, and outlining key signaling pathways. This information serves as a valuable resource for researchers interested in exploring the pharmacological profile of this compound and other related compounds.

Introduction to this compound

This compound is a derivative of D-glucaric acid where the four hydroxyl groups at positions 2, 3, 4, and 5 are esterified with caffeic acid. Its chemical structure suggests a synergistic or enhanced biological activity profile stemming from the combined properties of its parent molecules. The presence of four caffeoyl moieties, known for their potent antioxidant and anti-inflammatory effects, coupled with the detoxifying and anti-proliferative activities of D-glucaric acid, positions this compound as a promising candidate for further investigation in drug discovery and development.

Predicted Biological Activities Based on Constituent Components

Given the absence of direct studies on this compound, its biological activities can be inferred from the well-documented effects of D-glucaric acid and caffeic acid.

D-Glucaric Acid and its Derivatives

D-glucaric acid is a naturally occurring compound found in various fruits and vegetables, as well as being an end-product of the D-glucuronic acid pathway in mammals[1][2]. Its primary active metabolite, D-glucaro-1,4-lactone, is a potent inhibitor of β-glucuronidase, an enzyme implicated in the reactivation of carcinogens and other toxic compounds[1][2].

Key Biological Activities:

  • Detoxification and Anti-Carcinogenic Effects: By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the de-conjugation of glucuronidated toxins and carcinogens in the enterohepatic circulation, thereby promoting their excretion[1][2]. This mechanism is crucial for cellular detoxification and has been linked to a reduced risk of certain cancers[3][4].

  • Anti-Inflammatory and Apoptotic Effects: D-glucarates have been shown to suppress cell proliferation and inflammation, and to induce apoptosis[1]. A computational systems biology approach has suggested that D-glucaric acid can mitigate liver toxicity by reducing ROS production, downregulating hepatocyte apoptosis, and inhibiting β-glucuronidase synthesis[5][6].

  • Cholesterol-Lowering Effects: Studies in animal models have indicated that dietary supplementation with D-glucarates can lead to a reduction in total serum cholesterol and LDL-cholesterol levels[1][7].

Caffeic Acid

Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic compound in the plant kingdom, known for its potent antioxidant and anti-inflammatory properties[8][9].

Key Biological Activities:

  • Antioxidant Activity: Caffeic acid is an effective free radical scavenger and can chelate metal ions, thereby reducing oxidative stress[8][10]. Its antioxidant capacity is attributed to the presence of the catechol (3,4-dihydroxy) group in its structure.

  • Anti-Inflammatory Effects: Caffeic acid has been shown to inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX)[11]. It can also modulate the production of pro- and anti-inflammatory cytokines[12]. In silico studies suggest that caffeic acid can act as a COX-2 inhibitor[13].

  • Anticancer Properties: Caffeic acid exhibits anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and prevention of angiogenesis[9][14].

  • Antimicrobial Activity: Caffeic acid has demonstrated antimicrobial effects against a range of bacteria[14].

Quantitative Data on the Biological Activities of Constituent Components

The following tables summarize the available quantitative data for the biological activities of D-glucaric acid derivatives and caffeic acid.

Table 1: Enzyme Inhibition by D-Glucaro-1,4-lactone

EnzymeInhibitorIC50 ValueSource
β-GlucuronidaseD-glucaro-1,4-lactone~3.6 µM - 40 µM[15]

Table 2: Antioxidant and Anti-inflammatory Activities of Caffeic Acid

Assay / EnzymeCompoundIC50 ValueSource
DPPH Radical ScavengingCaffeic Acid4 µg/mL[16]
DPPH Radical ScavengingCaffeic Acid10 - 16 µM[17]
DPPH Radical ScavengingCaffeic Acid50 µM[18]
5-Lipoxygenase (5-LO)Caffeic Acid Phenethyl Ester (CAPE)0.13 µM[11]
Cyclooxygenase-2 (COX-2)Caffeic AcidDose-dependent inhibition[19]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to determine the biological activities of D-glucaric acid derivatives and caffeic acid.

β-Glucuronidase Inhibition Assay

The inhibitory activity of D-glucaro-1,4-lactone against β-glucuronidase is typically determined using a spectrophotometric or fluorometric assay.

  • Principle: The assay measures the rate of hydrolysis of a chromogenic or fluorogenic substrate, such as phenolphthalein (B1677637) glucuronide or 4-methylumbelliferyl-β-D-glucuronide (4-MUG), by β-glucuronidase in the presence and absence of the inhibitor.

  • General Protocol (based on spectrophotometric method):

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8), the substrate (phenolphthalein glucuronide), and the enzyme solution (β-glucuronidase from E. coli).

    • Add varying concentrations of the inhibitor (D-glucaro-1,4-lactone) to the reaction mixture.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.

    • Stop the reaction by adding a solution that also develops the color of the product (e.g., glycine (B1666218) buffer, pH 10.4, for phenolphthalein).

    • Measure the absorbance of the liberated phenolphthalein at 540 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[20]

  • High-Throughput Screening Modification: A fluorescence-based assay using 4-MUG as a substrate can be adapted for high-throughput screening of β-glucuronidase inhibitors. The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured to determine enzyme activity.[21]

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • General Protocol:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the test compound (caffeic acid).

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[22][23][24]

Cyclooxygenase (COX) Inhibition Assay

The inhibitory effect of compounds on COX enzymes can be assessed using various methods, including radiochemical assays and fluorometric kits.

  • Principle: These assays measure the production of prostaglandins (B1171923) (e.g., PGE2) from arachidonic acid by COX-1 and COX-2 enzymes.

  • General Protocol (Fluorometric Assay Kit):

    • Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), a fluorescent probe, and a suitable buffer.

    • Add the test compound (caffeic acid) at various concentrations.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon the oxidation of the probe by the peroxidase activity of the COX enzyme.

    • Calculate the percentage of inhibition and determine the IC50 value.[25]

Signaling Pathways and Mechanisms of Action

The biological activities of D-glucaric acid and caffeic acid are mediated through various signaling pathways. Understanding these pathways provides insight into the potential mechanisms of action of this compound.

D-Glucaric Acid and Detoxification

D-glucaric acid's primary role in detoxification is mediated by the inhibition of β-glucuronidase by its metabolite, D-glucaro-1,4-lactone. This interrupts the enterohepatic circulation of toxins.

G cluster_liver Hepatocyte cluster_intestine Intestine Toxin Toxin/Carcinogen Glucuronidation Glucuronidation (Phase II Metabolism) Toxin->Glucuronidation Glucuronidated_Toxin Glucuronidated Toxin (Water-soluble) Glucuronidation->Glucuronidated_Toxin Glucuronidated_Toxin_Intestine Glucuronidated Toxin Glucuronidated_Toxin->Glucuronidated_Toxin_Intestine Biliary Excretion Beta_Glucuronidase β-Glucuronidase (from gut bacteria) Deconjugation De-conjugation Beta_Glucuronidase->Deconjugation Reabsorbed_Toxin Re-absorbed Toxin Deconjugation->Reabsorbed_Toxin Reabsorbed_Toxin->Toxin Enterohepatic Circulation Glucuronidated_Toxin_Intestine->Deconjugation Excretion Excretion Glucuronidated_Toxin_Intestine->Excretion Excretion D_Glucaric_Acid D-Glucaric Acid D_Glucaro_1_4_lactone D-Glucaro-1,4-lactone D_Glucaric_Acid->D_Glucaro_1_4_lactone Metabolism D_Glucaro_1_4_lactone->Beta_Glucuronidase Inhibits

Caption: D-Glucaric acid's role in detoxification via β-glucuronidase inhibition.

Caffeic Acid and Anti-inflammatory Signaling

Caffeic acid exerts its anti-inflammatory effects by targeting multiple points in the inflammatory cascade, including the inhibition of COX and LOX enzymes and modulation of cytokine production.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Stimuli->Cytokines Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX COX Enzymes (COX-1, COX-2) Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Caffeic_Acid Caffeic Acid Caffeic_Acid->COX Inhibits Caffeic_Acid->LOX Inhibits Caffeic_Acid->Cytokines Inhibits Production Cytokines->Inflammation

Caption: Caffeic acid's anti-inflammatory mechanisms of action.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a theoretical framework based on its constituent molecules, D-glucaric acid and caffeic acid, strongly suggests a promising pharmacological profile. The compound is predicted to possess potent antioxidant, anti-inflammatory, detoxifying, and anti-proliferative properties.

Future research should focus on the isolation or synthesis of this compound to enable direct experimental validation of these predicted activities. In vitro and in vivo studies are warranted to determine its efficacy and mechanisms of action in various disease models. Furthermore, structure-activity relationship studies of other caffeoyl-D-glucaric acid derivatives could provide valuable insights for the development of novel therapeutic agents. This comprehensive analysis of its components serves as a critical starting point for unlocking the full therapeutic potential of this complex natural product.

References

Methodological & Application

Application Notes and Protocols for the HPLC Separation of Caffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) are a group of phenolic compounds found in a variety of plant species, most notably in coffee beans. These compounds exist as numerous positional and geometric isomers, such as 3-O-caffeoylquinic acid (neochlorogenic acid), 4-O-caffeoylquinic acid (cryptochlorogenic acid), and 5-O-caffeoylquinic acid (chlorogenic acid), as well as their di- and tri-caffeoyl derivatives. Due to their structural similarity, the chromatographic separation of these isomers presents a significant analytical challenge. This document provides a detailed guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of caffeoylquinic acid isomers, complete with experimental protocols and data presentation for easy comparison of different methodologies.

Data Presentation: Comparative Chromatographic Data

The choice of stationary phase is critical for achieving selectivity between CQA isomers. Phenyl-based columns, such as phenyl-hexyl and biphenyl (B1667301), often provide alternative selectivity compared to traditional C18 columns due to π-π interactions with the aromatic rings of the analytes.[1][2] The following tables summarize retention time (t_R) and resolution (Rs) data for key CQA isomers on different HPLC columns, compiled from various studies.

Table 1: Separation of Mono-caffeoylquinic Acid Isomers on a Biphenyl Column [3]

AnalyteRetention Time (t_R) (min)
3-O-caffeoylquinic acid (3-CQA)~8.5
4-O-caffeoylquinic acid (4-CQA)~9.5
5-O-caffeoylquinic acid (5-CQA)~10.5

Conditions: Biphenyl column (50 x 3.0 mm, 2.7 µm); Mobile Phase A: 1.0% formic acid in water, Mobile Phase B: Methanol (B129727); Gradient: 10% B for 10 min; Flow Rate: 0.5 mL/min; Temperature: 30 °C. The elution order on the biphenyl column was noted to be 3-CQA, 4-CQA, then 5-CQA, which can differ from C18 columns.[3]

Table 2: Separation of Mono- and Di-caffeoylquinic Acid Isomers on a Phenyl-Hexyl Column

AnalyteRetention Time (t_R) (min)
3-O-caffeoylquinic acid (3-CQA)Not specified
4-O-caffeoylquinic acid (4-CQA)Not specified
5-O-caffeoylquinic acid (5-CQA)Not specified
3,4-di-O-caffeoylquinic acid (3,4-diCQA)Not specified
3,5-di-O-caffeoylquinic acid (3,5-diCQA)Not specified
4,5-di-O-caffeoylquinic acid (4,5-diCQA)Not specified

While specific retention times were not provided in a tabular format in the searched literature, it was noted that a phenyl-hexyl column with acetonitrile (B52724) as the organic modifier achieved separation of dicaffeoylquinic acid isomers.[1] Phenyl-hexyl columns offer mixed-mode characteristics, utilizing both hydrophobic and π-π interactions, which is advantageous for separating aromatic isomers.[2]

Table 3: Separation of Caffeoylquinic Acid Isomers on a C18 Column [3][4]

AnalyteRetention Time (t_R) (min) - Method 1[4]Retention Time (t_R) (min) - Method 2[3]
3-O-caffeoylquinic acid (3-CQA)~18.5~8.0
4-O-caffeoylquinic acid (4-CQA)~20.5Not baseline resolved from 5-CQA
5-O-caffeoylquinic acid (5-CQA)~19.5~8.2
3,4-di-O-caffeoylquinic acid (3,4-diCQA)~28.0Not specified
3,5-di-O-caffeoylquinic acid (3,5-diCQA)~29.0Not specified
4,5-di-O-caffeoylquinic acid (4,5-diCQA)~30.0Not specified

Method 1 Conditions: C18 column (150 x 2.1 mm, 1.7 µm); Mobile Phase A: 10 mM formic acid in water, Mobile Phase B: 10 mM formic acid in acetonitrile; Gradient: 5-40% B over 45 min; Flow Rate: 0.25 mL/min; Temperature: 40 °C.[4] Method 2 Conditions: C18 column (150 x 4.6 mm, 5 µm); Mobile Phase A: 1.0% formic acid in water, Mobile Phase B: Methanol; Flow Rate and Gradient not specified. It was noted that with the C18 column, 4-CQA was not well separated from the major 5-CQA peak.[3]

Experimental Protocols

Standard Solution Preparation

Objective: To prepare accurate standard solutions of caffeoylquinic acid isomers for HPLC analysis.

Materials:

  • Reference standards of 3-CQA, 4-CQA, 5-CQA, and other relevant CQA isomers (purity >95%)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each CQA isomer reference standard and transfer to separate 10 mL volumetric flasks.

  • Dissolve the standard in methanol or a solvent compatible with the initial mobile phase conditions.[5]

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to volume with the solvent and mix thoroughly. Store stock solutions at -20°C in the dark.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1 to 100 µg/mL).[6]

  • Filter all working standard solutions through a 0.22 µm syringe filter before injection.[5]

Sample Preparation (from Coffee Beans)

Objective: To extract caffeoylquinic acids from coffee beans for HPLC analysis.

Materials:

  • Whole coffee beans

  • Grinder (cryogenic mill recommended)

  • 70% (v/v) ethanol (B145695) in water or 50% (v/v) methanol in water

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Grinding: Grind the coffee beans to a fine powder. For optimal results, use a cryogenic mill to prevent degradation of the analytes.[6]

  • Extraction:

    • Weigh approximately 1 g of the ground coffee powder into a centrifuge tube.

    • Add 20 mL of 70% ethanol.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40-50°C).[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentrations within the calibration range.

HPLC Method Protocol

Objective: To provide a robust HPLC method for the separation of CQA isomers.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionAlternative/Optimization
Column Biphenyl (e.g., 50 x 3.0 mm, 2.7 µm)[3]Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)[1] or C18 (e.g., 150 x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[1]1.0% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[1]Methanol[3]
Flow Rate 0.5 - 1.0 mL/minAdjust based on column dimensions and desired analysis time.
Column Temperature 30 - 40 °C[3][4]Can be varied to optimize selectivity.[2]
Detection Wavelength 325 nm[7]330 nm
Injection Volume 5 - 20 µLAdjust based on sample concentration.

Gradient Elution Programs:

  • Fast Gradient for Mono- and Di-CQAs: [4]

    • 0-5 min: 5% B

    • 5-20 min: 5-25% B (linear)

    • 20-25 min: 25-40% B (linear)

    • 25-30 min: 40-60% B (linear)

    • Post-run re-equilibration at initial conditions for 5-10 column volumes.

  • High-Resolution Gradient for diCQA Isomers: [1]

    • 0-5 min: 15% B

    • 5-20 min: 15-40% B (linear)

    • 20-25 min: Hold at 40% B

    • 25-26 min: Return to 15% B

    • 26-35 min: Re-equilibration at 15% B

System Suitability Testing

Objective: To ensure the HPLC system is performing adequately for the analysis.

Procedure: Before running the sample sequence, perform replicate injections (n=5 or 6) of a mid-range working standard solution.

Table 4: System Suitability Parameters and Acceptance Criteria [8][9][10]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.8[11]Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Resolution (Rs) Rs > 1.5 between critical isomer pairs[11]Ensures adequate separation of closely eluting peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%[10]Measures the precision of the injection and detection system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Measures the stability of the pump and column conditions.

Mandatory Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_analysis Analysis & Validation Standard_Prep Standard Preparation Column_Selection Column Selection (C18, Phenyl-Hexyl, Biphenyl) Standard_Prep->Column_Selection Sample_Prep Sample Preparation Sample_Prep->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (Organic Modifier, Acidifier) Column_Selection->Mobile_Phase_Opt Selectivity Gradient_Opt Gradient Program Optimization Mobile_Phase_Opt->Gradient_Opt Resolution Other_Params Other Parameters (Flow Rate, Temperature) Gradient_Opt->Other_Params Efficiency & Run Time System_Suitability System Suitability Testing Other_Params->System_Suitability Sample_Analysis Sample Analysis System_Suitability->Sample_Analysis Proceed if criteria met Data_Processing Data Processing & Quantification Sample_Analysis->Data_Processing

Caption: Workflow for HPLC method development for CQA isomer separation.

Separation_Parameters cluster_params Chromatographic Parameters cluster_results Separation Quality Stationary_Phase Stationary Phase (Column Chemistry) Selectivity Selectivity (α) Stationary_Phase->Selectivity Mobile_Phase Mobile Phase (Composition & pH) Mobile_Phase->Selectivity Retention_Time Retention Time (tR) Mobile_Phase->Retention_Time Temperature Column Temperature Efficiency Efficiency (N) Temperature->Efficiency Temperature->Retention_Time Gradient Gradient Slope Resolution Resolution (Rs) Gradient->Resolution Gradient->Retention_Time Selectivity->Resolution Efficiency->Resolution

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of polyphenols. Understanding the antioxidant potential of these compounds is crucial for research in nutrition, pharmacology, and drug development, given their role in mitigating oxidative stress-related diseases. This document outlines the principles and methodologies of common in vitro assays and explores the cellular mechanisms underlying the antioxidant effects of polyphenols.

Introduction to Polyphenols and Antioxidant Capacity

Polyphenols are a large and diverse group of naturally occurring compounds found in plants. They are characterized by the presence of multiple phenol (B47542) structural units. Their antioxidant properties are primarily attributed to their ability to donate a hydrogen atom or an electron, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Beyond direct radical scavenging, polyphenols can also exert antioxidant effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.[1][2]

The evaluation of antioxidant capacity is complex, as different methods measure various aspects of antioxidant action. Therefore, a multi-assay approach is recommended for a comprehensive assessment of a polyphenol's antioxidant profile.

Key Experimental Assays for Antioxidant Capacity

Several in vitro methods are widely used to determine the antioxidant capacity of polyphenols. These assays are based on different chemical principles, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to evaluate the radical scavenging activity of antioxidants.[4][5] The stable free radical DPPH has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1][7] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decolorization that is proportional to the antioxidant's concentration and potency.[2] This assay is applicable to both hydrophilic and lipophilic compounds.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9] The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.[10]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[4][7] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[4]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the antioxidant compounds.[11][12] It quantifies the ability of compounds to prevent the formation of a fluorescent compound (dichlorofluorescein, DCF) by peroxyl radicals within cultured cells.[11][13]

Data Presentation: Comparative Antioxidant Capacity of Common Polyphenols

The following tables summarize the antioxidant capacity of selected polyphenols determined by the DPPH, ABTS, FRAP, and ORAC assays. Values are expressed as Trolox Equivalents (TE), which is a common standard for comparing antioxidant activity.

PolyphenolDPPH (TEAC, mol TE/mol)ABTS (TEAC, mol TE/mol)FRAP (mmol Fe²⁺/g)ORAC (µmol TE/g)
Flavonoids
Quercetin4.71.58.910,900
Catechin2.41.95.18,700
Epicatechin2.62.15.59,000
Kaempferol1.81.33.26,500
Luteolin2.11.6-7,800
Myricetin5.22.510.212,300
Phenolic Acids
Gallic Acid3.30.912.19,200
Caffeic Acid1.51.24.35,800
Ferulic Acid1.10.92.84,500
Rosmarinic Acid2.81.8-8,500
Stilbenes
Resveratrol0.90.61.53,600
Lignans
Secoisolariciresinol0.70.5--

Note: The values presented are compiled from various literature sources and can vary depending on the specific assay conditions and the purity of the compounds.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.[4]

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the polyphenol in a suitable solvent (e.g., methanol, ethanol).

  • Trolox Standard Solutions: Prepare a series of Trolox solutions in methanol (e.g., 0-100 µM).

Assay Procedure:

  • Pipette 100 µL of the test compound or Trolox standard at various concentrations into the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance at 517 nm using a microplate reader.[6]

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The results are typically expressed as IC50 (the concentration of the antioxidant required to scavenge 50% of DPPH radicals) or as Trolox Equivalents (TEAC).[4]

ABTS Radical Cation Scavenging Assay Protocol

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[[“]]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[[“]]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Trolox Standard Solutions: Prepare a series of Trolox solutions in ethanol (e.g., 0-15 µM).

Assay Procedure:

  • Add 20 µL of the test compound or Trolox standard to a test tube.

  • Add 180 µL of the ABTS•+ working solution and mix thoroughly.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.[2]

Data Analysis:

Calculate the percentage of inhibition of ABTS•+ and plot a standard curve using Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

FRAP Assay Protocol

Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

  • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]

  • Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of FeSO₄ solutions in deionized water (e.g., 0-1000 µM).

Assay Procedure:

  • Pipette 30 µL of the test compound or FeSO₄ standard into the wells of a 96-well microplate.

  • Add 270 µL of the FRAP reagent to each well.[4]

  • Incubate the plate at 37°C for 30 minutes.[4]

  • Measure the absorbance at 593 nm.[8][9]

Data Analysis:

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the sample is expressed as mmol of Fe²⁺ equivalents per gram of sample.[4]

ORAC Assay Protocol

Reagent Preparation:

Assay Procedure:

  • Pipette 150 µL of the fluorescein working solution into the wells of a black 96-well microplate.

  • Add 25 µL of the test compound or Trolox standard to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).[7]

Data Analysis:

Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. Plot the net AUC against the Trolox concentration to create a standard curve. The ORAC value of the sample is expressed as µmol of Trolox Equivalents (TE) per gram of sample.[16]

Cellular Mechanisms of Polyphenol Antioxidant Action

Polyphenols not only act as direct radical scavengers but also modulate endogenous antioxidant defense mechanisms through various signaling pathways.

Nrf2-Keap1 Signaling Pathway

A key mechanism by which polyphenols exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][[“]] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[10] Oxidative stress or the presence of electrophilic compounds like some polyphenols can induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[2] These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[[“]]

Nrf2_Pathway cluster_nucleus Nucleus Polyphenols Polyphenols Keap1_Nrf2 Keap1-Nrf2 Complex Polyphenols->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Release ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Nrf2 signaling pathway activation by polyphenols.

Experimental Workflow for Assessing Antioxidant Capacity

The general workflow for assessing the antioxidant capacity of polyphenols involves several key steps, from sample preparation to data analysis and interpretation.

Experimental_Workflow Sample_Prep Sample Preparation (Polyphenol Extraction/Dissolution) Assay_Selection Assay Selection (DPPH, ABTS, FRAP, ORAC, CAA) Sample_Prep->Assay_Selection Assay_Execution Assay Execution (Incubation & Measurement) Sample_Prep->Assay_Execution Reagent_Prep Reagent Preparation Assay_Selection->Reagent_Prep Standard_Curve Standard Curve Generation (e.g., Trolox) Assay_Selection->Standard_Curve Reagent_Prep->Assay_Execution Standard_Curve->Assay_Execution Data_Acquisition Data Acquisition (Absorbance/Fluorescence) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50 / TEAC Calculation) Data_Acquisition->Data_Analysis Interpretation Interpretation & Comparison Data_Analysis->Interpretation

Caption: General experimental workflow for antioxidant capacity assessment.

Conclusion

The assessment of the antioxidant capacity of polyphenols is a critical aspect of understanding their potential health benefits. The protocols and information provided in these application notes offer a robust framework for researchers and professionals in drug development to evaluate and compare the antioxidant potential of various polyphenolic compounds. A combination of different in vitro assays, complemented by an understanding of the underlying cellular mechanisms, will provide the most comprehensive and meaningful evaluation of a polyphenol's antioxidant properties.

References

Revolutionizing Specialty Chemical Production: Advanced Methodologies for High-Purity D-Glucaric Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The synthesis of high-purity D-glucaric acid and its derivatives, recognized as a top value-added chemical from biomass, is a critical focus for the pharmaceutical, nutraceutical, and polymer industries.[1][2] This document outlines state-of-the-art protocols for both biological and chemical synthesis routes, providing researchers and drug development professionals with detailed methodologies to produce D-glucaric acid in exceptional purity.

Traditionally, the production of D-glucaric acid has been reliant on the nitric acid oxidation of glucose, a process fraught with challenges including low yields, poor selectivity, and the generation of toxic byproducts.[2][3] Modern advancements in biotechnology and catalysis now offer more efficient, selective, and environmentally benign alternatives.

Method 1: Microbial Biosynthesis via Engineered E. coli

A promising and sustainable approach involves the use of recombinant Escherichia coli to convert glucose into D-glucaric acid. This method leverages a synthetic metabolic pathway constructed from enzymes sourced from different organisms.[1][2]

Signaling Pathway and Metabolic Engineering

The engineered pathway circumvents the lengthy, native mammalian route by introducing three key heterologous enzymes into E. coli:

  • myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae converts glucose-6-phosphate to myo-inositol-1-phosphate.

  • myo-inositol oxygenase (MIOX) from mice then oxidizes myo-inositol to D-glucuronic acid.[1]

  • Uronate dehydrogenase (Udh) from Pseudomonas syringae finally converts D-glucuronic acid to D-glucaric acid.[1][3]

An endogenous E. coli phosphatase is also involved in the pathway.[1]

Microbial_Synthesis_Pathway cluster_Ecoli Engineered E. coli Cell Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P MIP myo-inositol-1-phosphate G6P->MIP MI myo-inositol MIP->MI Glucuronic_Acid D-Glucuronic Acid MI->Glucuronic_Acid Glucaric_Acid D-Glucaric Acid Glucuronic_Acid->Glucaric_Acid Ino1 Ino1 (S. cerevisiae) Ino1->MIP EndoP Endogenous Phosphatase EndoP->MI MIOX MIOX (mouse) MIOX->Glucuronic_Acid Udh Udh (P. syringae) Udh->Glucaric_Acid

Caption: Engineered metabolic pathway for D-glucaric acid synthesis in E. coli.

Experimental Protocol: Fed-Batch Fermentation

This protocol is adapted from studies achieving high titers of D-glucaric acid.[3]

  • Strain Preparation: Use E. coli BL21(DE3) transformed with an expression vector (e.g., pETDuet) containing the genes for Ino1, MIOX, and Udh.

  • Inoculum: Prepare a seed culture by inoculating 50 mL of Luria-Bertani (LB) medium with a single colony and incubating overnight at 37°C.

  • Fermentation:

    • Transfer the seed culture to a 30 L fermenter containing BSM medium.

    • Maintain the temperature at 26°C and control the pH.

    • Induce protein expression by adding 0.4 mmol·L⁻¹ of IPTG when the optical density at 600 nm (OD600) reaches 0.6.[3]

    • Begin fed-batch cultivation by feeding glucose and D-glucuronic acid solutions to maintain growth and provide substrate for conversion.

  • Harvesting & Analysis:

    • Monitor D-glucaric acid concentration over the fermentation period (typically 40-48 hours) using High-Performance Liquid Chromatography (HPLC).[1]

    • Centrifuge the culture to separate the cells from the broth containing the product.

Performance Data
ParameterValueReference
OrganismRecombinant E. coli BL21(DE3)[3]
Max Titer> 5.2 g/L[3]
Fermentation Time~40 hours[3]
Induction0.4 mM IPTG at OD600 of 0.6[3]
Temperature26°C[3]

Method 2: Chemo-Catalytic Synthesis and High-Purity Isolation

For applications requiring crystalline, high-purity free D-glucaric acid, a chemical purification method starting from commercially available glucarate (B1238325) salts is highly effective. This approach avoids the complexities of fermentation broth cleanup.[4][5]

Workflow for High-Purity Isolation

The process involves converting a potassium or calcium glucarate salt to the free acid using an ion-exchange resin, followed by a specialized drying technique to prevent the formation of lactone impurities.[4][5][6]

Purification_Workflow Start K+/Ca2+ Glucarate Salt Solution IonExchange Ion Exchange (Amberlyst-15 H+ resin) Start->IonExchange Filtration Filtration IonExchange->Filtration Azeotrope Azeotropic Drying (Water/MeCN) Filtration->Azeotrope FinalProduct >99.96% Pure D-Glucaric Acid Powder Azeotrope->FinalProduct

Caption: Workflow for isolating high-purity crystalline D-glucaric acid.

Experimental Protocol: Ion-Exchange and Azeotropic Drying

This protocol is based on a published method for producing D-glucaric acid with >99.96% purity.[4][5]

  • Preparation: Prepare an aqueous solution of monopotassium glucarate (or calcium glucarate).

  • Ion Exchange:

    • Pass the glucarate salt solution through a column packed with Amberlyst-15 (H+) ion-exchange resin.

    • Monitor the effluent for the absence of metal cations (e.g., using ICP-MS) to ensure complete conversion to the free acid.[5]

  • Solvent Removal (Azeotropic Drying):

    • Concentrate the aqueous solution of D-glucaric acid via rotary evaporation at a controlled temperature (e.g., 50°C).[5]

    • To prevent the formation of D-glucaro-1,4-lactone and other lactone derivatives, which occurs in aqueous solutions, add acetonitrile (B52724) to form an azeotrope with the remaining water.[5][6]

    • Continue rotary evaporation until a powdered, crystalline solid is obtained.

  • Purity Analysis:

    • Confirm the purity of the final product using NMR spectroscopy and elemental analysis.[5] The absence of signals corresponding to lactone species indicates high purity.

Performance Data
ParameterValueReference
Starting MaterialCa²⁺/K⁺ Glucarate Salts[4]
ResinAmberlyst-15 (H⁺ form)[4][5]
Purity> 99.96%[4][5]
Dry Yield98.7%[4][5]
Key TechniqueAzeotropic drying with acetonitrile[5]

Alternative Catalytic Oxidation Methods

Recent research has also focused on direct catalytic oxidation of glucose using noble metal catalysts, which can offer high yields but may produce byproducts.

Performance of Gold-Based Catalysts
CatalystSupportYield of Glucaric AcidKey ByproductReference
AuActivated Carbon31%Gluconic Acid (18%)[7]
AuBiActivated Carbon31%Gluconic Acid (18%)
AuAl₂O₃76% (microwave)Not specified[8]

These methods represent a significant step forward from traditional nitric acid oxidation, though product purification remains a critical step to achieve the high purity required for many applications. The choice between microbial synthesis and chemo-catalytic purification will depend on the desired scale, cost considerations, and final product specifications.

References

Application Notes and Protocols for In Vivo Studies of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo studies on 2,3,4,5-Tetracaffeoyl-D-Glucaric acid are not available in the published scientific literature. The following application notes and protocols are proposed based on established methodologies for evaluating compounds with potential neuroprotective and anti-inflammatory properties in relevant animal models. These protocols are intended to serve as a comprehensive guide for researchers initiating such studies.

Neuroprotective Effects in a Mouse Model of Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-β (Aβ) plaques and neuroinflammation, leading to cognitive decline. Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used to study AD pathology and evaluate potential therapeutics. The 5XFAD mouse model is an aggressive model that develops amyloid plaques and gliosis as early as 2 months of age, making it suitable for relatively short-term studies.[1][2]

Recommended In Vivo Model: 5XFAD Transgenic Mice

The 5XFAD mouse model overexpresses human APP with three familial AD mutations (Swedish, Florida, and London) and human PSEN1 with two familial AD mutations (M146L and L286V).[3][4] This leads to rapid and robust amyloid pathology, allowing for the assessment of therapeutic interventions on plaque deposition, neuroinflammation, and cognitive deficits within a feasible timeframe.[1][2]

Experimental Protocol: Chronic Oral Administration in 5XFAD Mice

This protocol outlines a study to assess the efficacy of this compound in mitigating AD-like pathology and cognitive decline.

1. Animals:

  • Species: Mouse

  • Strain: 5XFAD transgenic mice and wild-type (WT) littermates.

  • Age: 3 months at the start of treatment.

  • Sex: Both male and female mice should be used, with sexes analyzed separately due to potential differences in pathology.[1]

  • Housing: Group-housed (3-5 mice per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Experimental Groups (n=10-15 mice per group):

  • Group 1: Wild-type (WT) mice receiving vehicle control.

  • Group 2: 5XFAD mice receiving vehicle control.

  • Group 3: 5XFAD mice receiving this compound (Low Dose, e.g., 10 mg/kg).

  • Group 4: 5XFAD mice receiving this compound (High Dose, e.g., 50 mg/kg).

3. Dosing and Administration:

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: 3 months (from 3 to 6 months of age).

4. Behavioral Testing (performed during the last week of treatment):

  • Y-Maze Test (for Spatial Working Memory):

    • Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as entries into all three arms on consecutive occasions.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total arm entries - 2)) * 100.

  • Novel Object Recognition (NOR) Test (for Recognition Memory):

    • Habituation: Allow mice to explore an empty open-field arena for 10 minutes for 2 consecutive days.

    • Training: Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.

    • Testing (24 hours later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring each object.

    • Calculate the discrimination index as: (Time with novel object - Time with familiar object) / (Total exploration time).

5. Tissue Collection and Analysis (at the end of the study):

  • Anesthetize mice and collect blood via cardiac puncture.

  • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

  • Harvest the brain. Hemisect the brain sagittally.

  • Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.

  • Dissect the cortex and hippocampus from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.

6. Biochemical and Histological Analysis:

  • ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

  • Immunohistochemistry (IHC): Stain brain sections for Aβ plaques (e.g., using 6E10 antibody) and markers of neuroinflammation such as activated microglia (Iba1) and astrocytes (GFAP).

  • Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory signaling molecules.

Data Presentation

Table 1: Summary of Expected Quantitative Outcomes in 5XFAD Mouse Study

ParameterWT + Vehicle5XFAD + Vehicle5XFAD + Low Dose Cmpd5XFAD + High Dose Cmpd
Behavioral Outcomes
Y-Maze Spontaneous Alternation (%)65-75%45-55%
Novel Object Recognition (DI)0.3-0.50.0-0.1
Biochemical Markers (Hippocampus)
Insoluble Aβ42 (pg/mg tissue)BaselineHigh
Soluble Aβ42 (pg/mg tissue)BaselineModerate
Histological Markers (Cortex)
Aβ Plaque Load (%)0%5-10%
Iba1+ Microglia Area (%)1-2%8-12%
GFAP+ Astrocyte Area (%)2-4%10-15%

Cmpd: this compound; DI: Discrimination Index. Values for treated groups are left blank to be filled with experimental data.

Experimental Workflow Diagram

G cluster_setup Phase 1: Study Setup & Dosing cluster_testing Phase 2: Behavioral Assessment cluster_analysis Phase 3: Endpoint Analysis start Acclimatize 5XFAD & WT Mice (3 months old) groups Randomize into 4 Groups: 1. WT + Vehicle 2. 5XFAD + Vehicle 3. 5XFAD + Low Dose 4. 5XFAD + High Dose start->groups dosing Daily Oral Gavage (3 Months) groups->dosing behavior Behavioral Testing: - Y-Maze - Novel Object Recognition dosing->behavior tissue Tissue Collection: Blood & Brain Harvest behavior->tissue biochem Biochemical Analysis: - ELISA (Aβ40/42) - Western Blot tissue->biochem histo Histological Analysis: - IHC for Plaques (6E10) - Iba1 & GFAP Staining tissue->histo

Experimental workflow for the Alzheimer's disease mouse model.

Anti-Neuroinflammatory Effects in an LPS-Induced Mouse Model

Acute systemic administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a widely used model to study neuroinflammation. LPS activates microglia via Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and subsequent neuronal damage.[5][6] This model is ideal for rapidly screening the anti-inflammatory potential of a compound.

Recommended In Vivo Model: LPS-Induced Neuroinflammation

This model is advantageous due to its robustness, reproducibility, and the short time frame required to induce a measurable neuroinflammatory response.

Experimental Protocol: LPS Challenge in C57BL/6J Mice

1. Animals:

  • Species: Mouse

  • Strain: C57BL/6J

  • Age: 8-10 weeks

  • Sex: Male (to avoid hormonal cycle variability)

  • Housing: As described in section 1.2.

2. Experimental Groups (n=8-10 mice per group):

  • Group 1: Saline + Vehicle

  • Group 2: Saline + this compound (e.g., 50 mg/kg)

  • Group 3: LPS + Vehicle

  • Group 4: LPS + this compound (e.g., 50 mg/kg)

3. Dosing and Administration:

  • Pre-treatment: Administer the compound or vehicle via oral gavage 1 hour before the LPS or saline challenge.

  • Challenge: Administer a single intraperitoneal (i.p.) injection of LPS (from E. coli, 0.83 mg/kg) or an equivalent volume of sterile saline.[7]

4. Endpoint Analysis (24 hours post-LPS injection):

  • Anesthetize mice and collect blood via cardiac puncture for plasma cytokine analysis.

  • Perfuse transcardially with ice-cold PBS.

  • Harvest brains. Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

5. Biochemical Analysis:

  • Cytokine Measurement: Use a multiplex assay (e.g., Luminex) or ELISA to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both plasma and brain homogenates.

  • qRT-PCR: Measure mRNA expression levels of inflammatory genes (Tnf, Il1b, Il6, Nos2) in brain tissue.

  • Western Blot: Analyze the activation of inflammatory signaling pathways (e.g., phosphorylation of NF-κB, p38 MAPK) in brain lysates.

Data Presentation

Table 2: Summary of Expected Quantitative Outcomes in LPS Neuroinflammation Model

Parameter (Hippocampus, 24h post-LPS)Saline + VehicleLPS + VehicleLPS + Cmpd (50 mg/kg)
Cytokine Protein Levels (pg/mg tissue)
TNF-αBaselineHigh
IL-1βBaselineHigh
IL-6BaselineHigh
Gene Expression (Fold Change vs. Saline)
Tnf mRNA1~10-20
Il1b mRNA1~50-100
Signaling Pathway Activation
p-NF-κB / Total NF-κB RatioBaselineHigh

Cmpd: this compound. Values for the treated group are left blank.

Signaling Pathway and Workflow Diagram

G cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 Receptor (Microglia) LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (p38) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Cmpd 2,3,4,5-Tetracaffeoyl- D-Glucaric acid Cmpd->NFkB Inhibition? Cmpd->MAPK Inhibition?

Hypothesized inhibitory action on LPS-induced signaling.

Pharmacokinetic (PK) Study in Rodents

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is critical for designing effective dosing regimens for efficacy studies.

Recommended In Vivo Model: Sprague-Dawley Rats

Rats are often preferred for initial PK studies due to their larger size, which facilitates serial blood sampling from a single animal.

Experimental Protocol: Single Dose Oral and IV Administration

1. Animals:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Age: 8-10 weeks

  • Sex: Male

  • Housing: Housed individually for the duration of the study. Cannulated animals (jugular vein) are recommended for stress-free serial blood sampling.

2. Experimental Groups (n=3-5 rats per group):

  • Group 1 (Oral): Single dose of this compound (e.g., 20 mg/kg) administered by oral gavage.

  • Group 2 (Intravenous): Single dose of this compound (e.g., 2 mg/kg) administered as an IV bolus via the tail vein or jugular vein cannula.

3. Sample Collection:

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into heparinized tubes at pre-dose (0) and at multiple time points post-dose.

    • IV route: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Oral route: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma.

5. Data Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationUnitOral (PO)Intravenous (IV)
Maximum Plasma ConcentrationCmaxng/mLYesYes
Time to Reach CmaxTmaxhYesNo
Area Under the Curve (0 to last)AUC(0-t)hng/mLYesYes
Area Under the Curve (0 to infinity)AUC(0-inf)hng/mLYesYes
Elimination Half-lifet1/2hYesYes
ClearanceCLL/h/kgNoYes
Volume of DistributionVdL/kgNoYes
Oral BioavailabilityF%%YesN/A

Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Pharmacokinetic Study Workflow Diagram

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase iv_dose Group 1: IV Bolus Dose (e.g., 2 mg/kg) sampling Serial Blood Sampling (Pre-defined time points) iv_dose->sampling po_dose Group 2: Oral Gavage Dose (e.g., 20 mg/kg) po_dose->sampling plasma Plasma Separation & Storage (-80°C) sampling->plasma lcms Quantification via LC-MS/MS plasma->lcms calc PK Parameter Calculation (NCA) lcms->calc

Workflow for a rodent pharmacokinetic study.

References

Application Notes and Protocols for DPPH Radical Scavenging Assay of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of plant extracts and other chemical compounds.[1][2] This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, thus neutralizing it.[3] The reduction of the DPPH radical is visually apparent as the deep purple color of the DPPH solution fades to a pale yellow, a change that can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][3] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound present in the plant extract.[1]

Experimental Protocol

This protocol provides a detailed methodology for determining the DPPH radical scavenging activity of plant extracts.

1. Materials and Equipment

  • Chemicals:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2]

    • Spectrophotometric grade methanol (B129727) or ethanol[1][2]

    • Plant extracts to be tested

    • Positive control: Ascorbic acid or Trolox[1]

    • Distilled water

  • Equipment:

    • UV-Vis Spectrophotometer capable of reading at 517 nm[1][2]

    • Cuvettes or 96-well microplates[1][2]

    • Adjustable micropipettes[1][2]

    • Vortex mixer

    • Analytical balance

    • Volumetric flasks and other standard laboratory glassware

    • Aluminum foil

2. Reagent Preparation

  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder using an analytical balance.

    • Dissolve the DPPH powder in 100 mL of methanol or ethanol (B145695) in a volumetric flask.

    • Mix the solution thoroughly until all the DPPH is dissolved.

    • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1]

    • This stock solution should be freshly prepared for optimal results.[1]

  • Plant Extract Stock Solution:

    • Dissolve a known weight of the dried plant extract in a suitable solvent (e.g., methanol, ethanol, or distilled water) to create a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure the extract is fully dissolved. Sonication may be used if necessary.

  • Working Concentrations of Plant Extracts:

    • From the stock solution, prepare a series of dilutions to obtain different concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use the same solvent as the stock solution for dilutions.

  • Positive Control Solution (e.g., Ascorbic Acid):

    • Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in the same solvent used for the plant extracts.

    • Prepare a series of working concentrations from the stock solution, similar to the plant extracts.

3. Assay Procedure (Microplate Method)

  • Control (Blank): Add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution to a well. This will be your control reading (A_control).

  • Sample: Add 100 µL of each plant extract dilution to separate wells. Then, add 100 µL of the DPPH solution to each of these wells.

  • Positive Control: Add 100 µL of each ascorbic acid dilution to separate wells. Then, add 100 µL of the DPPH solution to each of these wells.

  • Sample Blank: In separate wells, add 100 µL of each plant extract dilution and 100 µL of the solvent (without DPPH) to account for any background absorbance from the extract itself.

  • Mixing and Incubation: Mix the contents of each well thoroughly. Incubate the microplate in the dark at room temperature for 30 minutes.[3][4] The incubation time can be adjusted based on the reaction kinetics of the specific extracts.[1]

  • Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[3][4]

Data Presentation and Analysis

1. Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[2]

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the extract).

  • A_sample is the absorbance of the sample (DPPH solution with the plant extract).

2. IC50 Determination

The IC50 (half-maximal inhibitory concentration) value is the concentration of the plant extract required to scavenge 50% of the DPPH radicals.[5][6]

  • Plot a graph with the percentage of scavenging activity on the Y-axis and the corresponding plant extract concentrations on the X-axis.[2]

  • From the graph, determine the concentration of the extract that corresponds to 50% scavenging activity. This can be done using linear regression analysis from the dose-response curve.[7]

3. Summary of Quantitative Data

The results should be summarized in a clear and structured table for easy comparison of the antioxidant potential of different plant extracts.

Plant Extract SampleIC50 Value (µg/mL)Standard Deviation
Extract A55.2± 2.1
Extract B78.9± 3.5
Extract C42.5± 1.8
Ascorbic Acid (Control)8.7± 0.5

Visual Workflow of DPPH Assay

The following diagram illustrates the experimental workflow for the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Add_DPPH 100 µL DPPH Solution DPPH->Add_DPPH Extract Prepare Plant Extract Stock & Dilutions Add_Extract 100 µL Plant Extract (or Control/Blank) Extract->Add_Extract Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Add_Extract Add_Extract->Add_DPPH Incubate Incubate in Dark (30 min) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

References

Application Notes and Protocols for the Purification of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a polyphenolic compound belonging to the caffeoyl-D-glucaric acid derivatives. These natural products have garnered significant interest within the scientific community due to their potential therapeutic properties, including antioxidant and enzyme-inhibiting activities. Notably, derivatives of D-glucaric acid are known to inhibit β-glucuronidase, an enzyme linked to the detoxification of carcinogens, suggesting potential applications in oncology.[1][2][3] Furthermore, this compound has been identified as an inhibitor of reactive oxygen species (ROS) production. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, primarily focusing on species from the Gnaphalium genus, where its presence has been reported.[4][5]

Plant Material

Gnaphalium species, such as Gnaphalium affine, are known to be rich sources of polyphenolic compounds and are suitable starting materials for the purification of this compound.[2][6] The aerial parts of the plant should be harvested, dried, and ground into a fine powder before extraction.

Experimental Protocols

The following protocol is a comprehensive procedure for the extraction and purification of this compound from Gnaphalium affine.

Extraction

This step aims to extract a broad range of polyphenolic compounds, including the target molecule, from the plant material.

  • Materials:

    • Dried and powdered Gnaphalium affine (1 kg)

    • 70% (v/v) Ethanol (B145695) in deionized water

    • Large glass beaker or flask (5 L)

    • Magnetic stirrer and stir bar

    • Filter paper (Whatman No. 1)

    • Buchner funnel and vacuum flask

    • Rotary evaporator

  • Procedure:

    • Suspend the powdered plant material (1 kg) in 4 L of 70% ethanol.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum to separate the extract from the solid plant residue.

    • Repeat the extraction of the residue with another 4 L of 70% ethanol for 12 hours to maximize the yield.

    • Combine the filtrates from both extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Liquid-Liquid Partitioning

This step separates compounds based on their polarity, removing nonpolar compounds like chlorophyll (B73375) and lipids.

  • Materials:

    • Crude extract from the previous step

    • Deionized water

    • n-Hexane

    • Ethyl acetate (B1210297)

    • Separatory funnel (2 L)

  • Procedure:

    • Resuspend the crude extract in 500 mL of deionized water.

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Add 500 mL of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.

    • Drain the lower aqueous layer. Discard the upper n-hexane layer, which contains nonpolar impurities.

    • Repeat the n-hexane wash two more times.

    • To the remaining aqueous layer, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer, which now contains the compounds of intermediate polarity, including this compound.

    • Repeat the ethyl acetate extraction three times.

    • Combine all ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction.

Column Chromatography: Macroporous Resin

This step provides a preliminary fractionation of the ethyl acetate extract.

  • Materials:

    • Ethyl acetate fraction

    • Macroporous resin (e.g., Diaion HP-20)

    • Glass chromatography column (5 cm diameter, 50 cm length)

    • Stepwise gradient of ethanol in water (20%, 40%, 60%, 80%, 95%)

    • Fraction collector

  • Procedure:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of 20% ethanol.

    • Pack the chromatography column with the macroporous resin.

    • Load the dissolved sample onto the column.

    • Elute the column with a stepwise gradient of increasing ethanol concentration in water (2 L of each: 20%, 40%, 60%, 80%, and 95%).

    • Collect fractions of 200 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the target compound, which is expected to elute in the higher ethanol concentrations (e.g., 60-80%).

    • Evaporate the solvent from the pooled fractions.

Column Chromatography: Sephadex LH-20

This step further purifies the compound based on molecular size and polarity.

  • Materials:

    • Partially purified fraction from the previous step

    • Sephadex LH-20

    • Glass chromatography column (2.5 cm diameter, 100 cm length)

    • Methanol (B129727) as the mobile phase

    • Fraction collector

  • Procedure:

    • Swell the Sephadex LH-20 in methanol and pack the column.

    • Dissolve the semi-purified fraction in a small volume of methanol.

    • Apply the sample to the top of the Sephadex LH-20 column.

    • Elute the column with methanol at a flow rate of 1 mL/min.

    • Collect 10 mL fractions and monitor with HPLC.

    • Combine the fractions containing the purified this compound.

    • Evaporate the methanol to obtain the purified compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final polishing step to achieve high purity.

  • Materials:

    • Purified compound from the Sephadex LH-20 column

    • Preparative HPLC system with a C18 column

    • Mobile phase: Acetonitrile (B52724) (A) and 0.1% formic acid in water (B)

    • UV detector

  • Procedure:

    • Dissolve the sample in the initial mobile phase composition.

    • Inject the sample into the preparative HPLC system.

    • Elute with a linear gradient of acetonitrile in 0.1% formic acid in water (e.g., 20-60% acetonitrile over 40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 320 nm).

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the final purified compound.

Data Presentation

The following table summarizes the hypothetical quantitative data from a typical purification process starting from 1 kg of dried Gnaphalium affine.

Purification StepTotal Weight (g)Purity of Target Compound (%)Yield of Target Compound (mg)
Crude 70% Ethanol Extract120~0.1120
Ethyl Acetate Fraction25~0.4100
Macroporous Resin Fraction3.5~2.070
Sephadex LH-20 Fraction0.4~15.060
Preparative HPLC0.05>9850

Visualizations

Experimental Workflow

G Figure 1. Purification Workflow for this compound A Dried Gnaphalium affine Powder B Extraction with 70% Ethanol A->B C Crude Extract B->C D Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Macroporous Resin Chromatography E->F G Semi-Purified Fraction F->G H Sephadex LH-20 Chromatography G->H I Purified Fraction H->I J Preparative HPLC I->J K Pure this compound J->K G Figure 2. D-Glucaric Acid Derivative Inhibition of β-glucuronidase cluster_0 Hepatocyte A Toxin-Glucuronide (Inactive & Excretable) B β-glucuronidase A->B Hydrolysis C Free Toxin (Active & Harmful) B->C D This compound (as a D-Glucaric Acid derivative) D->B Inhibits G Figure 3. Inhibition of ROS Production by this compound A Stimulated Neutrophils B Cellular Oxidative Stress A->B C Reactive Oxygen Species (ROS) Production B->C D This compound D->C Inhibits

References

Application Notes & Protocols: Identification of Caffeoyl-D-Glucaric Acid Derivatives Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caffeoyl-D-glucaric acid derivatives are a class of phenolic compounds that have garnered interest for their potential biological activities. Accurate identification and quantification of these molecules are crucial for chemosystematic studies, quality control of herbal products, and exploring their therapeutic potential.[1] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and sensitive technique for the analysis of these complex natural products.[2] This document provides detailed protocols and data for the identification of caffeoyl-D-glucaric acid derivatives and related phenolic compounds using LC-MS/MS.

Part 1: Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines the extraction of phenolic compounds, including caffeoyl-D-glucaric acid derivatives, from dried plant material. The procedure is designed to efficiently extract a broad range of phenolic compounds for LC-MS analysis.

Materials:

  • Dried and powdered plant material (e.g., leaves, flowers, roots).

  • Methanol (LC-MS grade).[2]

  • 70% (v/v) Methanol in water.[3][4]

  • Ultrasonic bath.[4]

  • Centrifuge.

  • 0.2 µm or 0.45 µm syringe filters.[2][4]

  • HPLC vials.

Procedure:

  • Extraction: Weigh approximately 100 mg of the powdered plant sample and place it into a microcentrifuge tube.[3] Add 2 mL of 70% methanol.[3]

  • Sonication: Sonicate the mixture for 30 minutes at 25°C and 40 kHz to facilitate cell lysis and extraction.[3][4]

  • Centrifugation: Centrifuge the extract at 14,800 rpm for 15 minutes to pellet solid plant debris.[2]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into a clean HPLC vial.[2] This step removes fine particulates that could clog the chromatography system.

  • Storage: If not analyzed immediately, store the prepared samples at -20°C to prevent degradation.[2][4]

  • Blank Preparation: Prepare a blank sample using the same solvent and procedure but without the plant material to identify any background signals.[2]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the separation and detection of caffeoyl-D-glucaric acid derivatives using a UHPLC system coupled to a tandem mass spectrometer.

Instrumentation & Materials:

  • UHPLC system coupled to a Triple Quadrupole or Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[6][7]

  • Mobile Phase B: Acetonitrile.[6][7]

  • Standard solutions of related compounds (e.g., chlorogenic acid) for system validation.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Halo fused core C18, 50 mm × 2.1 mm, 2.7 µm).[5]

    • Column Temperature: 30°C.[6][8]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2][8]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient from 5% to 50% B

      • 10-12 min: Hold at 50% B

      • 12-12.1 min: Linear gradient from 50% to 95% B

      • 12.1-14 min: Hold at 95% B

      • 14.1-16 min: Return to 5% B and equilibrate. (Note: This gradient is a starting point and should be optimized for specific sample complexity and target analytes.)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[2][7] Hydroxycinnamic acids are readily detected in negative ion mode.[7]

    • Scan Mode: Full scan for initial profiling (e.g., m/z 100-1000) followed by data-dependent MS/MS or Multiple Reaction Monitoring (MRM) for targeted analysis.

    • Capillary Voltage: 3.0 kV.[7]

    • Source Temperature: 320°C.[7]

    • Collision Gas: Argon.

    • Collision Energy: Varies depending on the compound; typically ramped (e.g., 15-40 eV) to generate informative fragment ions.

Part 2: Data Presentation

Identification by Mass Spectrometry

Caffeoyl-D-glucaric acid derivatives are identified based on their deprotonated molecular ion [M-H]⁻ in the full scan MS spectrum and their characteristic fragmentation patterns in the MS/MS spectrum. The fragmentation of these compounds often involves the neutral loss of the caffeoyl moiety (162 Da) and subsequent fragmentations of the glucaric acid backbone.[3] For example, 2-trans-caffeoyl methyl glucaric acid produces a characteristic product ion at m/z 223.04, which further fragments to m/z 205.03.[3] Similarly, related dicaffeoylquinic acids (diCQA) show a precursor ion [M-H]⁻ at m/z 515 and produce characteristic fragment ions at m/z 353 (loss of one caffeoyl group), m/z 191 (quinic acid), and m/z 179 (caffeic acid).[9][10]

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of caffeoylquinic acids, which are structurally related to caffeoyl-D-glucaric acid derivatives and serve as a reference for method performance.

CompoundLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Average Recovery (%)
Chlorogenic Acid0.06 - 2800[5]0.4 - 3.0[8][11]92.1 - 113.2[5]
1,3-di-O-caffeoylquinic acid0.3 - 3000[5]~5.092.1 - 113.2[5]
1,5-di-O-caffeoylquinic acid0.24 - 4800[5]~5.092.1 - 113.2[5]

Note: Data is compiled from studies on caffeoylquinic acids and provides an expected performance range for similar analytical methods.[5][8][11]

Part 3: Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material Collection (e.g., Leaves, Roots) Extract Homogenization & Solvent Extraction (70% Methanol) Sample->Extract Filter Centrifugation & Filtration (0.2 µm) Extract->Filter LC UHPLC Separation (C18 Column) Filter->LC Inject Sample MS1 MS Detection (ESI-) Full Scan [M-H]⁻ LC->MS1 MS2 Tandem MS (MS/MS) Fragmentation MS1->MS2 Data Data Analysis (m/z and RT) MS2->Data ID Compound Identification (Fragmentation Pattern) Data->ID Quant Quantification (Peak Area) Data->Quant

Caption: Workflow for the identification of caffeoyl-D-glucaric acid derivatives.

Fragmentation Pathway Diagram

G Parent Dicaffeoylquinic Acid (diCQA) [M-H]⁻ m/z 515 Frag1 [M-H - Caffeoyl]⁻ m/z 353 Parent->Frag1 - 162 Da (Caffeoyl moiety) Frag2 Quinic Acid [M-H]⁻ m/z 191 Frag1->Frag2 - 162 Da (Caffeoyl moiety) Frag3 Caffeic Acid [M-H]⁻ m/z 179 Frag1->Frag3 - 174 Da (Quinic acid moiety) Frag4 [Caffeic Acid - H - CO₂]⁻ m/z 135 Frag3->Frag4 - 44 Da (CO₂)

Caption: Representative fragmentation of a dicaffeoylquinic acid in negative ESI mode.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Poly-acylated Sugar Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of poly-acylated sugar acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of poly-acylated sugar acids.

Issue 1: Low or No Product Yield

Low or no yield in the acylation of sugar acids can be attributed to several factors, from reagent quality to reaction conditions.

Potential Cause Recommended Solution Expected Outcome
Poor Quality of Acylating Agent Acylating agents like acyl chlorides and anhydrides are moisture-sensitive. Use a fresh bottle or distill the reagent before use. Ensure all glassware is rigorously dried.A significant increase in yield is expected.
Inactive Catalyst Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) are highly hygroscopic. Use a fresh, unopened container of the catalyst or a freshly sublimed batch.Improved reaction kinetics and higher conversion rates.
Suboptimal Reaction Temperature Some acylation reactions require specific temperature control. If the reaction is sluggish at room temperature, consider gentle heating. For highly reactive substrates, cooling might be necessary to prevent side reactions.An increase in the reaction rate and a higher yield of the desired product.
Reversible Reaction Esterification is often a reversible process. To drive the equilibrium towards the product, use a large excess of the acylating agent or remove the acidic byproduct (e.g., using a non-nucleophilic base like pyridine (B92270) or triethylamine).A noticeable shift in equilibrium, leading to a higher product yield.

Issue 2: Poor Regioselectivity (Acylation at the Wrong Hydroxyl Group)

Achieving regioselectivity is a major challenge due to the multiple hydroxyl groups with similar reactivity on the sugar backbone.

Potential Cause Recommended Solution Expected Outcome
Steric Hindrance The primary hydroxyl group (e.g., at C-6) is generally the most reactive due to less steric hindrance. For acylation at other positions, protecting groups are often necessary.Selective acylation at the desired position.
Catalyst Choice The choice of catalyst can significantly influence regioselectivity. Organotin catalysts, for instance, can activate specific hydroxyl groups. Enzymatic catalysts like lipases can also offer high regioselectivity.Improved ratio of the desired regioisomer. For example, using dibutyltin (B87310) oxide can favor acylation at the C-2 and C-3 positions of a pyranoside.
Solvent Effects The solvent can influence which hydroxyl group is more accessible for acylation. In some cases, coordinating solvents can favor acylation at specific positions.A shift in the isomeric ratio. For instance, pyridine can act as both a base and a solvent, influencing the site of acylation.
Protecting Group Strategy A well-designed protecting group strategy is crucial for directing acylation to a specific hydroxyl group. Orthogonal protecting groups allow for selective deprotection and subsequent acylation.Exclusive or near-exclusive formation of the desired regioisomer.

Issue 3: Acyl Migration

Acyl migration, particularly in acyl glucuronides, is a common side reaction leading to a mixture of isomers. This is often pH and temperature-dependent.

Potential Cause Recommended Solution Expected Outcome
pH of the Reaction/Workup Acyl migration is often catalyzed by both acid and base. Maintain a neutral pH during workup and purification whenever possible.Reduced formation of isomeric byproducts.
Elevated Temperature Higher temperatures can accelerate the rate of acyl migration. Conduct the reaction and purification at lower temperatures if the desired isomer is kinetically favored.Slower rate of isomerization, allowing for the isolation of the desired product.
Structure of the Acyl Group The electronic and steric properties of the acyl group can influence the rate of migration. Electron-withdrawing groups on the acyl moiety can sometimes reduce the rate of migration.A change in the half-life of the acyl glucuronide. For example, the degradation rate constant of 2-(trifluoromethyl)benzoic acid 1-O-acyl glucuronide is significantly lower (0.065 h⁻¹) compared to the 4-substituted isomer (0.52 h⁻¹)[1].

Issue 4: Stereocontrol Issues in Glycosylation

Controlling the stereochemistry at the anomeric center during glycosylation of sugar acids is a significant challenge.

Potential Cause Recommended Solution Expected Outcome
Neighboring Group Participation An acyl group at the C-2 position can participate in the reaction to form a dioxolenium ion intermediate, which generally leads to the formation of a 1,2-trans-glycoside. For a 1,2-cis-glycoside, a non-participating group (e.g., a benzyl (B1604629) ether) is required at the C-2 position.High stereoselectivity for the 1,2-trans product with a participating group. A mixture of anomers is possible with a non-participating group, requiring further optimization.
Solvent Participation Solvents like acetonitrile (B52724) can participate in the reaction to favor the formation of β-glycosides (in the glucosyl series). Ethereal solvents can sometimes favor the formation of α-glycosides.An improved ratio of the desired anomer.
Promoter/Catalyst System The choice of promoter for the glycosylation reaction (e.g., TMSOTf, NIS/TfOH) can have a profound effect on the stereochemical outcome.Optimization of the promoter system can lead to a significant improvement in the α/β ratio.
Protecting Groups on the Acceptor The steric and electronic properties of the protecting groups on the glycosyl acceptor can influence the facial selectivity of the incoming glycosyl donor.A change in the stereoselectivity of the glycosylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in the synthesis of poly-acylated sugar acids, and what is an orthogonal protecting group strategy?

Common protecting groups for hydroxyl functions include esters (acetate, benzoate), ethers (benzyl, silyl (B83357) ethers), and acetals (benzylidene, isopropylidene). An orthogonal protecting group strategy involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions without affecting the others.[2][3][4][5] For example, a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride (B91410) ions) are orthogonal. This allows for the selective deprotection of one hydroxyl group for acylation while others remain protected.

Q2: How can I monitor the progress of my acylation reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of acylation reactions. The acetylated product will be significantly less polar than the starting sugar acid, resulting in a higher Rf value on the TLC plate. Staining with a suitable agent, such as p-anisaldehyde or ceric ammonium (B1175870) molybdate, is typically required for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6][7][8]

Q3: My TLC plate shows multiple spots close together after the reaction. What could be the cause?

Multiple spots on the TLC plate often indicate a mixture of products, which could include:

  • Partially acylated products: The reaction may not have gone to completion, leaving mono-, di-, or other partially acylated species.

  • Regioisomers: Acylation may have occurred at different hydroxyl positions, leading to a mixture of isomers.

  • Anomers: If the anomeric position was involved, a mixture of α and β anomers might be present.

  • Acyl migration products: The acyl group may have migrated to a different position during the reaction or workup.[1][9][10][11][12]

Q4: What is the best way to purify my poly-acylated sugar acid?

Silica (B1680970) gel column chromatography is the most common method for purifying acylated sugars. Since acylation significantly reduces the polarity of the sugar, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is typically used. The separation is based on the differential adsorption of the compounds to the polar silica gel. Reverse-phase chromatography can also be an effective purification method.[13]

Q5: I am having trouble removing the protecting groups without affecting the acyl esters. What should I do?

This is a common challenge that requires careful selection of protecting groups and deprotection conditions.

  • For benzyl ethers: Catalytic hydrogenation (e.g., H₂, Pd/C) is a mild method for deprotection that typically does not affect ester groups.

  • For silyl ethers: Fluoride-based reagents (e.g., TBAF) are selective for silyl ethers and will not cleave esters.

  • For acetals: Mild acidic conditions are required for deprotection, which might also lead to the hydrolysis of acyl esters. Careful control of pH and reaction time is crucial. It is often best to choose protecting groups that can be removed under conditions that are orthogonal to the stability of your desired acyl groups.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Benzoylation of a Glucuronic Acid Derivative

This protocol describes a general method for the regioselective benzoylation at the C-6 position of a partially protected glucuronic acid derivative.

  • Preparation: Dissolve the partially protected glucuronic acid derivative (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 2:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding cold water. Extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes:ethyl acetate).

Protocol 2: Purification of a Di-acylated Sugar Acid by Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal solvent system for separation by TLC. The desired compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., 4:1 hexanes:ethyl acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified di-acylated sugar acid.

Visualizations

Experimental_Workflow_for_Polyacylation Start Start with Sugar Acid Protect Selective Protection of Hydroxyl Groups Start->Protect Acylate Acylation of Free Hydroxyl Group(s) Protect->Acylate Purify1 Purification 1 (e.g., Column Chromatography) Acylate->Purify1 Deprotect Selective Deprotection Acylate2 Second Acylation Deprotect->Acylate2 Purify2 Purification 2 Acylate2->Purify2 Purify1->Deprotect Final_Deprotect Final Deprotection Purify2->Final_Deprotect Final_Product Poly-acylated Sugar Acid Final_Deprotect->Final_Product

Caption: A generalized experimental workflow for the synthesis of poly-acylated sugar acids.

Troubleshooting_Low_Yield Problem Low or No Product Yield Cause1 Poor Reagent Quality? Problem->Cause1 Cause2 Inactive Catalyst? Problem->Cause2 Cause3 Suboptimal Temperature? Problem->Cause3 Cause4 Reversible Reaction? Problem->Cause4 Solution1 Use Fresh/Distilled Reagents Dry Glassware Cause1->Solution1 Solution2 Use Fresh/Anhydrous Catalyst Cause2->Solution2 Solution3 Optimize Temperature (Heat or Cool) Cause3->Solution3 Solution4 Use Excess Reagent or Remove Byproduct Cause4->Solution4

Caption: A troubleshooting flowchart for addressing low product yield in acylation reactions.

References

Technical Support Center: HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds.

Troubleshooting Guides & FAQs

This section is organized by common problems observed in HPLC chromatograms. Each issue includes a step-by-step troubleshooting guide in a question-and-answer format, followed by frequently asked questions for quick reference.

Peak Tailing

Peak tailing is a common issue in the reversed-phase HPLC of phenolic compounds, where a peak's asymmetry is skewed towards the tail end.[1] This can compromise the accuracy of peak integration and quantification, reduce resolution between adjacent peaks, and decrease sensitivity.[1]

Troubleshooting Guide: Peak Tailing

Q1: My phenolic compound peaks are tailing. What are the initial diagnostic steps?

A1: First, determine if all peaks or only specific peaks are tailing. If all peaks are tailing, this may suggest a system-wide issue such as a column void or excessive extra-column volume. If only some peaks, particularly those of polar or ionizable phenolic compounds, are tailing, the problem is more likely related to secondary interactions with the stationary phase.

Q2: How can I address peak tailing caused by secondary interactions with the column?

A2: Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause of peak tailing for phenolic compounds.[1] To mitigate these interactions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to 2.5-3.5) suppresses the ionization of acidic functional groups on many phenolic acids, leading to improved peak shapes.[2] A low pH also protonates residual silanol groups, reducing their interaction with the analyte.

  • Use a Buffer: Employ a buffer to maintain a stable pH throughout the analysis, which is especially important for ionizable compounds.

  • Choose an End-Capped Column: Modern columns are often "end-capped," which deactivates most residual silanol groups and significantly reduces secondary interactions.

  • Consider Alternative Stationary Phases: A phenyl-hexyl column can offer different selectivity for aromatic compounds like phenolics compared to a standard C18 column, potentially improving peak shape.

  • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can create active sites and cause peak tailing.

Q3: What are some instrumental and sample-related causes of peak tailing?

A3: Beyond secondary interactions, peak tailing can also be caused by:

  • Extra-Column Volume: Excessive tubing length or diameter and poorly made connections can lead to band broadening and tailing.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, creating active sites.

  • Improper Sample Preparation: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase.[1] Injecting a sample in a much stronger solvent can cause peak distortion.[1]

Frequently Asked Questions (FAQs): Peak Tailing
  • What is the difference between peak tailing and peak fronting? Peak tailing results in a broader back half of the peak, while peak fronting shows a broader front half. Fronting can be caused by issues like sample overload or a collapsed column bed.

  • Can an old column cause peak tailing? Yes, an old or contaminated column can have active sites that lead to peak tailing. Try washing the column according to the manufacturer's instructions or replacing it.

Quantitative Data: Peak Tailing

The following table summarizes the effect of mobile phase pH on the tailing factor of representative phenolic compounds.

Phenolic CompoundMobile Phase pHTailing Factor (Tf)
Caffeic Acid2.51.1
Caffeic Acid4.51.8
Ferulic Acid2.51.2
Ferulic Acid4.51.9
Gallic Acid2.51.0
Gallic Acid4.51.5

Data is illustrative and based on typical observations.

Experimental Protocol: Mitigating Peak Tailing

This protocol is designed to minimize peak tailing for the analysis of phenolic acids.

  • HPLC System: Standard HPLC with UV-Vis or DAD detector.

  • Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

    • Solvent B: Acetonitrile

  • Gradient: 10-40% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 280 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Solvent: Mobile phase at initial conditions or a weaker solvent.[1]

Troubleshooting Workflow: Peak Tailing

start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks some_peaks Some Peaks Tailing? all_peaks->some_peaks No system_issue System-Wide Issue all_peaks->system_issue Yes secondary_interaction Secondary Interactions some_peaks->secondary_interaction Yes check_connections Check Connections & Tubing system_issue->check_connections adjust_ph Adjust Mobile Phase pH secondary_interaction->adjust_ph check_column Check/Replace Column check_connections->check_column use_buffer Use a Buffer adjust_ph->use_buffer end_capped_column Use End-Capped Column use_buffer->end_capped_column

Caption: Troubleshooting workflow for peak tailing.

Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a broader leading edge.[3][4][5] This can lead to inaccurate quantification and difficulty in detecting trace components.[6]

Troubleshooting Guide: Peak Fronting

Q1: What are the common causes of peak fronting in the analysis of phenolic compounds?

A1: The most common causes of peak fronting include:

  • Sample Overload: Injecting too much sample, either in terms of mass or volume, can saturate the column and lead to fronting.[3][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[4]

  • Column Degradation: A collapsed column bed or a void at the column inlet can lead to peak fronting.[3][5]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

Q2: How can I resolve peak fronting caused by sample overload?

A2: To address sample overload, you can:

  • Reduce Injection Volume: Inject a smaller volume of your sample.[6]

  • Dilute the Sample: Decrease the concentration of your sample before injection.[3]

Q3: What should I do if my sample solvent is causing peak fronting?

A3: If you suspect sample solvent incompatibility, try to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Frequently Asked Questions (FAQs): Peak Fronting
  • Can peak fronting damage the HPLC column? While peak fronting itself doesn't damage the column, it can be a symptom of a damaged column, such as a collapsed bed.[4]

  • Is peak fronting more common with certain types of compounds? Peak fronting is generally not specific to a particular compound class but is more related to the chromatographic conditions and sample preparation.[4]

Quantitative Data: Peak Fronting

The following table illustrates the effect of injection volume on peak asymmetry for a representative phenolic compound.

Phenolic CompoundInjection Volume (µL)Asymmetry Factor (As)
Quercetin51.1
Quercetin100.9
Quercetin200.7
Rutin51.0
Rutin100.8

Asymmetry Factor < 1 indicates fronting. Data is illustrative.

Experimental Protocol: Avoiding Peak Fronting

This protocol is designed to minimize the risk of peak fronting.

  • HPLC System: Standard HPLC with UV-Vis or DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Acetic Acid

    • Solvent B: Methanol

  • Gradient: 20-80% B over 25 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.45 µm filter.[7]

Troubleshooting Workflow: Peak Fronting

start Peak Fronting Observed overload Sample Overload? start->overload solvent_issue Solvent Incompatibility? overload->solvent_issue No reduce_injection Reduce Injection Volume/Concentration overload->reduce_injection Yes column_issue Column Degradation? solvent_issue->column_issue No change_solvent Change Sample Solvent solvent_issue->change_solvent Yes replace_column Replace Column column_issue->replace_column Yes

Caption: Troubleshooting workflow for peak fronting.

Ghost Peaks

Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[8] They can interfere with the identification and quantification of analytes.

Troubleshooting Guide: Ghost Peaks

Q1: How can I determine the source of ghost peaks in my chromatogram?

A1: To identify the source of ghost peaks, perform a series of blank injections:

  • Run a blank gradient without an injection: If the ghost peak is still present, the source is likely mobile phase contamination or system bleed.

  • Inject a blank solvent: If the ghost peak appears, it could be from the injection solvent, vial, or carryover from the autosampler.

  • Replace the column with a union and run a blank: If the peak is still there, the source is in the HPLC system before the column.

Q2: What are the common causes of ghost peaks and how can I eliminate them?

A2: Common sources of ghost peaks and their solutions include:

  • Mobile Phase Contamination: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9][10] Ensure mobile phase containers are clean.

  • System Contamination: Regularly flush the HPLC system, including the injector and detector, with a strong solvent.[9]

  • Carryover: Implement a needle wash step in your autosampler method.

  • Column Contamination: Wash the column with a strong solvent or, if necessary, replace it.[11]

  • Sample Preparation: Ensure all glassware and filters used for sample preparation are clean.[12]

Frequently Asked Questions (FAQs): Ghost Peaks
  • Can ghost peaks vary in size between injections? Yes, the area of a ghost peak can vary from one injection to another.[8]

  • What is a "ghost column"? A "ghost column" or guard column is used to trap contaminants before they reach the analytical column, which can help in eliminating ghost peaks.[8]

Quantitative Data: Ghost Peaks

The following table provides an example of how the source of a ghost peak can be identified through a series of blank injections.

Injection TypeGhost Peak AreaLikely Source
Sample Injection15000-
Blank Solvent Injection14500Solvent/Vial/Carryover
No Injection (Blank Gradient)500Mobile Phase/System

Data is illustrative.

Experimental Protocol: Identifying and Eliminating Ghost Peaks

This protocol outlines a systematic approach to troubleshooting ghost peaks.

  • Prepare fresh mobile phase using HPLC-grade solvents and additives.

  • Run a blank gradient with the new mobile phase without any injection. Observe the baseline for any peaks.

  • If peaks are present, systematically clean the HPLC system , starting with the pump and injector.

  • If no peaks are observed in the blank gradient, inject a blank solvent (the same solvent used to dissolve the sample).

  • If a ghost peak appears, use a new vial and fresh solvent to rule out contamination from these sources.

  • If the peak persists, it is likely carryover from the autosampler . Implement a needle wash with a strong solvent.

  • If the ghost peak only appears with a sample injection, it may be a contaminant introduced during sample preparation . Review the sample preparation procedure.

Troubleshooting Workflow: Ghost Peaks

start Ghost Peak Observed blank_gradient Run Blank Gradient (No Injection) start->blank_gradient peak_present1 Peak Present? blank_gradient->peak_present1 mobile_phase_issue Mobile Phase/System Contamination peak_present1->mobile_phase_issue Yes inject_blank_solvent Inject Blank Solvent peak_present1->inject_blank_solvent No peak_present2 Peak Present? inject_blank_solvent->peak_present2 solvent_carryover_issue Solvent/Vial/Carryover Contamination peak_present2->solvent_carryover_issue Yes sample_prep_issue Sample Preparation Issue peak_present2->sample_prep_issue No

Caption: Troubleshooting workflow for ghost peaks.

Baseline Noise and Drift

An unstable baseline, characterized by noise or drift, can interfere with the detection and quantification of low-concentration analytes.

Troubleshooting Guide: Baseline Noise and Drift

Q1: What are the primary causes of baseline noise in HPLC analysis?

A1: Baseline noise can be caused by several factors:

  • Mobile Phase Issues: Incomplete mixing of mobile phase components, dissolved gas, or contaminated solvents can all lead to baseline noise.[13]

  • Detector Problems: A failing lamp, a dirty flow cell, or temperature fluctuations in the detector can cause noise.[14]

  • Pump Malfunctions: Inconsistent flow rates due to worn seals or check valve issues can result in a noisy baseline.[15]

  • Column Contamination: Buildup of contaminants on the column can lead to an unstable baseline.[14]

Q2: How can I reduce baseline noise originating from the mobile phase?

A2: To minimize mobile phase-related noise:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents.[15]

  • Degas the Mobile Phase: Thoroughly degas your mobile phase using methods like helium sparging, vacuum degassing, or an inline degasser.[15]

  • Ensure Proper Mixing: If using a gradient, ensure the mobile phases are being mixed effectively. A static mixer can help.[16][17]

Q3: What steps can I take to troubleshoot a drifting baseline?

A3: A drifting baseline is often related to:

  • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment. Insulating tubing can also help.[16]

  • Column Equilibration: Allow sufficient time for the column to equilibrate between runs, especially with gradient methods.[16]

  • Mobile Phase Composition Changes: Ensure the mobile phase composition is stable and not changing over time due to evaporation of a volatile component.

Frequently Asked Questions (FAQs): Baseline Noise and Drift
  • Can a dirty flow cell cause baseline noise? Yes, a contaminated or dirty detector flow cell is a common cause of baseline noise. It should be cleaned regularly.

  • How does temperature affect the baseline? Fluctuations in ambient temperature can affect the detector's performance and the mobile phase's viscosity, leading to baseline drift and noise.[16]

Quantitative Data: Baseline Noise and Drift

The following table shows the impact of mobile phase degassing on baseline noise.

Degassing MethodBaseline Noise (Arbitrary Units)
No Degassing100
Sonication50
Helium Sparging20
Inline Degasser10

Data is illustrative.

Experimental Protocol: Minimizing Baseline Noise and Drift

This protocol provides steps to ensure a stable baseline.

  • Mobile Phase Preparation:

    • Use freshly prepared HPLC-grade solvents.

    • If using buffers, filter them through a 0.22 µm filter.

    • Degas the mobile phase for at least 15 minutes before use.

  • System Startup:

    • Purge the pump to remove any air bubbles.

    • Allow the detector lamp to warm up for at least 30 minutes.

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved (at least 20-30 minutes).

  • Environmental Control:

    • Maintain a constant ambient temperature in the laboratory.

    • Use a column oven to control the column temperature.

Troubleshooting Workflow: Baseline Noise and Drift

start Baseline Noise/Drift check_mobile_phase Check Mobile Phase (Purity, Degassing) start->check_mobile_phase fix_mobile_phase Prepare Fresh/Degas Mobile Phase check_mobile_phase->fix_mobile_phase Issue Found check_pump Check Pump (Seals, Check Valves) check_mobile_phase->check_pump OK check_detector Check Detector (Lamp, Flow Cell) check_pump->check_detector OK check_temp Check Temperature Stability check_detector->check_temp OK equilibrate Ensure Proper Equilibration check_temp->equilibrate OK

Caption: Troubleshooting workflow for baseline noise and drift.

Poor Resolution

Poor resolution between peaks can make accurate quantification difficult or impossible. Several factors can contribute to inadequate separation of phenolic compounds.

Troubleshooting Guide: Poor Resolution

Q1: How can I improve the resolution of closely eluting phenolic compounds?

A1: To improve resolution, you can modify several parameters:

  • Adjust Mobile Phase Composition:

    • Solvent Strength: Decreasing the amount of the organic modifier (the stronger solvent) will increase retention times and may improve resolution.

    • pH: For ionizable phenolic compounds, adjusting the mobile phase pH can significantly alter selectivity and improve separation.[8][11][18]

  • Change the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[19]

  • Increase Column Temperature: Higher temperatures can improve efficiency and may change selectivity, potentially improving resolution.[19][20] However, be mindful of the thermal stability of your analytes.

Q2: Can changing the column improve resolution?

A2: Yes, the column plays a crucial role in resolution:

  • Longer Column: A longer column provides more theoretical plates and can improve resolution.[19]

  • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm in UHPLC) offer higher efficiency and better resolution.[19]

  • Different Stationary Phase: If adjusting mobile phase parameters is not effective, switching to a column with a different stationary phase (e.g., from C18 to a phenyl or C8) can provide the necessary change in selectivity.

Frequently Asked Questions (FAQs): Poor Resolution
  • What is the difference between resolution and selectivity? Selectivity refers to the ability to distinguish between two different analytes, while resolution is a measure of the degree of separation between two peaks.

  • Should I use an isocratic or gradient elution for better resolution? Gradient elution is generally better for complex mixtures with a wide range of polarities, as it can improve resolution while keeping the analysis time reasonable.

Quantitative Data: Poor Resolution

The following table illustrates the effect of changing the stationary phase on the resolution of two closely eluting flavonoids.

Stationary PhaseResolution (Rs) between Quercetin and Kaempferol
C181.2
Phenyl-Hexyl1.8
C81.0

Data is illustrative.

Experimental Protocol: Improving Resolution

This protocol provides a starting point for optimizing the separation of a complex mixture of phenolic compounds.

  • HPLC System: UHPLC or HPLC system.

  • Column: C18 column, 1.8 µm particle size, 100 mm length.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A shallow gradient, e.g., 5-25% B over 40 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD, monitoring at multiple wavelengths (e.g., 280, 320, 360 nm).

  • Injection Volume: 2 µL.

Troubleshooting Workflow: Poor Resolution

start Poor Resolution adjust_mobile_phase Adjust Mobile Phase (Solvent Strength, pH) start->adjust_mobile_phase change_gradient Change Gradient Profile adjust_mobile_phase->change_gradient optimize_flow_rate Optimize Flow Rate change_gradient->optimize_flow_rate optimize_temp Optimize Temperature optimize_flow_rate->optimize_temp change_column Change Column (Length, Particle Size, Stationary Phase) optimize_temp->change_column

Caption: Troubleshooting workflow for poor resolution.

General FAQs

Q: What is the best way to prepare plant extracts for HPLC analysis of phenolic compounds?

A: A common method involves solid-phase extraction (SPE) to clean up the sample and concentrate the phenolic compounds. This helps to remove interfering substances and protect the HPLC column.[21] It is also crucial to filter the final extract through a 0.22 or 0.45 µm filter before injection.[7]

Q: How important is the pH of the mobile phase for the analysis of phenolic compounds?

A: The pH of the mobile phase is critical, especially for phenolic acids and other ionizable phenolics.[8][18] It affects their ionization state, which in turn influences their retention time, peak shape, and selectivity.[8][11] For many phenolic acids, a low pH (around 2.5-3) is optimal to suppress ionization and achieve good peak shapes.

Q: What are the advantages of using UHPLC over HPLC for phenolic compound analysis?

A: UHPLC (Ultra-High-Performance Liquid Chromatography) uses columns with smaller particle sizes (typically sub-2 µm), which provides higher efficiency, better resolution, and faster analysis times compared to conventional HPLC.[20]

Consolidated Experimental Protocols

This section provides detailed methodologies for the HPLC analysis of phenolic compounds, which can be adapted for specific applications.

Protocol 1: General Screening of Phenolic Compounds

This method is suitable for the separation and quantification of a variety of phenolic acids and flavonoids.

  • HPLC System: HPLC or UHPLC with DAD.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm).

  • Mobile Phase:

    • Solvent A: 1% Acetic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-11 min: 10-63% B

    • 11-21 min: 63% B (isocratic)

    • 21-26 min: 63-90% B

    • 26-31 min: 90-10% B

    • 31-36 min: 10% B (re-equilibration)

  • Flow Rate: 0.7 mL/min[22]

  • Column Temperature: 28 °C[22]

  • Detection: DAD monitoring at 272 nm.[22]

  • Injection Volume: 20 µL.[22]

Protocol 2: High-Resolution Analysis of Phenolic Acids

This method is optimized for the detailed separation of various phenolic acids.

  • HPLC System: HPLC with DAD.

  • Column: Hypersil Gold C18 (250 x 4.6 mm, 5 µm).[23]

  • Mobile Phase:

    • Solvent A: 1% Acetic Acid in Water

    • Solvent B: Methanol

  • Gradient Program:

    • 0-27 min: 10% B

    • 27-28 min: 10-40% B

    • 28-33 min: 40% B

    • 33-35 min: 40-44% B

    • 35-43 min: 44% B

    • 43-44 min: 44-10% B

    • 44-48 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[23]

  • Column Temperature: 20 °C[23]

  • Detection: DAD at 254, 278, and 300 nm.[23]

  • Injection Volume: 5 µL.[23]

Protocol 3: Sample Preparation from Plant Material

This protocol describes a general procedure for extracting phenolic compounds from plant samples.

  • Sample Grinding: Dry the plant material and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of 100% methanol.

    • Vortex the mixture and sonicate in an ultrasonic bath for 30 minutes at 25 °C.[24]

    • Store overnight in a refrigerator.[24]

    • Sonicate for another 30 minutes.[24]

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 4000 rpm for 5 minutes.[24]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.[24]

References

Technical Support Center: Enhancing D-Glucaric Acid Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the yield of D-glucaric acid production in Escherichia coli.

Troubleshooting Guide

This section addresses common issues encountered during D-glucaric acid production in E. coli, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No D-Glucaric Acid Production

Question: My engineered E. coli strain is producing very low levels of D-glucaric acid, or none at all. What are the possible reasons and how can I troubleshoot this?

Answer: Low or no D-glucaric acid production is a common issue that can stem from several factors, ranging from issues with the expression of pathway enzymes to metabolic bottlenecks. Here’s a step-by-step guide to troubleshoot this problem.

Potential Causes and Solutions:

  • Inefficient Enzyme Expression or Activity: The heterologous enzymes in the D-glucaric acid pathway, particularly myo-inositol-1-phosphate synthase (Ino1) and myo-inositol oxygenase (MIOX), can be poorly expressed or inactive in E. coli.

    • Solution: Verify the expression of each pathway enzyme using SDS-PAGE and Western blotting. If expression is low, consider codon-optimizing the genes for E. coli. The choice of expression vector and promoter strength can also significantly impact protein levels.[1][2][3] Using plasmids with different copy numbers can also affect the final product concentration.[4]

  • Low Stability and Activity of MIOX: MIOX is a known rate-limiting enzyme in the D-glucaric acid biosynthesis pathway due to its low stability and activity.[5][6][7][8]

    • Solution: To enhance MIOX stability and activity, consider fusing it with a small ubiquitin-like modifier (SUMO) tag.[5][6][7][9][10] This has been shown to significantly increase soluble expression and D-glucaric acid production.[7][9][11] Directed evolution of MIOX can also be employed to screen for more active and stable variants.[7][11]

  • Metabolic Burden and Toxicity: Overexpression of heterologous proteins can impose a significant metabolic burden on the host cells, leading to reduced growth and productivity.[4] The accumulation of metabolic intermediates or the final product might also be toxic.

    • Solution: Modulate the expression levels of the pathway enzymes by using inducible promoters and optimizing the inducer concentration (e.g., IPTG).[4] Lowering the induction temperature (e.g., from 37°C to 18-30°C) can sometimes improve protein solubility and reduce toxicity.[4][12]

  • Precursor Limitation: Insufficient supply of the initial precursor, glucose-6-phosphate, can limit the overall flux towards D-glucaric acid.

    • Solution: To channel more carbon towards the desired pathway, consider knocking out competing pathways. Deletion of genes such as pgi (glucose-6-phosphate isomerase) and zwf (glucose-6-phosphate dehydrogenase) can prevent the diversion of glucose-6-phosphate into glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively.[7][11][13]

  • Cell-to-Cell Variation: Non-genetic variations within the cell population can lead to a mix of high- and low-producing cells, bringing down the overall yield.[5][6][10]

    • Solution: Implement a biosensor-based screening system to select for high-producing cells. A D-glucaric acid biosensor can be used to enrich the population with efficient producer strains.[5][6]

Issue 2: Accumulation of Intermediates

Question: I am observing the accumulation of intermediates like myo-inositol or D-glucuronic acid, but the final D-glucaric acid titer is low. What could be the cause?

Answer: The accumulation of pathway intermediates is a clear indication of a bottleneck at a specific enzymatic step.

Potential Causes and Solutions:

  • Bottleneck at the MIOX Step: If myo-inositol is accumulating, the conversion to D-glucuronic acid catalyzed by MIOX is likely the rate-limiting step.[4][14]

    • Solution: As mentioned previously, strategies to enhance MIOX activity and stability, such as SUMO fusion or directed evolution, are recommended.[7][9][11] Also, ensure that the culture has sufficient aeration, as MIOX requires molecular oxygen.[6][8]

  • Bottleneck at the Udh Step: If D-glucuronic acid is accumulating, the final conversion to D-glucaric acid catalyzed by uronate dehydrogenase (Udh) might be inefficient.

    • Solution: While Udh from Pseudomonas syringae is generally reported to be highly active in E. coli,[4][14] ensure its expression is adequate. If necessary, you can explore Udh enzymes from other sources or co-express Udh from multiple sources.[15] Also, verify the intracellular availability of the NAD+ cofactor required by Udh.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of D-glucaric acid production in E. coli.

Question 1: What is the typical starting point for constructing a D-glucaric acid producing E. coli strain?

Answer: The foundational step is the introduction of a synthetic pathway that converts a central metabolite, glucose-6-phosphate, into D-glucaric acid. This typically involves the heterologous expression of three key enzymes:

  • myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae to convert glucose-6-phosphate to myo-inositol-1-phosphate.

  • myo-inositol oxygenase (MIOX) from a mammalian source like mice (Mus musculus) to convert myo-inositol to D-glucuronic acid. An endogenous E. coli phosphatase is expected to convert myo-inositol-1-phosphate to myo-inositol.[4][8][14]

  • Uronate dehydrogenase (Udh) from Pseudomonas syringae to convert D-glucuronic acid to D-glucaric acid.[4][8][14]

These genes are typically cloned into compatible expression plasmids and transformed into a suitable E. coli host strain like BL21(DE3).[4]

Question 2: How can I improve the precursor supply for D-glucaric acid synthesis?

Answer: Enhancing the availability of the precursor, glucose-6-phosphate, is a critical strategy for improving D-glucaric acid yield. A significant portion of glucose is naturally consumed by the cell for biomass formation.[13] To redirect the carbon flux towards your product, you can employ strain engineering strategies. Specifically, knocking out the genes pgi and zwf has been shown to eliminate the cell's ability to use glucose for growth and also removes catabolite repression, allowing the cells to grow on an alternative carbon source while converting glucose to D-glucaric acid.[7][11][13]

Question 3: What are the optimal fermentation conditions for D-glucaric acid production?

Answer: Optimal fermentation conditions can vary depending on the specific strain and expression system. However, some general guidelines can be followed:

  • Temperature: While E. coli grows faster at 37°C, a lower temperature of 30°C is often used for D-glucaric acid production because Ino1 is functionally expressed at this lower temperature.[4] Lower temperatures can also improve the solubility of heterologously expressed proteins.[12]

  • Inducer Concentration: The concentration of the inducer (e.g., IPTG) should be optimized. High inducer concentrations can lead to high expression levels that burden the cell, resulting in lower product titers.[4]

  • Media: Both rich media (e.g., LB) and minimal media have been used. For strains with knockouts in central metabolism, supplemental carbon sources may be necessary.[13] Fed-batch fermentation strategies can also be employed to achieve higher cell densities and product titers.[5][15]

Question 4: How is D-glucaric acid quantified in a culture supernatant?

Answer: D-glucaric acid in the culture supernatant is typically quantified using High-Performance Liquid Chromatography (HPLC).[4][8] Samples are usually centrifuged to remove cells, and the supernatant is filtered before analysis. An Aminex HPX-87H column is commonly used with a dilute sulfuric acid mobile phase.[4][8] It is important to use a boronic acid affinity gel to separate D-glucaric acid from other metabolites like D-glucuronic acid before HPLC analysis for accurate quantification.[4]

Quantitative Data Summary

The following tables summarize quantitative data on D-glucaric acid production from various studies to provide a reference for expected yields.

Table 1: D-Glucaric Acid Production in E. coli under Different Genetic Modifications

Strain/ModificationKey StrategySubstrateTiter (g/L)Reference
Initial PathwayCo-expression of Ino1, MIOX, and UdhGlucose> 1[4][14]
SUMO-MIOX FusionEnhanced MIOX stability and activitymyo-inositol4.85[9]
Δpgi ΔzwfIncreased precursor availabilityGlucose + Arabinose-[7][11]
GA Bioselector + SUMO-MIOXElimination of cell-to-cell variation and enhanced MIOX stabilitymyo-inositol5.52[5][6][10]
Co-expression of two UdhsEnhanced conversion of glucuronic acidGlucuronic acid5.24[15]

Table 2: Effect of MIOX Fusion Tags on D-Glucaric Acid Production

Fusion TagD-Glucaric Acid Titer (g/L) from myo-inositolFold Increase vs. No TagReference
None~2.771.0[9]
N-terminal SUMO4.851.75[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to enhancing D-glucaric acid production.

Protocol 1: Shake Flask Fermentation for D-Glucaric Acid Production
  • Strain Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid maintenance.

  • Seed Culture: Grow the culture overnight at 30°C with shaking at 200-250 rpm.

  • Production Culture: Inoculate 50 mL of fresh LB medium in a 250 mL baffled shake flask with the overnight seed culture to an initial OD600 of 0.05. Supplement the medium with 10 g/L of glucose (or myo-inositol if feeding directly) and the necessary antibiotics.

  • Induction: Add the inducer (e.g., 0.05-0.1 mM IPTG) at the time of inoculation or when the culture reaches a specific OD600 (e.g., 0.4-0.6).

  • Incubation: Grow the production culture at 30°C with shaking at 200-250 rpm for 48-72 hours.

  • Sampling: Collect samples periodically to measure cell density (OD600) and the concentration of D-glucaric acid in the supernatant.

Protocol 2: Quantification of D-Glucaric Acid by HPLC
  • Sample Preparation:

    • Collect 1 mL of the culture broth.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.[8]

  • Affinity Chromatography (optional but recommended):

    • To separate D-glucaric acid from D-glucuronic acid, use a boronic acid affinity gel.[4]

    • Mix the filtered supernatant with the affinity gel and wash with a phosphate-boric acid buffer (pH 7.0).

    • Elute the bound D-glucaric acid with 0.1 M HCl and neutralize the eluate with NaOH.[4]

  • HPLC Analysis:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm).

    • Mobile Phase: 5 mM H2SO4.

    • Flow Rate: 0.5-0.6 mL/min.

    • Column Temperature: 30-55°C.

    • Detection: Refractive Index (RI) detector.

    • Injection Volume: 20-50 µL.

  • Quantification: Prepare a standard curve with known concentrations of D-glucaric acid to calculate the concentration in the samples.

Visualizations

Signaling Pathways and Workflows

D_Glucaric_Acid_Pathway cluster_Ecoli E. coli Cytoplasm cluster_competing Competing Pathways Glucose_ext Glucose (extracellular) Glucose_in Glucose Glucose_ext->Glucose_in PTS G6P Glucose-6-Phosphate Glucose_in->G6P MIP myo-Inositol-1-Phosphate G6P->MIP Ino1 (S. cerevisiae) Glycolysis Glycolysis G6P->Glycolysis pgi PPP Pentose Phosphate Pathway G6P->PPP zwf myo_Inositol myo-Inositol MIP->myo_Inositol Endogenous Phosphatase Glucuronic_Acid D-Glucuronic Acid myo_Inositol->Glucuronic_Acid MIOX (M. musculus) + O2 Glucaric_Acid D-Glucaric Acid Glucuronic_Acid->Glucaric_Acid Udh (P. syringae) + NAD+ Troubleshooting_Workflow Start Low/No D-Glucaric Acid Check_Expression Verify enzyme expression (SDS-PAGE, Western Blot) Start->Check_Expression Expression_OK Expression OK? Check_Expression->Expression_OK Optimize_Expression Optimize codons, change promoter/vector Expression_OK->Optimize_Expression No Check_Intermediates Analyze for intermediates (myo-inositol, glucuronic acid) Expression_OK->Check_Intermediates Yes Optimize_Expression->Check_Expression Intermediate_Accumulation Intermediates accumulating? Check_Intermediates->Intermediate_Accumulation Address_MIOX Enhance MIOX activity (SUMO-tag, evolution) Intermediate_Accumulation->Address_MIOX myo-inositol Address_Udh Check Udh expression Intermediate_Accumulation->Address_Udh glucuronic acid Check_Precursor Assess precursor supply Intermediate_Accumulation->Check_Precursor No Success Improved Yield Address_MIOX->Success Address_Udh->Success Precursor_Limitation Precursor limitation likely? Check_Precursor->Precursor_Limitation Knockout_Competitors Knockout competing pathways (pgi, zwf) Precursor_Limitation->Knockout_Competitors Yes Precursor_Limitation->Success No Knockout_Competitors->Success

References

how to improve the stability of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid in solution during experimental procedures.

Troubleshooting Guide: Degradation of this compound in Solution

If you are observing a loss of your compound in solution, consult the following guide to identify and mitigate potential causes of degradation.

Observation Potential Cause Recommended Action
Rapid loss of compound after dissolving in buffer. Inappropriate pH Polyphenols, including caffeic acid derivatives, can be unstable at neutral to high pH.[1] Consider preparing solutions in a slightly acidic buffer (pH 3-6).
Degradation observed over time, even when stored. Temperature Higher temperatures accelerate the degradation of caffeoylquinic acids and other polyphenols.[2][3][4] Store stock solutions at -20°C or -80°C for long-term storage.[5] For short-term storage, refrigeration at 4°C is recommended.
Discoloration or precipitation of the solution. Oxidation The presence of oxygen can lead to the oxidation and degradation of phenolic compounds.[6][7][8] Use degassed solvents to prepare solutions. Consider working under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between experiments. Light Exposure Exposure to light, particularly UV light, can cause isomerization and degradation of caffeoylquinic acids.[2][3][4] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[9]
Loss of compound in the presence of certain salts or metals. Metal Ion Chelation Polyphenols can chelate metal ions, which may catalyze degradation reactions.[6][7] If possible, use metal-free buffers and reagents. The addition of a chelating agent like EDTA may be beneficial in some cases.
Degradation in complex biological media. Enzymatic Degradation Enzymes present in biological matrices, such as polyphenol oxidases, can degrade phenolic compounds.[6][10] If working with cell lysates or other biological samples, consider heat inactivation of enzymes or the use of enzyme inhibitors.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store my stock solutions?

For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[5] Ensure the storage container is sealed to prevent moisture absorption.[5]

Experimental Conditions

Q3: What is the optimal pH range to maintain the stability of this compound in aqueous solutions?

Based on studies of related compounds like caffeic and chlorogenic acids, a slightly acidic pH range (pH 3-6) is generally preferred to minimize degradation.[1] Alkaline conditions should be avoided as they can lead to rapid decomposition.[1]

Q4: How can I minimize oxidation during my experiments?

To minimize oxidation, it is advisable to use freshly prepared solutions and solvents that have been degassed by sparging with an inert gas like nitrogen or argon. Limiting the exposure of the solution to air, especially at elevated temperatures, is also crucial.

Analytical and Quantification

Q5: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a robust method for quantifying the degradation of this compound and identifying its degradation products.[2][4]

Q6: What are the expected degradation pathways for this compound?

Based on studies of similar caffeoylquinic acids, the primary degradation pathways are likely to be isomerization, methylation, and hydrolysis.[2][3][4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various experimental conditions using HPLC.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Buffers of various pH values (e.g., phosphate, citrate)

  • HPLC system with UV or MS detector

  • Amber HPLC vials

  • Temperature-controlled incubator/water bath

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol) to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution with the desired aqueous buffers or solvents to the final working concentration. Prepare separate solutions for each condition to be tested (e.g., different pH, temperature, light exposure).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration of the compound.

  • Incubation: Store the test solutions under the specified conditions (e.g., 4°C in the dark, 25°C with light exposure, 37°C in the dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. This will provide a stability profile under each condition.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (Varying pH, Temp, Light) prep_stock->prep_test initial_hplc Initial HPLC Analysis (T=0) prep_test->initial_hplc incubation Incubate Under Test Conditions initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis incubation->timepoint_hplc data_analysis Data Analysis & Stability Profile timepoint_hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways compound This compound isomerization Isomerization compound->isomerization hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation ph pH ph->compound temp Temperature temp->compound light Light light->compound oxygen Oxygen oxygen->compound

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Enhancing Polyphenol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low polyphenol solubility in aqueous solutions.

Troubleshooting Guide

Low solubility of polyphenols is a frequent experimental challenge that can impact bioavailability and therapeutic efficacy. The following table outlines common problems, their potential causes, and actionable solutions.

Problem Potential Cause Recommended Solution & Rationale
Polyphenol precipitates immediately upon addition to aqueous buffer. 1. Exceeded Solubility Limit: The concentration of the polyphenol is higher than its intrinsic aqueous solubility. 2. Rapid Solvent Polarity Change: Adding an aqueous buffer to a concentrated organic stock solution of the polyphenol, or vice-versa, can cause a sudden decrease in solubility.Solution: 1. Prepare a saturated solution or a dilution series to determine the maximum solubility in your specific buffer. 2. Add the organic stock solution dropwise into the vortex of the vigorously stirring aqueous buffer. This ensures a gradual change in polarity and better dispersion.
Polyphenol solution becomes cloudy or precipitates over time. 1. Metastable Supersaturation: The initial dissolved concentration was in a thermodynamically unstable supersaturated state. 2. Temperature Fluctuations: Changes in temperature can affect solubility. 3. pH Shift: The pH of the solution may have changed over time (e.g., due to CO2 absorption from the air), altering the ionization state and solubility of the polyphenol.Solution: 1. Consider using a stabilizing excipient such as a polymer or cyclodextrin (B1172386). 2. Store solutions at a constant, controlled temperature. 3. Ensure the buffer has sufficient capacity to maintain a stable pH. Store solutions in tightly sealed containers.
Inconsistent solubility results between experiments. 1. Variability in Polyphenol Source/Purity: Different batches or suppliers may have variations in purity and crystalline form. 2. Inconsistent Preparation Method: Minor variations in pH, temperature, or mixing speed can lead to different results. 3. Equilibration Time: Insufficient time for the polyphenol to dissolve and reach equilibrium.Solution: 1. Characterize the polyphenol raw material for purity and solid-state properties (e.g., using DSC or XRD). 2. Standardize the experimental protocol, including precise control of all parameters. 3. Determine the necessary equilibration time by measuring concentration at various time points until a plateau is reached.
Low drug loading in formulation (e.g., nanoparticles, liposomes). 1. Poor Affinity of Polyphenol for the Carrier Material: The polyphenol may have low compatibility with the chosen encapsulation material. 2. Suboptimal Formulation Parameters: Incorrect pH, temperature, or solvent system during the encapsulation process.Solution: 1. Screen different carrier materials to find one with better interaction with the polyphenol. 2. Optimize the formulation process by systematically varying key parameters.

Frequently Asked Questions (FAQs)

Q1: How does pH impact the solubility of polyphenols?

A1: The pH of an aqueous solution significantly influences the solubility of polyphenols by altering their ionization state. Many polyphenols are weakly acidic due to their hydroxyl groups. As the pH increases above their pKa values, these hydroxyl groups deprotonate, leading to a more charged and generally more water-soluble species. However, it's crucial to note that high pH can also lead to the degradation of some polyphenols.[1][2] For instance, catechins are more stable at a pH below 4.[3][4]

Table 1: pH-Dependent Solubility of Selected Polyphenols

PolyphenolpHSolubility (µg/mL)Notes
Resveratrol (B1683913) 1.264Relatively stable in acidic conditions.[1]
6.861Degradation increases at pH > 6.8.[1]
>7.450Solubility increases above pH 7, but so does degradation.[1]
Catechin 7.2~1,600More stable at acidic pH (~4).[4][5]
Apigenin 7.52.16Maximum solubility observed at this pH.[6]
Q2: What are cosolvents and how can they improve polyphenol solubility?

A2: Cosolvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system. Common cosolvents used in research include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG).

Table 2: Solubility of Polyphenols in Water and Common Cosolvents

PolyphenolSolventSolubility
Resveratrol Water0.05 mg/mL[7]
Ethanol87.98 mg/mL[7]
Propylene Glycol2.62 x 10⁻² (mole fraction) at 318.2 K[8]
PEG-400373.85 mg/mL[7]
Curcumin Water~0.6 µg/mL
Ethanol~10 mg/mL[9]
Catechin Water (PBS, pH 7.2)~1.6 mg/mL[5]
Ethanol~100 mg/mL[5]
DMSO~50 mg/mL[5]
Q3: What are some advanced techniques to significantly enhance polyphenol solubility?

A3: Several advanced formulation strategies can dramatically increase the aqueous solubility of polyphenols. These include solid dispersion, cyclodextrin complexation, and encapsulation into nanoparticles or liposomes. These techniques work by altering the physical state of the polyphenol (e.g., creating an amorphous form), encapsulating it in a hydrophilic carrier, or reducing its particle size to increase the surface area for dissolution.

Table 3: Fold Increase in Polyphenol Solubility Using Advanced Techniques

PolyphenolTechniqueCarrier/SystemFold Increase in SolubilityReference
Curcumin Solid DispersionEudragit E/HCl- (complete dissolution)[10]
Resveratrol Solid DispersionPEG 6000/F68>80-fold[11]
Catechin Cyclodextrin Complexationβ-cyclodextrin2-fold[12]
Epigallocatechin Gallate (EGCG) Formulation with SucroseSucrose~6-fold[13]

Experimental Protocols

Protocol 1: Solubility Enhancement of a Polyphenol using the Solid Dispersion Method (Solvent Evaporation)

This protocol describes a general method for preparing a solid dispersion of a polyphenol with a hydrophilic polymer to enhance its aqueous solubility.

  • Materials:

    • Polyphenol (e.g., Resveratrol)

    • Hydrophilic polymer (e.g., Soluplus®)

    • Organic solvent (e.g., Ethanol)

    • Water bath or heating mantle

    • Rotary evaporator or vacuum oven

    • Mortar and pestle

    • Sieve

  • Procedure:

    • Weigh the desired amounts of the polyphenol and the hydrophilic polymer. A common starting point is a 1:2 drug-to-polymer ratio by weight.

    • Dissolve the polyphenol in a suitable volume of the organic solvent in a round-bottom flask with stirring, and gently heat if necessary to ensure complete dissolution.

    • Once the polyphenol is dissolved, add the polymer to the solution and continue stirring until the polymer is also fully dissolved.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of Polyphenol-Loaded Liposomes via Thin-Film Hydration

This protocol outlines the preparation of liposomes to encapsulate a polyphenol, thereby improving its solubility and stability in aqueous media.

  • Materials:

    • Polyphenol (e.g., Grape Pomace Extract)

    • Lecithin (B1663433) (e.g., soy lecithin)

    • Cholesterol (optional, for membrane stability)

    • Organic solvent (e.g., chloroform, ethanol)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Rotary evaporator

    • Probe sonicator or bath sonicator

    • Extruder with polycarbonate membranes (optional, for size control)

  • Procedure:

    • Dissolve the lecithin (and cholesterol, if used) and the polyphenol in the organic solvent in a round-bottom flask. A typical lecithin-to-cholesterol molar ratio is 4:1.

    • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature.

    • Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer and vortexing or shaking. The temperature of the buffer should be above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator.

    • For a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • To separate the encapsulated polyphenol from the free, unencapsulated polyphenol, the liposome suspension can be centrifuged or dialyzed.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_processing Processing cluster_final Final Product dissolve_poly Dissolve Polyphenol in Solvent add_polymer Add and Dissolve Polymer dissolve_poly->add_polymer solvent_evap Solvent Evaporation (Rotary Evaporator) add_polymer->solvent_evap Solution Transfer vacuum_dry Vacuum Drying solvent_evap->vacuum_dry grind_sieve Grind and Sieve vacuum_dry->grind_sieve Solid Film Collection storage Store in Desiccator grind_sieve->storage

Caption: Workflow for the solid dispersion method to enhance polyphenol solubility.

troubleshooting_precipitation cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Polyphenol Precipitation Observed in Aqueous Solution q1 Was the organic stock added to the buffer correctly? start->q1 q3 Is the pH stable? start->q3 sol1 Add stock dropwise to vigorously stirring buffer. q1->sol1 No q2 Is the concentration too high? q1->q2 Yes end_node Stable Solution sol1->end_node sol2 Perform serial dilutions to determine solubility limit. q2->sol2 Yes q2->end_node No sol2->end_node sol3 Use a higher capacity buffer and seal the container. q3->sol3 No q4 Is the temperature constant? q3->q4 Yes sol3->end_node sol4 Store at a controlled temperature. q4->sol4 No q4->end_node Yes sol4->end_node

Caption: Troubleshooting logic for polyphenol precipitation in aqueous solutions.

References

pitfalls in the isolation of caffeoyl derivatives from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the isolation of caffeoyl derivatives from complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from extraction to purification.

Issue 1: Low Yield of Caffeoyl Derivatives in the Crude Extract

Question: I am experiencing a low yield of my target caffeoyl derivatives after the initial extraction. What are the likely causes and how can I improve my extraction efficiency?

Answer: Low extraction yields can stem from several factors related to the extraction procedure. Here are key aspects to investigate:

  • Solvent Choice: The polarity of the extraction solvent is critical. Caffeoylquinic acids (CQAs) are polar compounds, and while pure organic solvents like methanol (B129727) or ethanol (B145695) are used, aqueous mixtures are often more effective. A mixture of 60% (v/v) methanol/water or 60% (v/v) ethanol/water has been shown to provide high extraction efficiencies for CQAs from green coffee beans.[1] For dicaffeoylquinic acids, which are less water-soluble than monocaffeoylquinic acids, a higher proportion of ethanol (45-75%) may be beneficial.

  • Extraction Technique: The chosen extraction method significantly impacts yield. While traditional methods like maceration are simple, they can be time-consuming and less efficient.[2][3] Modern techniques can offer improvements:

    • Ultrasound-Assisted Extraction (UAE): This technique can reduce extraction time and increase yield.[4] One study found UAE to be the most effective technique for extracting chlorogenic acid from spent coffee grounds, yielding the highest quantity.[5][6]

    • Microwave-Assisted Extraction (MAE): MAE offers a rapid extraction time.[5][6]

  • Temperature and Time: Elevated temperatures can enhance extraction efficiency but also risk degrading or isomerizing caffeoyl derivatives. It is crucial to find an optimal balance. For instance, one study found that extraction of 3-O-Caffeoylquinic acid and 3,5-O-di-caffeoylquinic acid was maximized in less than 6 minutes at 70°C.

  • Solid-to-Solvent Ratio: An insufficient volume of solvent can lead to incomplete extraction. The solid-to-solvent ratio should be optimized for your specific plant material.

  • Sample Preparation: The particle size of the plant material influences the extraction efficiency. Grinding the material to a fine powder increases the surface area available for solvent penetration.

Issue 2: Isomerization of Caffeoyl Derivatives During Processing

Question: I am observing the presence of multiple isomers of my target caffeoyl derivative in my samples, which were not expected. What could be causing this isomerization and how can I prevent it?

Answer: Isomerization, particularly through acyl migration, is a major challenge in the isolation of caffeoyl derivatives. The position of the caffeoyl group on the quinic acid moiety can change under certain conditions, leading to a mixture of isomers. Key factors influencing isomerization include:

  • pH: The pH of the extraction and processing solutions is a critical factor. Caffeoylquinic acids are more stable under acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of acyl migration and degradation increases significantly.[7][8][9][10] It is recommended to work at a low pH, for example by adding formic acid to the mobile phase in HPLC.

  • Temperature: High temperatures accelerate the rate of isomerization.[11] Whenever possible, use low-temperature extraction methods and avoid prolonged exposure to heat during solvent evaporation or other processing steps.

  • Light Exposure: Exposure to light, especially UV radiation, can cause trans-cis isomerization of the caffeoyl group. It is crucial to protect samples from light at all stages of the process by using amber glassware or wrapping containers in aluminum foil.

Logical Relationship: Factors Leading to Isomerization

cluster_factors Contributing Factors cluster_process Process cluster_outcome Outcome High pH High pH Acyl Migration Acyl Migration High pH->Acyl Migration High Temperature High Temperature High Temperature->Acyl Migration Light Exposure Light Exposure Trans-cis Isomerization Trans-cis Isomerization Light Exposure->Trans-cis Isomerization Formation of Isomers Formation of Isomers Acyl Migration->Formation of Isomers Trans-cis Isomerization->Formation of Isomers

Caption: Factors contributing to the isomerization of caffeoyl derivatives.

Issue 3: Co-elution and Poor Peak Shape in Preparative HPLC

Question: During preparative HPLC purification, I am struggling with co-eluting impurities and my target peak is tailing. How can I improve the separation and peak shape?

Answer: Co-elution and peak tailing are common challenges in preparative HPLC that can significantly impact the purity and recovery of the isolated compound. Here’s a systematic approach to troubleshoot these issues:

  • Optimize Mobile Phase Composition:

    • pH: For acidic compounds like caffeoyl derivatives, lowering the mobile phase pH (typically to between 2.5 and 3.5) with an acid modifier like formic acid or acetic acid can suppress the ionization of both the analytes and residual silanol (B1196071) groups on the column, leading to sharper, more symmetrical peaks.[12]

    • Solvent Strength: Adjusting the gradient slope or the isocratic composition of your organic solvent (e.g., methanol or acetonitrile) and water can improve resolution between closely eluting peaks. A shallower gradient can often enhance separation.

  • Stationary Phase Selection:

    • Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds and may improve the separation of your target from co-eluting impurities.[12]

    • End-Capped Columns: Use modern, high-quality end-capped columns where the residual silanol groups are chemically deactivated to minimize secondary interactions that cause peak tailing.[12]

  • Sample Loading:

    • Overloading: Injecting too much sample is a common cause of peak broadening and fronting in preparative HPLC. Try reducing the injection volume or the concentration of your sample.

    • Sample Solvent: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion.

  • System and Column Health:

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) can help.

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[12]

Frequently Asked Questions (FAQs)

Extraction and Stability

  • Q1: What is the primary degradation pathway for caffeoylquinic acids?

    • A1: The primary degradation pathways for caffeoylquinic acids are isomerization through acyl migration and hydrolysis of the ester bond, which are significantly influenced by pH and temperature.[7][8][10] Under aqueous basic conditions, intramolecular acyl migration is reversible, and hydrolysis competes with this process.[7][8][10]

  • Q2: How can I minimize the degradation of my samples during storage?

    • A2: To minimize degradation during storage, it is recommended to store extracts and purified compounds at low temperatures (e.g., -20°C or -80°C) and in the dark. If in solution, ensure the solvent is slightly acidic. Lyophilization (freeze-drying) to a powder form is an excellent long-term storage strategy.

  • Q3: Are dicaffeoylquinic acids more or less stable than monocaffeoylquinic acids?

    • A3: Dicaffeoylquinic acids are generally less stable than monocaffeoylquinic acids. They are more prone to degradation and isomerization under the same conditions.

Chromatographic Purification

  • Q4: What is the difference between preparative HPLC and column chromatography for isolating caffeoyl derivatives?

    • A4: Both are liquid chromatography techniques used for purification. Column chromatography is often used for initial, large-scale fractionation of crude extracts and is generally a lower-pressure, lower-resolution technique.[3] Preparative HPLC is a high-pressure, high-resolution technique used for final purification to obtain high-purity compounds.[13] The choice depends on the scale of purification and the required purity.

  • Q5: I see unexpected peaks in my chromatogram during purification. What could be the cause?

    • A5: Unexpected peaks, often called "ghost peaks," can arise from several sources, including impurities in the mobile phase, sample carryover from previous injections, or contamination within the HPLC system.[14] Running a blank gradient (injecting only the mobile phase) can help diagnose the source of the contamination.

  • Q6: How do I scale up my analytical HPLC method to a preparative scale?

    • A6: Scaling up from analytical to preparative HPLC requires careful adjustment of several parameters to maintain the separation quality. This includes scaling the flow rate and injection volume based on the column dimensions and ensuring that the column chemistry and particle size are the same or very similar.[15][16][17] There are online calculators and software that can assist with these calculations. A key challenge is managing the higher backpressure and potential for thermal effects in larger columns.

Data Presentation: Comparison of Isolation Techniques

The following tables summarize quantitative data on the yield and purity of caffeoyl derivatives obtained using different isolation methods.

Table 1: Comparison of Extraction Methods for Chlorogenic Acid from Spent Coffee Grounds

Extraction MethodSolventYield (mg/g)Reference
Ultrasound-Assisted Extraction (UAE)Ethanol587.7 ± 46.6[5][6]
Conventional Solvent Extraction (CSE)Water39.5 ± 2.1[5][6]
Microwave-Assisted Extraction (MAE)Not Specified84 ± 2.8[5][6]

Table 2: Purity and Recovery of Chlorogenic Acid Using Polyamide and Silica (B1680970) Gel Column Chromatography

Purification StepPurity (%)Recovery (%)Reference
Polyamide Column Chromatography40.3Not Reported[14]
Silica Gel Column Chromatography (post-polyamide)92.2Not Reported[14]

Experimental Protocols

Protocol 1: General Workflow for Isolation of Caffeoyl Derivatives from Plant Material

This protocol outlines a general, multi-step approach for the isolation and purification of caffeoyl derivatives.

Workflow Diagram: Natural Product Isolation

Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration/Concentration Filtration/Concentration Extraction->Filtration/Concentration Crude Extract Crude Extract Fractionation (e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Crude Extract->Fractionation (e.g., Column Chromatography) Filtration/Concentration->Crude Extract Semi-pure Fractions Semi-pure Fractions Fractionation (e.g., Column Chromatography)->Semi-pure Fractions Purification (e.g., Preparative HPLC) Purification (e.g., Preparative HPLC) Semi-pure Fractions->Purification (e.g., Preparative HPLC) Pure Caffeoyl Derivative Pure Caffeoyl Derivative Purification (e.g., Preparative HPLC)->Pure Caffeoyl Derivative

Caption: A general workflow for the isolation of caffeoyl derivatives.

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with a suitable solvent (e.g., 70% ethanol in water) using a technique like ultrasonication for 30-60 minutes.

    • Filter the mixture to separate the liquid extract from the solid residue.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Preliminary Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the concentrated aqueous extract onto the cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the caffeoyl derivatives with a suitable solvent, such as 80% methanol.

    • Dry the eluate to obtain a semi-purified extract.

  • Fractionation (Column Chromatography):

    • For larger scale purification, the semi-purified extract can be further fractionated using open column chromatography with a stationary phase like silica gel or polyamide.

    • A gradient elution with increasing solvent polarity (e.g., from ethyl acetate (B1210297) to methanol) is typically used to separate compounds based on their polarity.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compounds.

  • Final Purification (Preparative HPLC):

    • Dissolve the fraction(s) containing the target compound in the initial mobile phase.

    • Purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and methanol or acetonitrile).

    • Collect the peak corresponding to the target caffeoyl derivative using a fraction collector.

    • Evaporate the solvent to obtain the pure compound.

Protocol 2: Degradation Pathway of Caffeoylquinic Acids

This diagram illustrates the isomerization and degradation pathways of caffeoylquinic acids under the influence of pH and heat.

Degradation and Isomerization Pathway

cluster_cqa Caffeoylquinic Acid Isomers cluster_degradation Degradation Products 5-CQA 5-CQA 4-CQA 4-CQA 5-CQA->4-CQA Acyl Migration (High pH, Heat) Caffeic Acid Caffeic Acid 5-CQA->Caffeic Acid Hydrolysis (High pH, Heat) Quinic Acid Quinic Acid 5-CQA->Quinic Acid Hydrolysis (High pH, Heat) 4-CQA->5-CQA 3-CQA 3-CQA 4-CQA->3-CQA Acyl Migration (High pH, Heat) 4-CQA->Caffeic Acid Hydrolysis (High pH, Heat) 4-CQA->Quinic Acid Hydrolysis (High pH, Heat) 3-CQA->4-CQA 3-CQA->Caffeic Acid Hydrolysis (High pH, Heat) 3-CQA->Quinic Acid Hydrolysis (High pH, Heat)

Caption: Isomerization and degradation pathways of caffeoylquinic acids.

References

Technical Support Center: Optimizing Phenolic Compound Extraction from Inula japonica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of phenolic compounds from Inula japonica.

Frequently Asked Questions (FAQs)

Q1: What are the major types of phenolic compounds found in Inula japonica?

A1: Inula japonica is rich in various phenolic compounds, primarily flavonoids and phenolic acids. Some of the notable compounds that have been isolated include quercetin, luteolin, caffeic acid, and chlorogenic acid. The specific profile and concentration of these compounds can vary depending on the plant part used, geographical location, and harvest time[1][2].

Q2: Which solvent is best for extracting phenolic compounds from Inula japonica?

A2: The choice of solvent is critical and depends on the target phenolic compounds' polarity. Generally, polar solvents are effective for extracting polar phenolic compounds. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used and have shown high extraction efficiency for phenolics from various plants[3][4]. For Inula species, ethanol and its aqueous solutions are often recommended as a green and effective solvent[5]. The optimal ethanol concentration often ranges between 50% and 80%[3].

Q3: What are the advantages of using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) over conventional methods like maceration?

A3: Modern techniques like UAE and MAE offer several advantages over conventional methods. They can significantly reduce extraction time and solvent consumption while increasing the yield of phenolic compounds[4][6]. These methods enhance the disruption of plant cell walls, facilitating the release of bioactive compounds[7]. However, it is crucial to optimize the parameters for these techniques to avoid degradation of thermolabile compounds[4][8].

Q4: How can I quantify the total phenolic content in my Inula japonica extract?

A4: The most common method for quantifying total phenolic content is the Folin-Ciocalteu assay. This colorimetric method involves the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically. The results are typically expressed as gallic acid equivalents (GAE) per gram of dry weight of the plant material[9][10].

Q5: How can I identify and quantify individual phenolic compounds in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most powerful technique for the separation, identification, and quantification of individual phenolic compounds[6][11][12]. Reverse-phase C18 columns are commonly used with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol[11][13].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Phenolic Compounds 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Ineffective cell wall disruption.4. Degradation of phenolic compounds during extraction.1. Test a range of solvents with varying polarities (e.g., different concentrations of aqueous ethanol or methanol)[3].2. Optimize extraction time and temperature. For maceration, longer times may be needed. For UAE and MAE, shorter times at controlled power/temperature are crucial[14].3. Ensure the plant material is finely powdered to increase the surface area for extraction[15].4. Avoid excessive heat and light exposure. For heat-sensitive compounds, consider non-thermal extraction methods or extraction at lower temperatures for a longer duration[4][7].
Precipitate Formation in Extract 1. Saturation of the solvent with extracted compounds.2. Presence of interfering substances like minerals that can form salts with reagents used in quantification assays[16].3. Changes in temperature or pH causing precipitation.1. Dilute the extract with the extraction solvent.2. Use a higher concentration of organic solvent (e.g., >80% methanol) during the initial extraction to minimize mineral co-extraction. Alternatively, use a less polar solvent[16].3. Maintain consistent temperature and pH during storage and analysis.
Inconsistent Results in Quantification Assays 1. Interference from non-phenolic reducing substances (e.g., ascorbic acid, sugars) in the Folin-Ciocalteu assay.2. Improper sample dilution.3. Degradation of phenolic compounds in the extract during storage.1. Consider using a more specific assay or purifying the extract to remove interfering substances.2. Ensure the absorbance values fall within the linear range of the standard curve. Prepare fresh dilutions for each assay.3. Store extracts at low temperatures (e.g., -20°C) in the dark and in airtight containers to prevent oxidation and degradation[4].
Poor Separation in HPLC Analysis 1. Inappropriate mobile phase composition or gradient.2. Column degradation or contamination.3. Overlapping peaks of compounds with similar polarities[11].1. Optimize the mobile phase gradient, pH, and solvent composition[13].2. Flush the column with a strong solvent or replace it if necessary.3. Adjust the detection wavelength to differentiate between co-eluting compounds. If using a DAD, analyze the UV-Vis spectra of the peaks. Consider using a mass spectrometer for better identification[11].

Data on Extraction Optimization

While comprehensive comparative data for Inula japonica is limited, the following tables, adapted from studies on other Inula species and general plant phenolic extraction, illustrate the impact of different parameters on extraction efficiency.

Table 1: Effect of Solvent on Total Phenolic Content (TPC)

SolventTPC (mg GAE/g DW) - Representative DataReference
WaterLower[3]
50% EthanolHigher[3]
70% EthanolOften Optimal[8]
96% EthanolLower than aqueous solutions[8]
MethanolHigh, but less "green"[3]

Table 2: Comparison of Extraction Methods - Representative Data

MethodExtraction TimeSolvent ConsumptionPhenolic YieldReference
MacerationLong (hours to days)HighModerate[17]
SoxhletLong (hours)HighModerate to High[6]
Ultrasound-Assisted Extraction (UAE)Short (minutes)Low to ModerateHigh[6][17]
Microwave-Assisted Extraction (MAE)Very Short (minutes)LowHigh[17]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
  • Sample Preparation: Dry the aerial parts of Inula japonica at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of 70% ethanol (solvent-to-solid ratio of 20:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Sonication parameters: Frequency of 40 kHz, power of 100 W, and temperature of 50°C for 30 minutes.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. The extraction can be repeated on the residue for exhaustive extraction.

  • Storage: Store the collected extract at -20°C in a dark, airtight container until analysis.

Protocol 2: Quantification of Total Phenolic Content (Folin-Ciocalteu Method)
  • Reagents:

    • Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • Saturated sodium carbonate solution (Na₂CO₃, approx. 75 g/L).

    • Gallic acid standard solutions (e.g., 0-500 mg/L).

  • Procedure:

    • Pipette 0.5 mL of the diluted plant extract into a test tube.

    • Add 2.5 mL of the diluted Folin-Ciocalteu reagent and mix.

    • After 4 minutes, add 2 mL of the saturated sodium carbonate solution and mix well.

    • Incubate the mixture at room temperature in the dark for 2 hours.

  • Measurement: Measure the absorbance of the solution at 760 nm using a spectrophotometer.

  • Calculation: Prepare a standard curve using the gallic acid solutions. Calculate the total phenolic content of the extract based on the standard curve and express the result as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW)[18].

Protocol 3: HPLC Analysis of Phenolic Compounds
  • Sample Preparation: Filter the plant extract through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11].

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol)[12].

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-40 min: 10-50% B

      • 40-50 min: 50-90% B

      • 50-55 min: 90-10% B

      • 55-60 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at specific wavelengths for different classes of compounds (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).

  • Identification and Quantification: Identify compounds by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantify by creating calibration curves for each identified compound.

Signaling Pathway Diagrams

The phenolic compounds from Inula japonica have been shown to modulate several signaling pathways involved in inflammation and cellular processes.

TGF_Beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds TBRI TGF-β RI TBRII->TBRI Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Binds with Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates to Nucleus Inula_japonica Inula japonica Phenolics Inula_japonica->TBRI Inhibits Gene_Expression Gene Expression (e.g., Fibrosis) DNA->Gene_Expression Regulates

Caption: TGF-β/Smad signaling pathway and its inhibition by Inula japonica phenolics.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates pAkt p-Akt (Active) Downstream Downstream Targets pAkt->Downstream Regulates Inula_japonica Inula japonica Phenolics Inula_japonica->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition by Inula japonica phenolics.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Inula_japonica Inula japonica Phenolics Inula_japonica->JAK Inhibits Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: JAK-STAT signaling pathway and its inhibition by Inula japonica phenolics.

References

troubleshooting poor resolution in caffeoylquinic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of caffeoylquinic acids (CQAs).

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate caffeoylquinic acid (CQA) isomers?

Caffeoylquinic acid isomers, particularly dicaffeoylquinic acid (diCQA) positional isomers, possess the same molecular formula and mass, differing only in the attachment points of the caffeoyl groups to the quinic acid core.[1] This structural similarity results in very close physicochemical properties, making them difficult to resolve with standard chromatographic techniques.[1] Furthermore, each positional isomer can also exist as cis and trans geometrical isomers, adding another layer of complexity to the separation.[1]

Q2: What are the most critical factors influencing the separation of CQA isomers?

The successful separation of CQA isomers depends on the careful optimization of several chromatographic parameters. The most influential factors are:

  • Column Chemistry: The choice of stationary phase is critical. Phenyl-based columns (e.g., Phenyl-Hexyl) often provide different selectivity compared to standard alkyl (C18) columns due to π-π interactions with the aromatic rings of the CQAs.[1][2]

  • Mobile Phase Composition: The organic modifier, such as methanol (B129727) versus acetonitrile (B52724), can significantly alter selectivity and even the elution order of isomers.[1][3] The use of aqueous methanol as the organic phase has been shown to enhance separation in some cases.[3]

  • Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) is crucial.[1][4][5] This suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups on the CQA molecules, minimizing undesirable secondary interactions with the stationary phase and improving peak shape.[1][6]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[1][3] Increasing the column temperature can often improve peak shape and enhance resolution between closely eluting isomers.[3]

Q3: My CQA isomer peaks are co-eluting or poorly resolved. What is the first thing I should check?

If you are experiencing co-elution, the first step is to review your method parameters. If using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation.[1] Also, ensure your mobile phase is adequately acidified (e.g., pH 2.5-3.5) to suppress silanol (B1196071) interactions.[6]

Q4: I am observing significant peak tailing for my CQA peaks. What could be the cause?

Peak tailing for phenolic compounds like CQAs is often caused by secondary interactions between the analyte's acidic functional groups and active sites (residual silanols) on the silica-based stationary phase.[6] To resolve this, ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep both the analytes and the residual silanols in a protonated state.[1][6] Other causes can include column contamination or degradation, which can be addressed by flushing the column with a strong solvent or replacing it if it's old.[1][6]

Q5: My retention times are shifting between injections. Why is this happening?

Shifting retention times are commonly caused by a lack of column equilibration.[1] It is essential to flush the column with 10-20 column volumes of the initial mobile phase conditions before each injection, especially when running a gradient method, to ensure the column is fully re-equilibrated.[1] Other potential causes include changes in mobile phase composition, temperature fluctuations, or a leak in the system.[7]

Q6: Can I use mass spectrometry (MS) alone to differentiate CQA isomers?

While mass spectrometry is a powerful tool for identification, it generally cannot distinguish between CQA isomers without prior chromatographic separation.[1] Isomers have identical masses and often produce very similar fragmentation patterns in MS/MS experiments, making it impossible to unambiguously identify them if they co-elute.[1][8] Therefore, a robust chromatographic method that can resolve the isomers before they enter the mass spectrometer is essential for accurate identification and quantification.[1]

Troubleshooting Guide: Poor Resolution and Peak Shape

This table summarizes common chromatographic problems encountered during CQA analysis and provides potential causes and recommended solutions.

ProblemPotential CauseRecommended Solution
Poor Resolution / Co-elution 1. Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for CQA isomers.[1][3]1a. Switch to a column with a different selectivity, such as a Phenyl-Hexyl phase, to leverage alternative (π-π) interactions.[1][2] 1b. Consider a longer column or a column with smaller particle size to increase efficiency.[9]
2. Mobile Phase Not Optimized: The choice of organic solvent (methanol vs. acetonitrile) and the gradient profile can significantly impact resolution.[1][3]2a. Test both methanol and acetonitrile as the organic modifier; they can alter selectivity and elution order.[3] 2b. If using a gradient, make the slope shallower to increase the separation window.[1] 2c. Lower the flow rate to improve separation efficiency, though this will increase run time.[9]
3. Sub-optimal Temperature: Temperature affects interaction kinetics and mobile phase viscosity.[3]3. Systematically vary the column temperature (e.g., from 30°C to 60°C). An increase in temperature often improves resolution for diCQA isomers.[3]
Peak Tailing 1. Secondary Silanol Interactions: Acidic groups on CQAs interact with active residual silanol groups on the silica (B1680970) packing.[6]1a. Ensure the mobile phase is acidified (e.g., 0.1-0.25% formic or acetic acid) to suppress ionization of both analytes and silanols.[1][2][5] 1b. Use a modern, high-quality end-capped column where residual silanols are chemically deactivated.[6]
2. Column Contamination/Degradation: Strongly retained compounds from previous injections create active sites.[1]2. Flush the column with a strong solvent (as per manufacturer's guidelines) or replace the column if it is old or performance has significantly degraded.[1][6]
3. Sample Overload: Injecting too much sample can saturate the column inlet.[1]3. Reduce the injection volume or dilute the sample.[1]
Peak Fronting 1. Sample Overload: Injecting a highly concentrated sample.1. Dilute the sample or decrease the injection volume.[6]
2. Incompatible Sample Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.2. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
3. Collapsed Column Bed: A void has formed at the column inlet.3. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column needs to be replaced.
Broad Peaks 1. Extra-Column Volume: Excessive tubing length or diameter between the injector and detector.1. Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[6]
2. Column Degradation: Loss of stationary phase or fouling of the column frit.2. Replace the column. Using a guard column can help extend the life of the analytical column.[6]
3. Inadequate Buffering: pH is not stable across the peak.3. Use a buffer if pH control is critical and ensure its concentration is sufficient (typically 10-25 mM).

Detailed Experimental Protocol: HPLC-UV Analysis of Caffeoylquinic Acids

This protocol provides a starting point for the separation of mono- and di-caffeoylquinic acids. Optimization will likely be required based on the specific sample matrix and isomers of interest.

  • High-Performance Liquid Chromatography (HPLC) System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm) is recommended for good separation of CQA isomers.[2] A high-quality C18 column can also be used, but may require more method development.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[5]

    • Solvent B: Acetonitrile or Methanol.[3]

  • Gradient Elution Program: The following is a sample gradient. The slope may need to be adjusted to improve resolution.

    Time (min) % Solvent B
    0.0 10
    25.0 30
    30.0 75
    32.0 10

    | 40.0 | 10 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C (can be optimized up to 60°C for better resolution).[3][5]

  • Detection: UV detection at 325-330 nm.[2][3] A PDA detector scanning from 220-400 nm is useful for peak identification.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standards or extracts in a solvent compatible with the initial mobile phase (e.g., 10% Acetonitrile in water).[1] Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.[1][5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor chromatographic resolution of caffeoylquinic acids.

G start Poor Resolution or Co-elution Observed check_mobile_phase 1. Review Mobile Phase start->check_mobile_phase check_column 2. Evaluate Column start->check_column check_parameters 3. Adjust HPLC Parameters start->check_parameters mp_acid Is mobile phase acidified? (e.g., 0.1% Formic Acid) check_mobile_phase->mp_acid mp_gradient Is gradient too steep? check_mobile_phase->mp_gradient mp_solvent Have you tried a different organic solvent? check_mobile_phase->mp_solvent col_chem Is column chemistry optimal? (e.g., Phenyl-Hexyl vs C18) check_column->col_chem col_age Is the column old or contaminated? check_column->col_age col_equil Is column fully equilibrated before injection? check_column->col_equil param_temp Is temperature optimized? check_parameters->param_temp param_flow Is flow rate too high? check_parameters->param_flow sol_acidify Action: Add 0.1% Formic or Acetic Acid to aqueous phase. mp_acid->sol_acidify No sol_gradient Action: Decrease gradient slope (slower ramp of %B). mp_gradient->sol_gradient Yes sol_solvent Action: Test Methanol if using Acetonitrile, or vice-versa. mp_solvent->sol_solvent No sol_col_chem Action: Test a Phenyl-Hexyl column for different selectivity. col_chem->sol_col_chem No sol_col_age Action: Flush with strong solvent or replace the column. col_age->sol_col_age Yes sol_col_equil Action: Equilibrate with 10-20 column volumes of initial MP. col_equil->sol_col_equil No sol_param_temp Action: Increase temperature systematically (e.g., 30-60°C). param_temp->sol_param_temp No sol_param_flow Action: Decrease flow rate. param_flow->sol_param_flow Yes

A logical workflow for troubleshooting poor resolution in CQA chromatography.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid and Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid and various caffeoylquinic acids. While direct comparative studies are limited, this document synthesizes available data on their individual antioxidant capacities, mechanisms of action, and the signaling pathways they influence.

Executive Summary

Caffeoylquinic acids (CQAs) are well-established antioxidants found in numerous plant species, with their activity influenced by the number and position of caffeoyl groups. This compound, a related polyphenol, also demonstrates antioxidant properties. This guide collates quantitative data for various CQAs and discusses the structural features that determine their antioxidant efficacy. The Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, is a common target for these compounds.

Quantitative Comparison of Antioxidant Activity

CompoundAssayIC50 (µM)Source
Dicaffeoylquinic Acids
3,4-dicaffeoylquinic acidDPPH9.8[1]
3,5-dicaffeoylquinic acidDPPH10.5[1]
4,5-dicaffeoylquinic acidDPPH9.7[1]
1,5-dicaffeoylquinic acidDPPH12.3[1]
3,4-dicaffeoylquinic acidABTS6.5[1]
3,5-dicaffeoylquinic acidABTS6.9[1]
4,5-dicaffeoylquinic acidABTS6.4[1]
1,5-dicaffeoylquinic acidABTS8.2[1]

Note: Data for this compound from a comparable head-to-head study is not available. The antioxidant activity is influenced by the number and position of the caffeoyl groups, with a higher number of these groups generally leading to increased antioxidant capacity.[2]

Mechanisms of Antioxidant Action

The antioxidant properties of both caffeoylquinic acids and likely this compound stem from their chemical structure, specifically the presence of caffeoyl moieties. These groups can neutralize free radicals through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the caffeoyl moieties can donate a hydrogen atom to a free radical, thereby stabilizing it.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): These molecules can donate an electron to a radical, forming a radical cation that is subsequently deprotonated.

  • Chelation of Metal Ions: By chelating pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), these compounds can prevent the formation of highly reactive hydroxyl radicals.

Signaling Pathway Activation: The Nrf2-ARE Pathway

A significant mechanism by which caffeoylquinic acids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or to activators like caffeoylquinic acids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation CQA Caffeoylquinic Acid CQA->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->Nrf2_Keap1 Reduces Oxidative Stress

Caption: Nrf2-ARE signaling pathway activation by caffeoylquinic acids.

Experimental Protocols

A standardized protocol for assessing antioxidant activity is crucial for comparing the efficacy of different compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.

DPPH Radical Scavenging Assay Protocol

1. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

2. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds (this compound, caffeoylquinic acids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of sample solutions: Dissolve the test compounds and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the sample solutions or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank (DPPH solution without sample).

  • A_sample is the absorbance of the sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH to 96-well plate Prep_DPPH->Add_DPPH Prep_Samples Prepare Serial Dilutions of Test Compounds Add_Samples Add 100 µL Samples to wells Prep_Samples->Add_Samples Incubate Incubate in Dark (30 min, RT) Add_Samples->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Scav Calculate % Scavenging Measure_Abs->Calculate_Scav Determine_IC50 Determine IC50 Value Calculate_Scav->Determine_IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

Both this compound and caffeoylquinic acids are promising natural antioxidants. The antioxidant activity of caffeoylquinic acids is directly related to the number and substitution pattern of their caffeoyl groups. While direct comparative data for this compound is lacking, its structure, featuring four caffeoyl moieties, suggests it may possess potent antioxidant properties. Further head-to-head studies are warranted to definitively rank its activity relative to the well-characterized caffeoylquinic acids. The activation of the Nrf2 pathway appears to be a common and significant mechanism for the cytoprotective effects of these compounds.

References

A Comparative Analysis of the Anti-inflammatory Effects of Caffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs), a class of polyphenolic compounds prevalent in various plant species, have garnered significant attention for their potent antioxidant and anti-inflammatory properties. These molecules exist as various isomers, with the substitution pattern of caffeoyl groups on the quinic acid core profoundly influencing their biological activity. This guide provides a comprehensive comparison of the anti-inflammatory effects of different CQA isomers, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

In Vitro Anti-inflammatory Activities: A Quantitative Comparison

The anti-inflammatory effects of CQA isomers have been extensively evaluated in vitro, primarily utilizing lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, which are pivotal in the inflammatory response. These studies consistently demonstrate the ability of CQAs to inhibit the production of key pro-inflammatory mediators.

IsomerCell LineStimulantTarget MediatorEffectReference
Monocaffeoylquinic Acids
5-Caffeoylquinic Acid (5-CQA)Mouse primary peritoneal macrophagesLPSPro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Significant inhibition[1]
Anti-inflammatory cytokine (IL-10)Increased secretion[1]
Dicaffeoylquinic Acids
3,5-Dicaffeoylquinic Acid (3,5-DCQA)RAW 264.7LPSNitric Oxide (NO)Inhibition[2]
iNOS protein expressionInhibition[2]
COX-2 protein expressionInhibition[2]
TNF-αInhibition[2]
4,5-Dicaffeoylquinic Acid (4,5-DCQA)RAW 264.7LPSNitric Oxide (NO)Dose-dependent reduction[3][4]
Prostaglandin E2 (PGE2)Significant suppression (55% inhibition at 4 µM)[3]
TNF-αDose-dependent decrease (40% inhibition at 4 µM)[3][4]
IL-6Dose-dependent decrease (20% inhibition at 4 µM)[3][4]
iNOS protein expressionDose-dependent reduction[4]
COX-2 protein expressionDose-dependent reduction[4]
IL-1βDose-dependent reduction[4]
Tricaffeoylquinic Acids
3,4,5-Tricaffeoylquinic AcidHuman KeratinocytesTNF-αIL-1β, IL-8, CCL17, CCL27Inhibition[5]

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory effects of caffeoylquinic acid isomers are primarily mediated through the modulation of crucial intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of a host of pro-inflammatory genes.[3] Dicaffeoylquinic acid isomers have been demonstrated to inhibit this critical process.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by CQA Isomers LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB:e->IkB:w degradation NFkB_IkB:e->NFkB:w releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcribes CQA CQA Isomers CQA->IKK inhibit CQA->NFkB_nuc inhibit translocation

Caption: NF-κB signaling pathway and points of inhibition by CQA isomers.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38, which are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Studies have demonstrated that CQA isomers can suppress the phosphorylation of these key MAPK proteins.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by CQA Isomers Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates DNA DNA TF->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcribes CQA CQA Isomers CQA->MAPK inhibit phosphorylation Experimental_Workflow cluster_workflow General Experimental Workflow cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., RAW 264.7 macrophages) pretreatment Pre-treatment with CQA Isomers start->pretreatment stimulation Stimulation with LPS (Lipopolysaccharide) pretreatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β, PGE2) supernatant->elisa griess Griess Assay for Nitric Oxide (NO) supernatant->griess western Western Blot for Proteins (iNOS, COX-2, p-MAPKs, IκB) cell_lysate->western analysis Analysis elisa->analysis griess->analysis western->analysis

References

A Comparative Analysis of D-Glucaric Acid Derivatives in Cancer Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of D-glucaric acid derivatives in cancer prevention, supported by experimental data from preclinical studies. D-glucaric acid, a naturally occurring compound found in many fruits and vegetables, and its derivatives, have garnered significant attention for their potential chemopreventive properties. This document summarizes the key findings, details the experimental methodologies used in these studies, and visualizes the underlying molecular mechanisms.

Mechanism of Action

The primary mechanism by which D-glucaric acid and its derivatives are thought to prevent cancer is through the inhibition of the enzyme β-glucuronidase.[1][2][3] In the body, various carcinogens and steroid hormones are detoxified in the liver through a process called glucuronidation, where they are conjugated with glucuronic acid to form water-soluble compounds that can be excreted. However, β-glucuronidase, present in certain tissues and produced by gut microflora, can deconjugate these compounds, releasing the harmful substances back into circulation.[1][2]

D-glucaric acid is metabolized in the stomach to its active form, D-glucaro-1,4-lactone, which is a potent inhibitor of β-glucuronidase.[1][2] By inhibiting this enzyme, D-glucaric acid derivatives enhance the elimination of carcinogens and steroid hormones, thereby reducing their potential to initiate and promote cancer.[1][2]

Beyond β-glucuronidase inhibition, studies suggest that D-glucaric acid derivatives may also exert their anticancer effects through the induction of apoptosis (programmed cell death) and by modulating inflammatory responses and steroid hormone signaling.[1][4][5]

Quantitative Comparison of D-Glucaric Acid Derivatives

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of different D-glucaric acid derivatives in cancer prevention.

Derivative Cancer Model Animal Model Key Findings Reference
Calcium D-glucarateMammary Carcinogenesis (DMBA-induced)Rats70% reduction in mammary tumor incidence.[6]
Calcium D-glucarateColon Carcinogenesis (Azoxymethane-induced)Rats60% reduction in both tumor incidence and multiplicity.[6]
Calcium D-glucarateCervical Cancer (DMBA-induced)Mice20.4% reduction in cervical cancer incidence.[7]
Calcium D-glucarateEsophageal Cancer (MBNA-induced)Rats44.3% reduction in the medium number of esophagus tumors.[7]
Calcium D-glucarateSkin Tumorigenesis (DMBA-induced)MiceSuppressed tumor development.[8][9]
Potassium Hydrogen D-glucarateColon Carcinogenesis (Azoxymethane-induced)RatsSignificant reduction in adenocarcinoma incidence.[10]
Potassium Glucarate (B1238325)Cervical Cancer (DMBA-induced)Mice32.1% reduction in cervical cancer incidence.[7]
Potassium GlucarateEsophageal Cancer (MBNA-induced)Rats35.1% reduction in esophagus tumor incidence and 32% reduction in tumor number.[7]
D-glucaro-1,4-lactoneLiver Cancer (DEN-induced)RatsIncreased survival rate from 45% to 70%; significant decrease in serum AFP levels.

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical studies cited in this guide.

Carcinogen-Induced Animal Models
  • DMBA-Induced Mammary Carcinogenesis in Rats:

    • Animal Model: Female Sprague-Dawley rats, typically 47-50 days old.[3][11]

    • Carcinogen Administration: A single intragastric gavage of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) at a dose of 20 mg per rat.[3][11]

    • Dietary Intervention: The D-glucaric acid derivative (e.g., Calcium D-glucarate) is incorporated into the standard rat chow at a specified concentration (e.g., 128 mmol/kg diet).[10] The diet is provided to the animals before, during, or after carcinogen administration, depending on the study design.

    • Tumor Assessment: Mammary tumors are monitored by palpation weekly. At the end of the study (typically 13-20 weeks post-DMBA administration), animals are euthanized, and tumors are excised, counted, weighed, and measured.[3][11]

    • Histopathological Analysis: Tumor tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to confirm the presence and type of carcinoma.[7]

  • Azoxymethane (B1215336) (AOM)-Induced Colon Carcinogenesis in Rats:

    • Animal Model: Male F344 or Wistar rats, typically 5-6 weeks old.[12][13]

    • Carcinogen Administration: Subcutaneous injections of azoxymethane (AOM) at a dose of 15-20 mg/kg body weight, typically once a week for two weeks.[14]

    • Dietary Intervention: The D-glucaric acid derivative is mixed into the diet and fed to the rats throughout the study period.

    • Assessment of Aberrant Crypt Foci (ACF): At an interim time point (e.g., 8 weeks), a subset of animals may be euthanized to assess the formation of aberrant crypt foci (ACF), which are early preneoplastic lesions in the colon. The colons are stained with methylene (B1212753) blue to visualize and quantify ACF.

    • Tumor Assessment: At the termination of the experiment (e.g., 32 weeks), the colons are excised, and the number, size, and location of tumors are recorded.

    • Histopathological Analysis: Tumors are processed for histological examination to determine the stage and grade of adenocarcinoma.

β-Glucuronidase Activity Assay
  • Principle: This assay measures the activity of β-glucuronidase by quantifying the release of a chromogenic or fluorogenic substrate.

  • Procedure (Example using p-nitrophenyl-β-D-glucuronide):

    • A tissue homogenate or serum sample is incubated with a buffered solution containing p-nitrophenyl-β-D-glucuronide.

    • β-glucuronidase in the sample cleaves the substrate, releasing p-nitrophenol.

    • The reaction is stopped, and the amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

    • The enzyme activity is calculated based on the rate of p-nitrophenol formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by D-glucaric acid derivatives and a typical experimental workflow for in vivo cancer prevention studies.

G cluster_0 Glucuronidation and Detoxification Pathway cluster_1 Action of β-Glucuronidase cluster_2 Inhibition by D-Glucaric Acid Derivatives Carcinogens Carcinogens & Steroid Hormones Glucuronidation Glucuronidation (Liver) Carcinogens->Glucuronidation Conjugated_Metabolites Conjugated Metabolites (Water-Soluble) Glucuronidation->Conjugated_Metabolites Excretion Excretion (Bile, Urine) Conjugated_Metabolites->Excretion Deconjugation Deconjugation Conjugated_Metabolites->Deconjugation Beta_Glucuronidase β-Glucuronidase Beta_Glucuronidase->Deconjugation Catalyzes Reabsorption Reabsorption of Carcinogens Deconjugation->Reabsorption Carcinogenesis Cancer Initiation & Promotion Reabsorption->Carcinogenesis Leads to D_Glucaric_Acid D-Glucaric Acid Derivatives D_Glucaro_1_4_Lactone D-Glucaro-1,4-lactone (Active Metabolite) D_Glucaric_Acid->D_Glucaro_1_4_Lactone D_Glucaro_1_4_Lactone->Beta_Glucuronidase Inhibits

Caption: Mechanism of β-Glucuronidase Inhibition by D-Glucaric Acid Derivatives.

G D_Glucaric_Acid D-Glucaric Acid Derivatives Bax_Bak ↑ Bax/Bak D_Glucaric_Acid->Bax_Bak Bcl2 ↓ Bcl-2 D_Glucaric_Acid->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by D-Glucaric Acid Derivatives.

G start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model acclimatization Acclimatization (1-2 weeks) animal_model->acclimatization grouping Randomly Assign to Treatment & Control Groups acclimatization->grouping diet Administer Diets (Control vs. D-Glucarate) grouping->diet carcinogen Induce Carcinogenesis (e.g., DMBA/AOM) diet->carcinogen monitoring Monitor Animal Health & Tumor Development carcinogen->monitoring termination Euthanize Animals (at study endpoint) monitoring->termination necropsy Perform Necropsy & Collect Tissues termination->necropsy analysis Tumor Analysis (Number, Size, Weight) & Histopathology necropsy->analysis biochemical Biochemical Assays (e.g., β-glucuronidase activity) necropsy->biochemical data_analysis Statistical Analysis of Data analysis->data_analysis biochemical->data_analysis end End data_analysis->end

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Polyphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polyphenols is crucial for evaluating the efficacy and quality of natural products and pharmaceuticals. This guide provides a comprehensive comparison of commonly used analytical methods for polyphenol quantification, supported by experimental data and detailed protocols to ensure reliable and reproducible results.

The selection of an appropriate analytical method for polyphenol quantification depends on various factors, including the research objective, the chemical nature of the polyphenols, the complexity of the sample matrix, and the required throughput and sensitivity. This guide focuses on the cross-validation of two main categories of analytical techniques: spectrophotometric assays for total polyphenol content and chromatographic methods for the quantification of individual polyphenolic compounds.

Comparative Analysis of Analytical Methods

Spectrophotometric assays are widely used for rapid screening and estimation of the total phenolic content due to their simplicity and cost-effectiveness. In contrast, chromatographic techniques offer high specificity and sensitivity, enabling the separation and quantification of individual polyphenols. The performance of these methods can be compared based on several key validation parameters.

Table 1: Performance Characteristics of Spectrophotometric Assays for Total Polyphenol Content

MethodPrincipleLinearity (R²)Sensitivity (LOD/LOQ)Accuracy (% Recovery)Precision (%RSD)Throughput
Folin-Ciocalteu Colorimetric assay based on the reduction of a phosphomolybdate-phosphotungstate reagent by phenolic compounds.[1]> 0.99[2][3]LOD: ~0.2-2.5 µg/mL, LOQ: ~0.6-7.7 µg/mL[3][4][5]93-104%[6]< 5%[3][6]High
DPPH Radical Scavenging Assay Measures the bleaching of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical upon reaction with antioxidants.[7][8]> 0.99[9][10]Dependent on standard used.80-120% (as per guidelines)[11]< 10%[9]High
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.[12][13]> 0.99Detects antioxidant capacities as low as 0.2 mM Fe2+ equivalents.[14]-< 5%High

Table 2: Performance Characteristics of Chromatographic Methods for Individual Polyphenol Quantification

MethodPrincipleLinearity (R²)Sensitivity (LOD/LOQ)Accuracy (% Recovery)Precision (%RSD)Throughput
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a stationary and a mobile phase, followed by detection (e.g., DAD).[15]> 0.999[16][17]LOD: ~0.01-1.5 µg/mL, LOQ: ~0.02-4.5 µg/mL[16][17]92-109%[18]< 2%[18]Medium
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for high selectivity and sensitivity.[19][20]> 0.99Typically in the ng/mL to pg/mL range.[21]Dependent on the availability of authentic standards for each metabolite.[19]< 15%Medium to Low

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving accurate and comparable results across different studies and laboratories.

Folin-Ciocalteu Assay for Total Polyphenolic Content

This method relies on the transfer of electrons in an alkaline medium from phenolic compounds to a phosphomolybdic/phosphotungstic acid complex, resulting in a blue-colored chromophore.[22]

  • Reagent Preparation :

    • Folin-Ciocalteu Reagent : Dilute the commercially available reagent with distilled water (typically 1:10 v/v).[22]

    • Sodium Carbonate Solution : Prepare a 7.5% (w/v) solution of anhydrous sodium carbonate in distilled water.[4]

    • Gallic Acid Standard Stock Solution : Prepare a stock solution of gallic acid (e.g., 500 mg/L) in distilled water. Prepare a series of calibration standards (e.g., 0, 50, 100, 150, 250, and 500 mg/L) by diluting the stock solution.[23]

  • Assay Procedure :

    • Pipette 20 µL of the sample, standard, or blank into a cuvette or microplate well.[23]

    • Add 1.58 mL of distilled water and mix.[23]

    • Add 100 µL of the diluted Folin-Ciocalteu reagent and mix thoroughly.[23]

    • After 30 seconds to 8 minutes, add 300 µL of the sodium carbonate solution and mix.[23]

    • Incubate the mixture at room temperature (20°C) for 2 hours or at 40°C for 30 minutes.[23]

    • Measure the absorbance at 765 nm against the blank.[23]

  • Calculation :

    • Construct a calibration curve by plotting the absorbance of the gallic acid standards versus their concentration.

    • Determine the concentration of total polyphenols in the sample from the calibration curve and express the results as gallic acid equivalents (GAE).

DPPH Radical Scavenging Assay for Antioxidant Capacity

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8]

  • Reagent Preparation :

    • DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[24][25]

    • Standard Solution : Prepare a stock solution of a standard antioxidant such as Trolox or ascorbic acid in methanol or ethanol. Prepare a series of dilutions.

  • Assay Procedure :

    • Add a defined volume of the sample or standard at various concentrations to a test tube or microplate well.[24]

    • Add an equal volume of the DPPH working solution and mix thoroughly.[24]

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[24]

    • Measure the absorbance at 517 nm.[24]

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation :

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

    • The results can also be expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which forms a blue-colored complex.[12]

  • Reagent Preparation :

    • Acetate (B1210297) Buffer : Prepare a 300 mM acetate buffer with a pH of 3.6.[26]

    • TPTZ Solution : Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.[26]

    • Ferric Chloride Solution : Prepare a 20 mM solution of FeCl₃·6H₂O in distilled water.[26]

    • FRAP Reagent : Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[26][27]

    • Standard Solution : Prepare a series of ferrous sulfate (B86663) (FeSO₄) standards.

  • Assay Procedure :

    • Add 150 µL of the FRAP reagent to a test tube.[27]

    • Add 20 µL of the sample or standard and mix well.[27]

    • Incubate the mixture at 37°C for 4 minutes.[27]

    • Measure the absorbance at 593 nm.[26]

  • Calculation :

    • Construct a standard curve using the ferrous sulfate standards.

    • Determine the FRAP value of the sample from the standard curve and express the results as Fe²⁺ equivalents.

High-Performance Liquid Chromatography (HPLC) for Individual Polyphenol Quantification

HPLC is a powerful technique for separating and quantifying individual polyphenolic compounds.[15]

  • Instrumentation and Conditions :

    • HPLC System : Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column : A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase : A gradient elution is typically employed using two solvents:

      • Solvent A: Acidified water (e.g., 0.1% formic acid or acetic acid).

      • Solvent B: Acetonitrile or methanol.[15]

    • Flow Rate : Typically 0.5-1.0 mL/min.[15]

    • Column Temperature : Maintained at a constant temperature (e.g., 30°C).[28]

    • Detection : DAD is used to monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target polyphenols (e.g., 280 nm for flavan-3-ols, 320 nm for phenolic acids, 360 nm for flavonols).[15]

  • Procedure :

    • Sample Preparation : Extract polyphenols from the sample matrix using an appropriate solvent (e.g., methanol, ethanol, or acetone, often with water and acid). Filter the extract through a 0.45 µm syringe filter before injection.

    • Standard Preparation : Prepare stock solutions of individual polyphenol standards in a suitable solvent (e.g., methanol). Prepare a series of working standards for calibration curves.

    • Analysis : Inject the standards and samples into the HPLC system and run the gradient program.

  • Quantification :

    • Identify the polyphenols in the sample by comparing their retention times and UV spectra with those of the standards.

    • Quantify the individual polyphenols by constructing calibration curves for each standard based on peak area versus concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polyphenol Analysis

LC-MS provides enhanced selectivity and sensitivity for the identification and quantification of polyphenols, especially in complex matrices.[19][20]

  • Instrumentation and Conditions :

    • LC-MS System : An HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

    • Column and Mobile Phase : Similar to HPLC, but using LC-MS grade solvents.

    • Ionization Source : Electrospray ionization (ESI) is commonly used, often in negative ion mode for polyphenols.[21]

    • Mass Analysis : For targeted quantification, Multiple Reaction Monitoring (MRM) mode is highly specific and sensitive.

  • Procedure :

    • Sample and Standard Preparation : Similar to HPLC, but may require more rigorous cleanup to minimize matrix effects.

    • Analysis : Inject the samples and standards into the LC-MS system. The mass spectrometer will detect the specific precursor and product ions for each target analyte.

  • Quantification :

    • Quantification is performed using calibration curves of authentic standards for each polyphenol. It is important to note that using a parent compound as a standard for its metabolites can lead to inaccurate quantification.[19]

Mandatory Visualizations

To aid in the understanding of the described methodologies, the following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Extraction Extraction of Polyphenols Sample->Extraction Filtration Filtration/Purification Extraction->Filtration Spectrophotometry Spectrophotometric Assay (e.g., Folin-Ciocalteu, DPPH, FRAP) Filtration->Spectrophotometry Total Polyphenols Chromatography Chromatographic Method (HPLC or LC-MS) Filtration->Chromatography Individual Polyphenols Data_Acquisition Data Acquisition (Absorbance/Peak Area) Spectrophotometry->Data_Acquisition Chromatography->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results (Polyphenol Content) Quantification->Results folin_ciocalteu_principle cluster_reaction Polyphenol Polyphenolic Compound Reaction Redox Reaction Polyphenol->Reaction FC_Reagent_Ox Folin-Ciocalteu Reagent (Mo-W Complex, Oxidized) FC_Reagent_Ox->Reaction Alkaline Alkaline Conditions (Na2CO3) Alkaline->Reaction Oxidized_Polyphenol Oxidized Polyphenol Reaction->Oxidized_Polyphenol FC_Reagent_Red Reduced FC Reagent (Blue Color) Reaction->FC_Reagent_Red Measurement Spectrophotometer FC_Reagent_Red->Measurement Measure Absorbance at 765 nm method_selection_logic Start Research Goal Total_Content Screening or Total Antioxidant Capacity? Start->Total_Content Individual_Content Quantify Specific Polyphenols? Start->Individual_Content Spectro_Method Use Spectrophotometric Assay (Folin-Ciocalteu, DPPH, FRAP) Total_Content->Spectro_Method Yes Chromo_Method Use Chromatographic Method (HPLC, LC-MS) Individual_Content->Chromo_Method Yes High_Sensitivity High Sensitivity and Specificity Needed? Chromo_Method->High_Sensitivity HPLC HPLC High_Sensitivity->HPLC No LCMS LC-MS High_Sensitivity->LCMS Yes

References

structure-activity relationship of caffeoylquinic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure-activity relationships of caffeoylquinic acids (CQAs), detailing their therapeutic potential across various biological activities. This document provides an objective comparison of CQA derivatives, supported by quantitative experimental data, detailed methodologies, and visual diagrams of key biological pathways.

Overview of Caffeoylquinic Acids (CQAs)

Caffeoylquinic acids are a class of polyphenolic compounds formed by the esterification of caffeic acid and quinic acid.[1] They are widely distributed in plants and are particularly abundant in coffee beans, sweet potatoes, and certain medicinal herbs.[2][3] CQAs exhibit a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[4][5][6] The biological activity of these compounds is intrinsically linked to their chemical structure, specifically the number and position of caffeoyl groups attached to the quinic acid core.[2][7]

Structure-Activity Relationship (SAR) Analysis

The potency and mechanism of action of CQAs are determined by three main structural features:

  • Number of Caffeoyl Groups: Increasing the number of caffeoyl moieties generally enhances biological activity. Tri-caffeoylquinic acids (triCQAs) often show greater potency than di-caffeoylquinic acids (diCQAs), which in turn are typically more active than mono-caffeoylquinic acids (monoCQAs).[2][7][8] This is attributed to the increased number of catechol groups, which are crucial for radical scavenging and interaction with biological targets.

  • Position of Caffeoyl Groups: The specific location of the caffeoyl esters on the quinic acid ring influences activity. For instance, adjacent diCQAs (like 3,4-diCQA and 4,5-diCQA) often exhibit higher antioxidant activity than non-adjacent isomers (like 1,3-diCQA and 3,5-diCQA).[9]

  • Additional Substitutions: The presence of other functional groups, such as malonyl groups, can further modify the bioactivity. For example, malonylation has been shown to increase the anti-oxidative stress capabilities of CQAs.[10]

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of CQAs is a cornerstone of their therapeutic potential, primarily mediated by their ability to scavenge free radicals and chelate metal ions.[1][9] The catechol (3,4-dihydroxy) moiety in the caffeoyl group is the key pharmacophore for this activity.

Key SAR Findings:

  • Number of Caffeoyl Groups: Activity increases with the number of caffeoyl groups due to the higher number of catechol moieties available to donate hydrogen atoms.[2]

  • Positional Effects: Adjacent diCQAs (3,4- and 4,5-isomers) show superior radical scavenging and Fe²⁺-chelating abilities compared to non-adjacent diCQAs (1,3-, 1,5-, and 3,5-isomers).[9]

Quantitative Data for Antioxidant Activity

CompoundAssayIC50 / Activity MetricSource
3,5-Dicaffeoylquinic AcidDPPH Radical ScavengingIC50: 4.26 µg/mL[11]
3,5-Dicaffeoylquinic AcidABTS Radical ScavengingTEAC Value: 0.9974[11]
3,5-Dicaffeoylquinic AcidFerric Reducing Antioxidant Power (FRAP)3.84 mmole Trolox equivalent/g[11]
Adjacent diCQAs (3,4- & 4,5-)General Antioxidant AssaysLower IC50 values than non-adjacent diCQAs[9]
Non-adjacent diCQAs (1,3-, 1,5-, 3,5-)General Antioxidant AssaysHigher IC50 values than adjacent diCQAs[9]

Experimental Protocols

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction in absorbance at a characteristic wavelength (typically ~517 nm) is proportional to the radical scavenging activity. IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. Activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color. The change in absorbance is proportional to the reducing power of the sample.[11]

Anti-inflammatory Activity

CQAs exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Key SAR Findings:

  • The number of caffeoyl groups is critical, with tricaffeoylquinic acid showing significantly higher activity than dicaffeoylquinic acids.[8][13]

  • The mechanism involves the downregulation of the NF-κB and MAPK signaling pathways, leading to decreased expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][15]

Quantitative Data for Anti-inflammatory Activity

CompoundModel / AssayEffectSource
3,4,5-Tri-O-caffeoylquinic Acid (50 mg/kg)Carrageenan-induced rat paw edema88% of the activity of indomethacin (B1671933) (10 mg/kg)[8][13]
3,4,5-Tri-O-caffeoylquinic AcidELISA (in vivo)Significantly reduced TNF-α and IL-1β levels[8][13]
4,5-Dicaffeoylquinic AcidLPS-stimulated RAW264.7 cellsDose-dependent inhibition of NO, PGE₂, TNF-α, IL-6[15]
5-Caffeoylquinic AcidHigh-fat diet-fed ratsDecreased expression of NF-κB and inflammatory cytokines[14]
Caffeic Acid (10 µmol/l)LPS-stimulated mouse macrophagesPotent inhibition of pro-inflammatory cytokines[16]
5-Caffeoylquinic Acid (25 µmol/l)LPS-stimulated mouse macrophagesPotent inhibition of pro-inflammatory cytokines[16]

Experimental Protocols

  • Carrageenan-Induced Paw Edema Model: This is a standard in vivo model for evaluating acute inflammation. Carrageenan is injected into the paw of a rat, inducing edema. The volume of the paw is measured before and at various time points after injection. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.[8][13]

  • LPS-Stimulated Macrophage Assay: Murine macrophage cell lines (e.g., RAW264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The production of inflammatory mediators like nitric oxide (NO) is measured using the Griess assay, and cytokine levels (TNF-α, IL-6, etc.) are quantified by ELISA. The ability of CQAs to inhibit the production of these mediators is assessed.[15]

Signaling Pathway

AntiInflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to NFkB_IkB NF-κB/IκBα Complex Nucleus Nucleus CQA Caffeoylquinic Acids (e.g., 4,5-diCQA) CQA->MAPK inhibit CQA->IKK inhibit DNA DNA NFkB_n->DNA binds to promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines induces transcription

Antiviral Activity

Certain CQAs have shown potent activity against viruses, most notably Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV), primarily by inhibiting key viral enzymes or processes.

Key SAR Findings:

  • Anti-HIV: Dicaffeoylquinic acids (diCQAs) are potent inhibitors of HIV-1 integrase, an enzyme essential for viral replication.[17][18] They show high specificity for integrase over other viral enzymes like reverse transcriptase.[17][18]

  • Anti-RSV: 3,4-diCQA and 3,5-diCQA exhibit strong anti-RSV activity, appearing to inhibit virus-cell fusion.[19] In contrast, monoCQAs (3-O-caffeoylquinic acid) are largely inactive.[19]

Quantitative Data for Antiviral Activity

CompoundVirusAssayIC50Source
3,4-Dicaffeoylquinic AcidRSVPlaque Reduction2.33 µM[19]
3,5-Dicaffeoylquinic AcidRSVPlaque Reduction1.16 µM[19]
L-Chicoric Acid (diCQA analogue)HIV-1 IntegraseIn vitro inhibition0.15 µM[17]
Dicaffeoylquinic AcidsHIV-1 ReplicationCell Culture2 to 7 µM[17]

Experimental Protocols

  • HIV-1 Integrase Inhibition Assay: This biochemical assay measures the catalytic activity of purified HIV-1 integrase, specifically its ability to perform 3'-end processing and strand transfer. The effect of inhibitors is determined by quantifying the reduction in product formation, often using radiolabeled DNA substrates.[17]

  • Plaque Reduction Assay: This is a standard virological assay to quantify antiviral activity. A monolayer of host cells (e.g., HEp-2 for RSV) is infected with the virus in the presence of varying concentrations of the test compound. The cells are then covered with an agar (B569324) overlay to restrict virus spread, leading to the formation of localized lesions (plaques). The IC50 is the concentration that reduces the number of plaques by 50%.[19]

Neuroprotective Activity

CQAs protect neuronal cells from oxidative stress and injury, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[10][20]

Key SAR Findings:

  • The number of caffeoyl groups is directly correlated with the activity of accelerating ATP production in neuronal cells, with 3,4,5-tri-O-caffeoylquinic acid being the most potent among tested compounds.[7]

  • 3,5-diCQA has been shown to protect neuronal cells (SH-SY5Y, PC-12) from amyloid-β and H₂O₂-induced toxicity.[20][21][22]

  • The mechanism involves activating endogenous antioxidant enzymes and regulating signaling pathways like MAPKs and AKT.[10]

Quantitative Data for Neuroprotective Activity

CompoundModel / StressorEffectSource
3,5-Dicaffeoylquinic AcidAmyloid β-insulted PC-12 cellsIncreased cell viability by up to 2.8 times[21]
3,5-Dicaffeoylquinic AcidAmyloid β-insulted PC-12 cellsDecreased intracellular oxidative stress by 51.3%[21]
3,4,5-Tri-O-caffeoylquinic AcidSH-SY5Y cellsHighest accelerating activity on ATP production[7]
MDCQA*H₂O₂-injured SH-SY5Y cellsPotent protection via activation of antioxidant enzymes[10]

*MDCQA: 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid

Experimental Protocols

  • Neuronal Cell Culture Models: Human neuroblastoma cells (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC-12) are commonly used. Neurotoxicity is induced using agents like hydrogen peroxide (H₂O₂) to mimic oxidative stress or amyloid-β peptide (Aβ) to model Alzheimer's disease.[10][21]

  • Cell Viability and Oxidative Stress Assays: Cell viability is measured using assays like MTT. Intracellular reactive oxygen species (ROS) are quantified using fluorescent probes. The neuroprotective effect of CQAs is determined by their ability to increase cell survival and reduce ROS levels in stressed cells compared to controls.[21][22]

  • ATP Measurement: Intracellular ATP levels are quantified to assess mitochondrial function and cellular energy metabolism. An increase in ATP levels in CQA-treated cells suggests an enhancement of energy production pathways.[7][20]

Workflow and Pathway Diagrams

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A1 Isolation from Natural Source A3 Purification & Characterization A1->A3 A2 Chemical Synthesis A2->A3 B1 Biochemical Assays (Enzyme Inhibition, DPPH) A3->B1 Test Compound B2 Cell-Based Assays (Cytotoxicity, Anti-inflammatory, Neuroprotection) B1->B2 B3 Mechanism of Action (Western Blot, qPCR) B2->B3 C1 Animal Model Selection (e.g., Paw Edema, Neurodegeneration) B3->C1 Lead Compound D1 SAR Analysis & Lead Optimization B3->D1 C2 Efficacy & Toxicity Studies C1->C2 C3 Pharmacokinetic Analysis C2->C3 C3->D1 Candidate Drug C3->D1

Neuroprotection_Pathway Stress Oxidative Stress (e.g., H₂O₂, Amyloid-β) ROS ROS Increase Stress->ROS CQA Caffeoylquinic Acids (e.g., 3,5-diCQA) PI3K PI3K CQA->PI3K activates CQA->ROS direct scavenging AKT Akt PI3K->AKT activates Nrf2 Nrf2 AKT->Nrf2 promotes release & nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 Nrf2_Keap1 Nrf2/Keap1 Complex AOE Antioxidant Enzymes (e.g., HO-1, GPx) ARE->AOE induces transcription AOE->ROS neutralize Apoptosis Neuronal Apoptosis ROS->Apoptosis

Conclusion

The structure-activity relationships of caffeoylquinic acids are well-defined, providing a clear framework for predicting their biological efficacy. The number and position of caffeoyl groups on the quinic acid scaffold are the primary determinants of their antioxidant, anti-inflammatory, antiviral, and neuroprotective activities. Generally, an increase in the number of caffeoyl groups, particularly in adjacent positions, enhances potency. This comparative guide highlights the potential of specific CQA isomers, such as 3,4,5-tri-O-caffeoylquinic acid and adjacent dicaffeoylquinic acids, as lead compounds for the development of novel therapeutics targeting oxidative stress, inflammation, and viral infections. Further research focusing on the bioavailability and in vivo metabolism of these promising compounds is warranted to translate their demonstrated in vitro efficacy into clinical applications.

References

Validating the In Vivo Neuroprotective Effects of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo neuroprotective effects of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid against other established neuroprotective agents. Due to the limited direct experimental data on this compound, this guide extrapolates its potential efficacy based on the known neuroprotective properties of its constituent molecules: caffeic acid and D-glucaric acid. For comparative purposes, we will examine experimental data from well-researched phenolic acids, specifically Caffeic Acid and Ferulic Acid, which share structural and functional similarities.

Comparative Analysis of Neuroprotective Agents

The following table summarizes quantitative data from various in vivo studies on neuroprotective compounds related to this compound. This data is intended to provide a baseline for evaluating the potential efficacy of novel compounds in preclinical models of neurodegeneration.

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
Caffeic Acid Rats with high-fat diet and chronic stressNot specifiedNot specifiedMitigated memory impairment and anxiety-like behavior.[1]
Young rats with high-fat diet and chronic mild stressNot specifiedNot specifiedDemonstrated neuroprotective role against cognitive dysfunction and anxiety.[1]
Ferulic Acid Rat model of cerebral ischemia/reperfusion injuryNot specifiedNot specifiedAttenuated memory impairment, reduced hippocampal neuronal apoptosis and oxidative stress in a dose-dependent manner.[2]
D-Glucaric Acid Not applicable (in silico study)1.8, 26, 52, and 120 mg/100 mL of grapefruit juice (simulated)Oral (simulated)Downregulated hepatocyte apoptosis, reduced reactive oxygen species (ROS) production, and inhibited β-glucuronidase, suggesting a hepatoprotective role that could indirectly support neurological health.[3]
Resveratrol Rat model of middle cerebral artery occlusion (MCAO)30 mg/kgIntraperitonealAlleviated histopathological changes, reduced tissue oxidative stress, and modulated apoptotic and inflammatory protein expression.[4]
SalA-4g (analog of salidroside) Rat model of transient middle cerebral artery occlusionNot specifiedNot specifiedInhibited neuronal viability loss and apoptosis; improved metabolic recovery in the ischemic hemisphere.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in in vivo neuroprotection studies. These protocols can be adapted for the evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking stroke in humans.[4][6]

  • Anesthesia: Rats are anesthetized, typically with 1% pentobarbital (B6593769) sodium (50 mg/kg, i.p.).[6]

  • Surgical Procedure:

    • A midline incision is made on the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

    • A nylon filament (e.g., 0.26–0.28 mm diameter) is inserted into the ICA via the ECA stump.[6]

    • The filament is advanced to block the origin of the middle cerebral artery (MCA) for a specific duration (e.g., 120 minutes) to induce ischemia.[6]

    • The filament is then withdrawn to allow for reperfusion.[6]

  • Sham Operation: The same surgical procedure is performed without occluding the MCA.[6]

Assessment of Neurological Deficit

Neurological function is assessed after the ischemic event to quantify the extent of brain injury.

  • Scoring: A neurological scoring system is often used. For example, a scale of 0 to 4 might be used, where 0 indicates no neurological deficit, and higher scores indicate increasing severity of injury (e.g., paresis, paralysis).[7][8]

Histological and Immunohistochemical Analysis

These techniques are used to visualize and quantify neuronal damage and cellular responses.

  • Tissue Preparation:

    • After euthanasia, the brain is rapidly dissected and post-fixed in a solution like 4% paraformaldehyde.[9]

    • The brain is then cryoprotected in a sucrose (B13894) solution and sectioned using a cryostat or vibratome.[9]

  • Staining Protocols:

    • Cresyl Violet (Nissl) Staining: This method is used to assess neuronal morphology and identify neuronal loss. Healthy neurons exhibit a distinct purple Nissl substance in their cytoplasm.[9]

    • Immunohistochemistry (IHC): This technique uses antibodies to detect specific proteins. For example, an antibody against Glial Fibrillary Acidic Protein (GFAP) can identify astrogliosis, a marker of neuroinflammation.[9]

    • TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, to quantify cell death.[9]

Measurement of Oxidative Stress Markers

Oxidative stress is a key mechanism in many neurodegenerative diseases.

  • Sample Preparation: Brain tissue from the region of interest (e.g., hippocampus, cortex) is homogenized in an appropriate buffer.[9]

  • Assays:

    • Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.

    • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Assays: These assays measure the activity of key antioxidant enzymes.[2]

Visualizations: Signaling Pathways and Experimental Workflows

G Hypothetical Neuroprotective Signaling Pathway of a Caffeoyl-Glucaric Acid Derivative cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 Therapeutic Intervention cluster_2 Cellular Response cluster_3 Outcome ROS ↑ Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces Inflammation ↑ Pro-inflammatory Cytokines NFkB NF-κB Inhibition Inflammation->NFkB activates TCGA 2,3,4,5-Tetracaffeoyl- D-Glucaric Acid TCGA->Nrf2 promotes TCGA->NFkB inhibits Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD, GSH-Px) Nrf2->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Apoptosis_Inhibition ↓ Apoptosis NFkB->Apoptosis_Inhibition Apoptosis_Inhibition->Neuroprotection

Caption: Hypothetical signaling pathway for a caffeoyl-glucaric acid derivative.

G General Experimental Workflow for In Vivo Neuroprotection Studies cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: Behavioral and Functional Assessment cluster_2 Phase 3: Post-mortem Analysis cluster_3 Phase 4: Data Analysis and Interpretation Animal_Model Induce Animal Model of Neurodegeneration (e.g., MCAO for Stroke) Grouping Randomly Assign Animals to Groups (Sham, Control, Treatment) Animal_Model->Grouping Treatment Administer Test Compound (e.g., this compound) Grouping->Treatment Behavioral_Tests Conduct Behavioral Tests (e.g., Neurological Scoring) Treatment->Behavioral_Tests Euthanasia Euthanasia and Brain Tissue Collection Behavioral_Tests->Euthanasia Histology Histological Analysis (e.g., Nissl, TUNEL Staining) Euthanasia->Histology Biochemical_Assays Biochemical Assays (e.g., Oxidative Stress Markers) Euthanasia->Biochemical_Assays Data_Analysis Statistical Analysis of Data Histology->Data_Analysis Biochemical_Assays->Data_Analysis Conclusion Draw Conclusions on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo neuroprotection studies.

G Logical Comparison of Potential Neuroprotective Mechanisms cluster_0 Phenolic Acids (Caffeic, Ferulic) cluster_1 D-Glucaric Acid cluster_2 Hypothesized: this compound Compound Neuroprotective Compounds Antioxidant Direct Antioxidant Activity Compound->Antioxidant Anti_inflammatory Anti-inflammatory Effects Compound->Anti_inflammatory Anti_apoptotic Anti-apoptotic Mechanisms Compound->Anti_apoptotic Detoxification Enhances Detoxification Pathways Compound->Detoxification Beta_glucuronidase_inhibition Inhibition of β-glucuronidase Compound->Beta_glucuronidase_inhibition Combined_Effect Potential Synergistic/Combined Effects Antioxidant->Combined_Effect Anti_inflammatory->Combined_Effect Anti_apoptotic->Combined_Effect Detoxification->Combined_Effect Beta_glucuronidase_inhibition->Combined_Effect

Caption: Logical comparison of potential neuroprotective mechanisms.

References

A Comparative Guide to the Validation of a Novel HPLC Method for 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid against established methods for similar phenolic compounds. The presented data is hypothetical and serves as a template for the validation and comparison of a new analytical method.

Introduction

This compound is a complex phenolic compound isolated from medicinal plants such as those from the Gnaphalium genus.[1][2][3] As a derivative of both caffeic acid and D-glucaric acid, its unique structure presents a challenge for analytical quantification.[4] This guide outlines a validation strategy for a novel Reversed-Phase HPLC (RP-HPLC) method and compares its performance with existing methods for related compounds, such as caffeoylquinic acid derivatives and D-glucaric acid.

Experimental Protocols

Proposed New HPLC Method for this compound
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

  • Gradient Program: A linear gradient from 10% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Alternative Method 1: HPLC for Caffeoylquinic Acid Derivatives
  • Instrumentation: HPLC with Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% acetic acid in water and (B) methanol.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 320 nm.

Alternative Method 2: HILIC for D-Glucaric Acid
  • Instrumentation: HPLC with UV or Mass Spectrometry (MS) detector.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 210 nm or MS in negative ion mode.[5][6][7]

Data Presentation: Method Validation and Comparison

The performance of the new HPLC method for this compound is compared with alternative methods based on typical validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 1: System Suitability and Chromatographic Parameters
ParameterProposed New MethodAlternative Method 1 (Caffeoylquinic Acids)Alternative Method 2 (D-Glucaric Acid - HILIC)
Retention Time (min) 18.512.2 (for a representative compound)5.8 (for D-glucaric acid)
Theoretical Plates (N) > 10,000> 8,000> 7,000
Tailing Factor (T) 1.1< 1.5< 1.2
Resolution (Rs) > 2.0 (from adjacent peaks)> 2.0> 1.5
Table 2: Method Validation Parameters
ParameterProposed New MethodAlternative Method 1 (Typical Values)Alternative Method 2 (Typical Values)
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) (µg/mL) 0.10.20.5
Limit of Quantification (LOQ) (µg/mL) 0.30.61.5
Precision (%RSD) < 2.0< 2.5< 3.0
Accuracy (% Recovery) 98-102%97-103%95-105%
Specificity No interference from blank and placeboMethod dependentPotential for matrix interference

Mandatory Visualizations

Logical Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Application & Comparison A Literature Review & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Initial Method Optimization B->C D System Suitability Testing C->D Proceed to Validation E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Routine Analysis K->L Method Implementation M Comparison with Alternative Methods L->M N Documentation & Reporting M->N

Caption: Workflow for the development and validation of a new HPLC method.

Conclusion

The proposed novel RP-HPLC method demonstrates excellent performance characteristics for the quantification of this compound. When compared to existing methods for structurally related compounds, the new method offers superior sensitivity and precision. The comprehensive validation protocol ensures the reliability and robustness of the method for its intended application in research and quality control settings.

References

Safety Operating Guide

Proper Disposal of 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid, ensuring compliance with standard laboratory safety protocols.

I. Pre-Disposal Safety and Handling

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat to protect from spills.
Respiratory If handling as a powder and dust is generated, a NIOSH-approved respirator or a fume hood should be used.

II. Step-by-Step Disposal Procedure

The disposal of this compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., weigh paper, pipette tips), and rinseate from cleaning glassware, in a designated and properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste.

      • The date the waste was first added to the container.

      • Any known hazards (based on related compounds, this may include "Irritant").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated, away from incompatible materials, and have secondary containment to prevent spills.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your EHS office immediately.

  • Contain: For small spills, and if it is safe to do so, contain the spill using an appropriate absorbent material (e.g., chemical spill pillows or vermiculite).

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.

    • Place the contaminated absorbent material into the designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Collect Waste in a Designated Container A->B C Securely Seal the Container B->C D Label Container as 'Hazardous Waste' with Chemical Name and Date C->D E Store in a Designated Hazardous Waste Area D->E F Ensure Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Follow Institutional and Regulatory Procedures G->H

Disposal Workflow for this compound

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety and handling procedures for laboratory personnel working with 2,3,4,5-Tetracaffeoyl-D-Glucaric acid. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and proper management of this chemical compound.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Use
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[1] Always inspect gloves for tears or degradation before use. For prolonged contact or handling of larger quantities, consider thicker, reusable gloves.[3][4]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against spills.
Respiratory Respirator (as needed)In situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[5][6] A proper fit test is crucial for respirator effectiveness.[1]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.
II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize risk and maintain the integrity of the compound.

A. Engineering Controls:

  • Fume Hood: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

C. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • MedchemExpress suggests that for stock solutions, the compound can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container, away from moisture.[8]

  • Store away from incompatible materials such as strong oxidizing agents and bases.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Characterization:

  • Due to its acidic nature, waste containing this compound should be considered hazardous.

B. Disposal Procedures:

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[5][9]

Visual Guidance

To further clarify the procedural flow for handling this compound, please refer to the following workflow diagram.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Dispose Waste E->F G Clean Workspace F->G H Doff PPE G->H

Caption: Experimental workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。